Antalarmin hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDGXEDXEXACKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582018 | |
| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220953-69-5 | |
| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Antalarmin Hydrochloride: A Technical Guide to a Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are integral components of the neuroendocrine, autonomic, and behavioral responses to stress.[1] Dysregulation within this system is implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and addiction.[2][3] Antalarmin (B1665562) hydrochloride (CP-156,181) is a potent, selective, and non-peptide small molecule antagonist of the CRF1 receptor.[4] It readily crosses the blood-brain barrier and has been instrumental as a research tool in elucidating the role of the CRF1 receptor in stress-related physiology and behavior.[5] This document provides a comprehensive technical overview of Antalarmin, summarizing its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling and experimental workflows.
Mechanism of Action
Antalarmin exerts its effects by acting as a competitive antagonist at the CRF1 receptor.[6] Under conditions of stress, CRF is released from the hypothalamus and binds to CRF1 receptors, which are widely expressed in the central nervous system, including the pituitary, cortex, amygdala, and hippocampus.[7]
The activation of the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gs/adenylyl cyclase/PKA signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] This cascade ultimately results in the physiological and behavioral responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates cortisol secretion from the adrenal glands (the HPA axis).[6][9]
Antalarmin competitively binds to the CRF1 receptor, preventing CRF from binding and activating the downstream signaling cascade.[2][9] This blockade effectively attenuates the release of ACTH and subsequent glucocorticoids, thereby reducing the endocrine, autonomic, and behavioral consequences of a stress response.[6][9]
Data Presentation
The following tables summarize key quantitative data for Antalarmin hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 1.0 nM | Human | CRF1 Receptor Binding | [10] |
| Ki | 2.7 nM | - | CRF1 Receptor Binding | [11] |
| pKb | 9.19 | Human SH-SY5Y | cAMP Functional Assay | [9] |
| Selectivity | High for CRF1 | - | No activity at CRF2 receptors | [10][11] |
Table 2: Pharmacokinetic Properties of Antalarmin
| Parameter | Value | Species | Dose & Route | Reference |
| Oral Bioavailability | 19.3% | Rhesus Macaque | 20 mg/kg, p.o. | [12] |
| Elimination Half-Life (t½) | 7.82 hours | Rhesus Macaque | 20 mg/kg, p.o. & i.v. | [12] |
| Total Clearance (CL) | 4.46 L/hr/kg | Rhesus Macaque | 20 mg/kg, p.o. & i.v. | [12] |
| Plasma Concentration (Cmax) | 76 ng/mL (at 180 min) | Rhesus Macaque | 20 mg/kg, p.o. | [12][13] |
| CSF Concentration | 9.8 ng/mL (at 180 min) | Rhesus Macaque | 20 mg/kg, p.o. | [12][13] |
| Water Solubility | < 1 µg/mL | - | - | [14] |
| pKa | 5.0 | - | - | [14] |
Table 3: Summary of In Vivo Efficacy in Animal Models
| Model / Outcome | Species | Dose Range & Route | Key Finding | Reference(s) |
| Social Stress (Intruder Paradigm) | Rhesus Macaque | 20 mg/kg, p.o. | Significantly decreased anxiety-like behaviors; reduced plasma ACTH, cortisol, and CSF CRF levels. | [12][13] |
| Elevated Plus Maze | Rat | - | Blocked the anxiogenic-like effect of CRF. | [15] |
| Defensive Withdrawal (Open Field) | Rat | - | Decreased spontaneous defensive withdrawal behavior. | [15] |
| Forced Swim Test | Rat | 3, 10, 30 mg/kg, i.p. | Did not produce antidepressant-like effects (no change in immobility); did cause a non-significant reduction in swim-induced ACTH. | [16][17] |
| Chronic Mild Stress | Mouse | 10 mg/kg, i.p. | Chronic treatment improved physical state and blunted emotional response deficits. | [18] |
| Ethanol (B145695) Self-Administration | Rat (Ethanol-Dependent) | 20 mg/kg | Selectively reduced excessive ethanol self-administration. | [10] |
| CRF-Induced Motor Activation | Rat | - | Blocked CRF-induced motor activation without causing sedation. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for key experiments used to characterize Antalarmin.
Protocol: CRF1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of Antalarmin for the CRF1 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine) at a concentration near its Kd.
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Cell membrane preparation (typically 10-50 µg protein per well).
-
-
For total binding, omit the antagonist. For non-specific binding, add a high concentration of a non-labeled CRF agonist (e.g., 1 µM unlabeled CRF).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
3. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Antalarmin.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Antalarmin that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Functional cAMP Accumulation Assay
This protocol measures the ability of Antalarmin to inhibit CRF-stimulated cAMP production in whole cells.
1. Cell Culture and Plating:
-
Culture cells expressing the CRF1 receptor (e.g., HEK293-CRF1) in appropriate media.
-
Plate the cells into 96- or 384-well plates and grow to near confluency.
2. Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of CRF (typically the EC80 concentration, which gives 80% of the maximal response) to stimulate the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA).
-
Luminescence-based assays.
-
4. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of Antalarmin.
-
Use non-linear regression (sigmoidal dose-response, variable slope) to calculate the IC50 value, representing the concentration of Antalarmin that causes 50% inhibition of the CRF-stimulated cAMP response.
Protocol: Rat Forced Swim Test (FST)
The FST is a common behavioral paradigm used to screen for antidepressant-like activity.[19][20]
1. Apparatus:
-
A clear cylindrical container (e.g., 46 cm height x 20 cm diameter).[16]
-
Fill with water (24-25°C) to a depth where the rat cannot touch the bottom with its tail or feet (e.g., 30 cm).[16][21]
2. Drug Administration:
-
Administer Antalarmin (e.g., 3, 10, 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, i.p.).[16][17]
-
A typical dosing schedule involves injections at 23.5, 5, and 1 hour prior to the test session to ensure adequate drug levels.[16]
3. Procedure:
-
Day 1 (Habituation/Pre-swim): Place each rat in the water-filled cylinder for a 15-minute session. This induces a state of "behavioral despair."[16] After the session, remove the rat, dry it with a towel, and place it in a heated cage for a short recovery period.[16]
-
Day 2 (Test Session): 24 hours after the habituation session, place the rat back into the cylinder for a 5-minute test session.[16]
-
Videotape the session from above for later scoring.
4. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, scores the 5-minute test session.
-
Measure the total duration of immobility , which is defined as the time the rat spends floating passively, making only small movements necessary to keep its head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.
5. Physiological Measures (Optional):
-
Collect tail blood samples immediately before and after the Day 2 swim session to measure plasma ACTH or corticosterone (B1669441) levels via ELISA or RIA, correlating the behavioral effects with HPA axis activity.[16][17]
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool for investigating the role of the CRF1 receptor in stress, anxiety, and depression. Its high affinity and selectivity have allowed for precise dissection of CRF-mediated pathways. While preclinical studies in various animal models, particularly in primates, have shown promising anxiolytic-like effects, its efficacy in models of depression has been inconsistent.[2][13][16] The clinical development of Antalarmin itself has not progressed, but it has served as a critical prototype for the development of newer generations of CRF1 receptor antagonists.[2][22] Future research will likely focus on developing antagonists with optimized pharmacokinetic profiles and exploring their therapeutic potential in specific patient populations characterized by HPA axis hyperactivity.[3]
References
- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 8. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antalarmin - Wikipedia [en.wikipedia.org]
- 10. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. pnas.org [pnas.org]
- 13. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 19. scispace.com [scispace.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Antalarmin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed as a molecular probe to investigate the role of the CRF system in stress-related disorders, it has been instrumental in elucidating the pathophysiology of anxiety, depression, and inflammatory conditions. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound. Quantitative data from various studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important research compound.
Introduction
Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, a critical component of the body's stress response.[1][2][3] Chronic hyperactivity of the HPA axis is implicated in a range of stress-related pathologies, including anxiety disorders, major depression, and irritable bowel syndrome.[1][2][4] The biological effects of CRF are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2.[5] The CRF1 receptor is predominantly expressed in the anterior pituitary, neocortex, and cerebellum, making it a key target for therapeutic intervention in stress-related disorders.[5][6]
The development of peptide-based CRF antagonists was an initial step towards modulating this system; however, their poor oral bioavailability and limited central nervous system (CNS) penetration restricted their therapeutic potential. This led to the pursuit of small, non-peptide molecules that could overcome these limitations. This compound (chemical name: N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride) emerged from these efforts as a potent, selective, and orally active CRF1 receptor antagonist.[7][8][9] It is a close structural analog of CP-154,526, another non-peptide CRF1 antagonist, and has been shown to be easier to synthesize.[1][3]
Chemical Properties and Data
This compound is a white to off-white crystalline solid.[10] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine hydrochloride | [1] |
| Molecular Formula | C₂₄H₃₄N₄·HCl | [2][7] |
| Molecular Weight | 415.01 g/mol | [2][7] |
| CAS Number | 220953-69-5 | [2][7] |
| Purity | ≥98% (HPLC) | [5][7] |
| Solubility | Soluble in DMSO and ethanol. | [8][11] |
| Storage | Desiccate at +4°C | [7][11] |
Synthesis of this compound
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a representative example based on general synthetic methods for pyrrolopyrimidines and should be adapted and optimized.
Step 1: Synthesis of the Pyrrolopyrimidine Core The initial steps involve the construction of the 7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine core. This is typically achieved through a series of reactions starting with 2,4,6-trimethylaniline and a suitable pyrrole precursor, followed by cyclization to form the pyrimidine ring.
Step 2: Chlorination of the Pyrrolopyrimidine Core The hydroxyl group on the pyrimidine ring is converted to a chlorine atom, which serves as a leaving group for the subsequent amination step.
-
To a solution of the 7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate in phosphorus oxychloride (POCl₃), the mixture is refluxed for several hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The crude 4-chloro-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine is extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography.
Step 3: Amination to form Antalarmin Base The chloro group is displaced by N-butyl-N-ethylamine to introduce the side chain.
-
A mixture of the 4-chloro-pyrrolopyrimidine intermediate, N-butyl-N-ethylamine, and a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent (e.g., N,N-dimethylformamide) is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude Antalarmin base is purified by column chromatography.
Step 4: Formation of this compound The final step involves the formation of the hydrochloride salt to improve stability and solubility.
-
The purified Antalarmin base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).
-
A solution of hydrogen chloride in diethyl ether is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Mechanism of Action
This compound exerts its effects by acting as a selective antagonist at the CRF1 receptor.[1][2] By binding to this receptor, it competitively inhibits the binding of endogenous CRF.[2] This blockade prevents the downstream signaling cascade that is normally initiated by CRF, primarily the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][5] The inhibition of this pathway in the corticotroph cells of the anterior pituitary gland leads to a reduction in the synthesis and release of adrenocorticotropic hormone (ACTH).[1][3] Consequently, the secretion of glucocorticoids, such as cortisol, from the adrenal cortex is diminished, thereby dampening the physiological stress response mediated by the HPA axis.[1][2]
Signaling Pathway of CRF1 Receptor and Inhibition by Antalarmin
Caption: CRF1 receptor signaling pathway and its inhibition by Antalarmin.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.
In Vitro Binding Affinity and Functional Activity
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Receptor Binding | Rat Frontal Cortex | Ki | 1 nM | [2][7][8] |
| cAMP Assay | Human SH-SY5Y (Neuroblastoma) | pKb | 9.19 | [1] |
Pharmacokinetic Parameters
| Species | Route of Administration | Dose | Oral Bioavailability (%) | T½ (hours) | CL (L/hr/kg) | Reference |
| Macaque | Oral | 20 mg/kg | 19 | 7.8 | 4.5 | [1][7] |
| Rat (CP-154,526) | Oral | 5 mg/kg | 27 | - | - | [1][7] |
| Rat (CP-154,526) | IV | 5 mg/kg | - | 1.5 | 4.92 | [1] |
Experimental Protocols
CRF1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Antalarmin for the CRF1 receptor.
Workflow:
Caption: Workflow for a CRF1 receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CRF (e.g., [¹²⁵I]Tyr-oCRF), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled CRF).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Antalarmin concentration. Calculate the IC₅₀ value (the concentration of Antalarmin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This protocol measures the ability of Antalarmin to antagonize CRF-induced cAMP production in a cell-based assay.
Workflow:
Caption: Workflow for a functional cAMP assay.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the CRF1 receptor (e.g., human neuroblastoma SH-SY5Y cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of CRF (typically the EC₈₀ concentration for cAMP production) to the wells and incubate for a further specified time (e.g., 15 minutes) at 37°C.
-
cAMP Measurement: Terminate the stimulation and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Antalarmin concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The pKb, a measure of antagonist affinity, can then be calculated.
In Vivo Inhibition of Stress-Induced ACTH Release
This protocol assesses the in vivo efficacy of Antalarmin in a rat model of stress.
Workflow:
Caption: Workflow for an in vivo ACTH release inhibition assay.
Methodology:
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle (e.g., a solution of ethanol, emulphor, and water) via the desired route (e.g., intraperitoneal injection) at a specified time before stress induction.
-
Stress Induction: Subject the animals to a standardized stressor. For example, in a social stress paradigm, an unfamiliar male rat is introduced into an adjacent cage.[1]
-
Blood Collection: Collect blood samples at baseline and at various time points during and after the stressor via a tail-nick or an indwelling catheter. Collect the blood into tubes containing EDTA to prevent coagulation.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
ACTH Measurement: Measure the concentration of ACTH in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma ACTH levels between the Antalarmin-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if Antalarmin significantly attenuates the stress-induced rise in ACTH.
Conclusion
This compound has proven to be an invaluable pharmacological tool for investigating the role of the CRF1 receptor in the central and peripheral nervous systems. Its development as a non-peptide antagonist with good oral bioavailability represented a significant advancement in the field. The in-depth understanding of its synthesis, mechanism of action, and biological effects, as detailed in this guide, provides a solid foundation for researchers and drug development professionals working on novel therapeutics for stress-related disorders. The experimental protocols and visualized workflows presented herein offer a practical resource for the continued exploration of the CRF system and the development of next-generation CRF1 receptor antagonists.
References
- 1. pnas.org [pnas.org]
- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1994013676A1 - Pyrrolopyrimidines as crf antagonists - Google Patents [patents.google.com]
- 7. Antalarmin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. cosmobio.co.jp [cosmobio.co.jp]
Pharmacological Profile of Antalarmin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1).[1][2][3] Extensive preclinical research has demonstrated its ability to attenuate the physiological and behavioral responses to stress, positioning it as a valuable tool for investigating the role of the CRH system in stress-related disorders and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development.
Introduction
Corticotropin-releasing hormone (CRH) is a key mediator of the endocrine, autonomic, and behavioral responses to stress, primarily through its interaction with the CRHR1 receptor.[2][4] Dysregulation of the CRH system has been implicated in the pathophysiology of various conditions, including anxiety, depression, and inflammatory disorders.[5] this compound (also known as CP-156,181) is a pyrrolopyrimidine compound that acts as a selective antagonist at the CRHR1 receptor, thereby blocking the downstream effects of CRH.[5][6] Its utility as a research tool and potential therapeutic has been explored in a variety of preclinical models.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CRHR1 receptor, preventing the endogenous ligand, CRH, from activating it.[5] This antagonism blocks the initiation of downstream signaling cascades typically triggered by CRH, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] By inhibiting this primary signaling pathway, Antalarmin effectively blunts the physiological stress response, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][5]
CRHR1 Signaling Pathway
The activation of the CRHR1 receptor by CRH initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway and the point of intervention by Antalarmin.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, functional potency, and pharmacokinetic parameters.
Table 1: Receptor Binding Affinity
| Tissue/Cell Line | Species | Ki (nM) | Reference(s) |
| Pituitary | Rat | 1.9 | [5] |
| Frontal Cortex | Rat | 1.4 | [5] |
| Cerebellum | Rat | 1.3 | [7] |
| Human Clone | - | 6 | [5] |
| Overall | - | 1 | [1][2][3] |
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Parameter | Value | Reference(s) |
| cAMP Inhibition | Human SH-SY5Y | pKb | 9.19 | [5] |
| CRH-induced ACTH release | Rat anterior pituitary cells | Inhibition | Yes | [5] |
| Cortisol synthesis and release | Human adrenal cells | Inhibition | Yes | [5] |
Table 3: Pharmacokinetic Parameters
| Species | Dose & Route | Oral Bioavailability (%) | T1/2 (hours) | Total Clearance (L/hr/kg) | Reference(s) |
| Macaque | 20 mg/kg p.o. | 19 | 7.8 | 4.5 | [8] |
| Rat | 5 mg/kg p.o. (CP-154,526*) | 27 | 1.5 | 36 ml/min/kg | [8] |
*Data for the close analog CP-154,526.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of Antalarmin to the CRHR1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human or rat CRHR1 receptor (e.g., CHO or IMR-32 cells) to confluency.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-ovine CRH) and a range of concentrations of this compound.
-
Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the Antalarmin concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Antalarmin that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to assess the functional antagonism of Antalarmin on CRH-stimulated cAMP production.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line endogenously or recombinantly expressing the CRHR1 receptor (e.g., human neuroblastoma SH-SY5Y cells) in 96-well plates.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a specified duration (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of CRH (typically the EC80 concentration to elicit a robust but submaximal response).
-
Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Measurement and Data Analysis:
-
Quantify the amount of cAMP in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Plot the cAMP concentration against the logarithm of the Antalarmin concentration to generate an inhibition curve.
-
Determine the IC50 value for the inhibition of CRH-stimulated cAMP production.
-
In Vivo Models of Stress and Anxiety
Antalarmin has been evaluated in numerous animal models to assess its anxiolytic and anti-stress properties. A representative protocol for the elevated plus-maze test in rats is described below.
Methodology:
-
Animals:
-
Use adult male rats (e.g., Wistar or Sprague-Dawley). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol (B145695), emulphor, and water).
-
Administer Antalarmin (e.g., 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the behavioral test.[1]
-
-
Elevated Plus-Maze Test:
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Anxiolytic-like effects are indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms in the Antalarmin-treated group compared to the vehicle-treated group.
-
In Vivo Pharmacological Effects
-
Stress and Anxiety: Antalarmin has been shown to reduce anxiety-like behaviors in various animal models, including the elevated plus-maze and defensive withdrawal tests.[1][8] It also blocks the anxiogenic effects of exogenously administered CRH.[1] In primates, oral administration of Antalarmin significantly attenuated behavioral, neuroendocrine, and autonomic responses to social stress.[9]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Antalarmin effectively suppresses CRH-induced ACTH release in vivo.[5] Chronic administration has been shown to reduce basal ACTH and corticosterone (B1669441) levels in rats.[5]
-
Inflammation: Antalarmin exhibits anti-inflammatory properties. It has been shown to inhibit carrageenan-induced inflammation and CRH-stimulated mast cell degranulation in rats.[5]
-
Addiction: Studies have indicated that Antalarmin may have a role in modulating addictive behaviors. It has been shown to reduce self-administration of ethanol in dependent rodents.[5]
Conclusion
This compound is a well-characterized, potent, and selective CRHR1 receptor antagonist. Its robust pharmacological profile, demonstrated through extensive in vitro and in vivo studies, establishes it as an invaluable tool for elucidating the role of the CRH system in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of CRHR1 antagonism for the treatment of stress-related disorders.
References
- 1. New signaling mechanism of the corticotropin-releasing hormone type 1 receptor [psych.mpg.de]
- 2. benchchem.com [benchchem.com]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRH Receptor Signalling: Potential Roles in Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antalarmin - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
Technical Guide: Antalarmin Hydrochloride Binding Affinity for the CRF1 Receptor
This document provides a comprehensive technical overview of the binding characteristics of Antalarmin hydrochloride, a non-peptide antagonist, for the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Quantitative Binding Affinity Data
This compound exhibits high affinity for the CRF1 receptor. The binding affinity has been quantified across various experimental models, and the key parameters (Kᵢ, IC₅₀, and pKₑ) are summarized below. The Kᵢ value, or inhibition constant, represents the concentration of the ligand that will bind to half the available receptors at equilibrium in the absence of the agonist or radioligand. Lower Kᵢ values are indicative of higher binding affinity.
| Parameter | Value (nM) | Cell Line / Tissue | Assay Type | Reference |
| Kᵢ | 1.0 | - | Radioligand Binding | [1][2] |
| Kᵢ | 2.7 | - | Radioligand Binding | [3] |
| Kᵢ | 1.4 | Rat Frontal Cortex | Radioligand Binding | [4] |
| Kᵢ | 1.9 | Rat Pituitary | Radioligand Binding | [4] |
| Kᵢ | 6 | Human Cloned Receptor | Radioligand Binding | [4] |
| IC₅₀ | 3 | Human CRF1 Receptor | Radioligand Binding ([¹²⁵I]sauvagine) | [5] |
| IC₅₀ | 16.6 - 18.6 | HEK293 cells expressing CRF1 | Radioligand Binding ([¹²⁵I]-Tyr⁰-sauvagine) | [6] |
| Kₑ | ~0.65 | Human SH-SY5Y Neuroblastoma | Functional (cAMP) | [7] |
Note: The Kₑ (equilibrium dissociation constant) was calculated from a pKₑ value of 9.19.[4][7] IC₅₀ values are dependent on the concentration of the competing radioligand used in the assay.
CRF1 Receptor Signaling Pathways
The CRF1 receptor is a Class B G protein-coupled receptor (GPCR) that can couple to multiple G proteins to initiate diverse intracellular signaling cascades.[8] Antalarmin acts by competitively blocking the binding of endogenous ligands like CRF, thereby inhibiting these downstream pathways. The primary and alternative signaling pathways are outlined below.
Experimental Protocols
The binding affinity of Antalarmin is primarily determined using competitive radioligand binding assays and validated with functional assays that measure the downstream consequences of receptor activation.
This assay directly measures the ability of Antalarmin to compete with a radiolabeled ligand for binding to the CRF1 receptor.
Objective: To determine the inhibition constant (Kᵢ) of Antalarmin for the CRF1 receptor.
Materials:
-
Biological Source: Cell membranes prepared from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 cells).[6]
-
Radioligand: A high-affinity CRF1 receptor ligand labeled with a radioisotope, such as [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyr⁰-sauvagine.[5][6]
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Non-specific Binding Control: A high concentration of a non-labeled CRF agonist (e.g., Sauvagine) to determine background signal.[5]
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate salts and protease inhibitors.
-
Instrumentation: Scintillation counter or gamma counter.
Methodology:
-
Membrane Preparation: Culture CRF1-expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, combine:
-
A fixed concentration of the radioligand (typically at or below its Kₑ value).[5]
-
A range of increasing concentrations of Antalarmin.
-
The prepared cell membranes.
-
Control tubes for total binding (no Antalarmin) and non-specific binding (with excess unlabeled agonist).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium (e.g., 120 minutes).[5]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each Antalarmin concentration by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the Antalarmin concentration to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of Antalarmin that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :[7]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
-
This assay measures the ability of Antalarmin to inhibit the functional response of the CRF1 receptor, which is typically an increase in intracellular cyclic AMP (cAMP).
Objective: To determine the functional inhibitory potency (pKₑ or IC₅₀) of Antalarmin.
Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing the CRF1 receptor (e.g., human SH-SY5Y neuroblastoma cells) in a multi-well plate.[4][7]
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of Antalarmin for a defined period.
-
Stimulation: Add a fixed concentration of a CRF1 agonist (e.g., CRF) to stimulate the receptors and induce cAMP production.
-
Lysis and Detection: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP levels against the logarithm of the Antalarmin concentration. Fit the data to determine the IC₅₀, which can be used to calculate the equilibrium dissociation constant (Kₑ) for the antagonist.
References
- 1. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Antalarmin - Wikipedia [en.wikipedia.org]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Antalarmin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[1][2][3] As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor is a significant target for therapeutic intervention in stress-related disorders such as anxiety and depression.[4] Antalarmin blocks the action of corticotropin-releasing hormone (CRH), thereby reducing the release of adrenocorticotropic hormone (ACTH) in response to stress.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: CRF1 Receptor Binding Affinity of this compound
| Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| Rat Pituitary | - | Ki | 1.9 | [1] |
| Rat Frontal Cortex | - | Ki | 1.4 | [1] |
| Human Clone | - | Ki | 6 | [1] |
| General | - | Ki | 1 | [2][3] |
| Rat Pituitary | - | IC50 | 0.04 | [1] |
| General | [125I]sauvagine | IC50 | 3 | [5] |
Table 2: Functional Antagonism of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human SH-SY5Y (Neuroblastoma) | cAMP | pKb | 9.19 | [1] |
Signaling Pathway
This compound exerts its effect by antagonizing the CRF1 receptor, which is predominantly coupled to a stimulatory G-protein (Gs). Upon activation by its endogenous ligand, CRH, the CRF1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Antalarmin blocks this signaling cascade.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
CRF1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) or cells expressing the CRF1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).[7] Store aliquots at -80°C.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]sauvagine or [¹²⁵I]ovine CRF), and varying concentrations of this compound.[5][8]
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled CRF1 receptor antagonist.[7]
-
Incubate the mixture at room temperature for a sufficient period to reach equilibrium (e.g., 2 hours).[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., pre-soaked with polyethyleneimine) using a cell harvester.[9] This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[9]
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Antalarmin concentration.
-
Determine the IC50 value (the concentration of Antalarmin that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the CRF-induced production of cyclic AMP (cAMP) in whole cells.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Culture cells endogenously expressing the CRF1 receptor (e.g., human SH-SY5Y neuroblastoma cells) or cells stably transfected with the CRF1 receptor in appropriate culture medium.[1]
-
Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Functional Assay:
-
Wash the cells with an assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).[10]
-
Stimulate the cells with a fixed concentration of a CRF agonist (e.g., CRH or urocortin) at its EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.[11]
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the Antalarmin concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
-
The antagonist potency can also be expressed as the pKb, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).
-
Conclusion
This compound is a well-characterized, high-affinity antagonist of the CRF1 receptor. The in vitro data consistently demonstrate its ability to bind to the CRF1 receptor and functionally inhibit its signaling through the cAMP pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Antalarmin and the discovery of new CRF1 receptor modulators for the treatment of stress-related disorders.
References
- 1. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay | Revvity [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 8. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Antalarmin Hydrochloride's Effect on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
This technical guide provides a comprehensive overview of the pharmacological effects of antalarmin (B1665562) hydrochloride, a selective non-peptide corticotropin-releasing hormone receptor 1 (CRF1) antagonist, on the hypothalamic-pituitary-adrenal (HPA) axis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of stress-related disorders and neuroendocrinology.
Introduction: The HPA Axis and the Role of CRF1 Antagonism
The hypothalamic-pituitary-adrenal (HPA) axis is a fundamental neuroendocrine system responsible for orchestrating the body's response to stress. Upon exposure to a stressor, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing factor (CRF).[1] CRF binds to its primary receptor, the CRF1 receptor, in the anterior pituitary gland.[2] This binding event triggers the synthesis and release of adrenocorticotropic hormone (ACTH) into the systemic circulation.[1][3] ACTH then stimulates the adrenal cortex to produce and secrete glucocorticoids, such as cortisol in primates and corticosterone (B1669441) in rodents.[1]
Chronic hyperactivity of the HPA axis and elevated CRF levels are implicated in the pathophysiology of several stress-related conditions, including anxiety, depression, and irritable bowel syndrome.[3][4][5] Consequently, antagonizing the CRF1 receptor presents a promising therapeutic strategy for mitigating the downstream effects of excessive CRF signaling. Antalarmin is a potent and selective, non-peptide antagonist of the CRF1 receptor, which has been instrumental in elucidating the role of the CRF system in stress responses.[6]
Mechanism of Action of Antalarmin Hydrochloride
This compound functions as a competitive antagonist at the CRF1 receptor.[7] It is a pyrrolopyrimidine compound that exhibits high binding affinity for the CRF1 receptor, thereby preventing the endogenous ligand, CRF, from binding and initiating the downstream signaling cascade that leads to ACTH release.[7] Its selectivity for the CRF1 receptor over the CRF2 receptor subtype makes it a valuable tool for isolating the specific physiological functions mediated by CRF1.[8] By blocking the CRF1 receptor in the anterior pituitary, antalarmin effectively suppresses CRF-induced ACTH secretion and, consequently, attenuates the activation of the entire HPA axis.[3]
CRF1 Receptor Signaling and Antalarmin's Point of Intervention
The CRF1 receptor is a G protein-coupled receptor (GPCR) predominantly linked to a stimulatory G-protein (Gs).[2][9] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[4][10] This primary signaling pathway is responsible for stimulating the synthesis and release of ACTH from pituitary corticotropes. Antalarmin physically occupies the CRF binding site on the receptor, preventing this conformational change and subsequent G-protein activation.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species / Model | Dosage / Conditions | Reference |
| Binding Affinity (Ki) | 1 nM | Rat Brain | In vitro binding assay | [6] |
| Binding Affinity (Ki) | 2.7 nM | Human Receptor | In vitro binding assay | [8] |
| IC50 (vs. BMK-I-152) | ~12-fold higher | Human CRF1R | Ca2+ antagonism assay | [11] |
| Oral Bioavailability | 19.3% | Rhesus Macaque | 20 mg/kg, p.o. | [12] |
| Elimination Half-life (t1/2) | 7.82 hours | Rhesus Macaque | 20 mg/kg, p.o. | [12][13] |
| Effect on Plasma ACTH | ↓ from 75.8 to 54.9 pg/mL | Rhesus Macaque | 20 mg/kg, p.o. (vs. placebo) | [12][13] |
| Effect on Plasma Cortisol | ↓ from 45.0 to 35.2 µg/dL | Rhesus Macaque | 20 mg/kg, p.o. (vs. placebo) | [12][13] |
| Effect on CSF CRH | ↓ from 101.5 to 73.9 pg/mL | Rhesus Macaque | 20 mg/kg, p.o. (vs. placebo) | [12][13] |
| Effect on Basal ACTH | Significant decrease | Rat | Chronic (8 weeks) | [14] |
| Effect on Basal Corticosterone | Significant decrease | Rat | Chronic (8 weeks) | [14] |
| Effect on Stress-Induced ACTH | No effect | Rat (Inescapable Shock) | 20 mg/kg, i.p. | [15] |
| Effect on Stress-Induced ACTH | Minor, non-significant decrease | Rat (Forced Swim) | 3-30 mg/kg, i.p. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for evaluating the effect of antalarmin on the HPA axis.
This protocol is adapted from studies using rhesus macaques to assess the effects of antalarmin on the HPA axis response to a psychosocial stressor.[12][13]
-
Subjects: Adult male rhesus macaques (n=6-8), housed according to ethical guidelines.
-
Drug Administration: A flavored tablet containing either antalarmin (20 mg/kg) or a placebo is administered orally (p.o.) after an overnight fast.
-
Stressor (Intruder Paradigm): Approximately 180 minutes post-administration, an unfamiliar male macaque is introduced into an adjacent, visible cage for 30 minutes. This serves as an intense, reliable social stressor.
-
Sample Collection: Immediately following the 30-minute stress period, animals are anesthetized (e.g., ketamine HCl, 15 mg/kg, i.m.). Femoral venous blood is collected for plasma ACTH and cortisol analysis. Cisternal cerebrospinal fluid (CSF) may also be collected for CRH measurement.
-
Hormonal Assays:
-
ACTH and Cortisol: Plasma concentrations are determined using standard radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
CRH: CSF CRH levels are measured by RIA.
-
-
Data Analysis: Hormone levels between the antalarmin and placebo groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of HPA axis attenuation.
Rodent models are frequently used for initial screening and mechanistic studies.[1][14][15]
-
Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Drug Administration: Antalarmin is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at doses ranging from 10-30 mg/kg, usually 30-60 minutes before the stressor.
-
Stressors:
-
Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape for a period of 5-15 minutes.[1]
-
Immobilization Stress: Rats are placed in a restrainer that restricts movement for a period of 30-60 minutes.[14]
-
Footshock Stress: Animals receive a series of mild, inescapable footshocks.[15]
-
-
Sample Collection: Immediately following the stressor, animals are rapidly euthanized, and trunk blood is collected. Blood is centrifuged to separate plasma.
-
Hormonal Assays: Plasma ACTH and corticosterone levels are quantified using commercially available RIA or ELISA kits.
-
Data Analysis: Results are compared between vehicle-treated and antalarmin-treated groups under both basal and stressed conditions.
References
- 1. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 11. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Chronic administration of the non-peptide CRH type 1 receptor antagonist antalarmin does not blunt hypothalamic-pituitary-adrenal axis responses to acute immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.sahmri.org.au [research.sahmri.org.au]
Preclinical Profile of Antalarmin Hydrochloride: A Technical Guide to its Anxiolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin hydrochloride is a non-peptide, selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRH and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and are centrally involved in the neurobiological response to stress. Dysregulation of the CRH system has been implicated in the pathophysiology of anxiety and mood disorders, making the CRHR1 a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic-like effects of this compound. The following sections detail the quantitative data from key behavioral and physiological studies, in-depth experimental protocols, and the underlying signaling pathways.
Mechanism of Action: CRHR1 Antagonism
Antalarmin exerts its anxiolytic effects by blocking the binding of Corticotropin-Releasing Hormone (CRH) to its primary receptor, CRHR1. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRH, initiates a cascade of intracellular signaling events primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), and other kinases such as Extracellular signal-regulated kinase (ERK). By preventing the initial binding of CRH, Antalarmin effectively dampens this stress-induced signaling cascade, leading to a reduction in anxious behaviors and physiological stress responses.[1][2]
Quantitative Data from Preclinical Studies
The anxiolytic potential of Antalarmin has been evaluated in various animal models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of Antalarmin on Anxiety-Like Behaviors in a Primate Social Stress Model
| Species | Behavioral Endpoint | Vehicle/Control | Antalarmin (20 mg/kg, oral) | Percentage Change | p-value | Reference |
| Rhesus Macaque | Behavioral Index of Anxiety (events/30 min) | 40.53 ± 6.31 | 23.17 ± 1.31 | -42.8% | p = 0.02 | [3][4] |
| Rhesus Macaque | Exploration (events/30 min) | 3.07 ± 1.22 | 5.38 ± 1.50 | +75.2% | p = 0.02 | [3][4] |
Table 2: Effects of Antalarmin on Hormonal and Neurochemical Responses to Social Stress in Primates
| Species | Analyte | Vehicle/Control | Antalarmin (20 mg/kg, oral) | Percentage Change | p-value | Reference |
| Rhesus Macaque | Plasma ACTH (pg/mL) | 67.5 ± 4.52 | 45.5 ± 3.99 | -32.6% | p = 0.003 | [3][4] |
| Rhesus Macaque | Plasma Cortisol (µg/dL) | 44.95 ± 1.55 | 35.23 ± 2.34 | -21.6% | p = 0.02 | [3][4] |
| Rhesus Macaque | Cerebrospinal Fluid CRH (pg/mL) | 101.5 ± 15.0 | 73.88 ± 5.28 | -27.2% | p = 0.04 | [3][4] |
| Rhesus Macaque | Plasma Norepinephrine (pg/mL) | 338.8 ± 37.5 | 234.2 ± 18.07 | -30.9% | p = 0.03 | [4] |
| Rhesus Macaque | Plasma Epinephrine (pg/mL) | 171.6 ± 17.74 | 94.18 ± 18.14 | -45.1% | p = 0.017 | [4] |
Table 3: Effects of Antalarmin in Rodent Models of Anxiety
| Species | Model | Behavioral Endpoint | Vehicle/Control | Antalarmin | Key Finding | Reference |
| Rat | Elevated Plus Maze | Time in Open Arms | - | 20 mg/kg, i.p. | Blocked CRF-induced decrease in open arm time. | |
| Mouse | Elevated Plus Maze | Time in Open Arm | Isolation Stress: Reduced | 20 mg/kg, i.p. | Significantly increased open arm time in stressed mice. | [1] |
| Rat | Fear Conditioning | Conditioned Freezing | - | 10 mg/kg, i.p. | Significantly attenuated conditioned fear responses. | [5][6] |
| Rat | Defensive Withdrawal | Spontaneous Withdrawal | - | - | Decreased spontaneous defensive withdrawal behavior. |
Experimental Protocols
Primate Social Stress Test (Intruder Paradigm)
-
Animals: Adult male rhesus macaques.
-
Drug Administration: Antalarmin (20 mg/kg) or vehicle was administered orally. In some studies, intravenous administration of Antalarmin dissolved in ethanol/cremophor/water (5:5:90, vol/vol/vol) was used for pharmacokinetic analysis.[3]
-
Procedure:
-
Two unfamiliar male rhesus macaques are placed in adjacent cages separated by a transparent Plexiglas screen.
-
This setup provokes intense social stress, eliciting a range of anxiety- and aggression-related behaviors.
-
Behavioral responses are recorded for a set period (e.g., 30 minutes).
-
Key behaviors quantified include body tremors, grimacing, teeth gnashing, urination, defecation (as indicators of anxiety), and exploratory and sexual behaviors.
-
-
Physiological Measures: Blood and cerebrospinal fluid samples are collected to measure levels of ACTH, cortisol, CRH, norepinephrine, and epinephrine.
Elevated Plus Maze (EPM)
-
Animals: Adult male rats or mice.
-
Drug Administration: Antalarmin is typically administered intraperitoneally (i.p.) at doses ranging from 5 to 20 mg/kg, 30-60 minutes prior to testing. The vehicle commonly used is a suspension in 10% Tween 80 in distilled water.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals are placed in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.
-
-
Interpretation: Anxiolytic compounds increase the time spent in and/or the number of entries into the open arms.
Fear Conditioning
-
Animals: Adult male rats.
-
Drug Administration: Antalarmin (e.g., 10 mg/kg, i.p.) or vehicle is administered prior to the conditioning or recall session. In one cited study, two injections were given before the training and testing sessions.[5][6]
-
Procedure:
-
Conditioning Phase: A neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.
-
Recall/Test Phase: The animal is re-exposed to the conditioning context or the CS alone.
-
Measurement: The primary behavioral measure is "freezing," a species-specific fear response characterized by the absence of all movement except for respiration. The duration or percentage of time spent freezing is quantified.
-
-
Interpretation: A reduction in freezing behavior during the recall phase indicates an attenuation of the conditioned fear response.
Signaling Pathways and Visualizations
The anxiolytic effects of Antalarmin are rooted in its ability to modulate the CRH-R1 signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The effect of a corticotropin-releasing factor receptor 1 antagonist on the fear conditioning response in low- and high-anxiety rats after chronic corticosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Antalarmin Hydrochloride: A Technical Whitepaper on its Potential in Depression Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Antalarmin (B1665562) hydrochloride, a selective, non-peptide corticotropin-releasing hormone (CRH) type 1 receptor antagonist. It details its mechanism of action, summarizes key preclinical findings in depression models, outlines experimental protocols, and explores its potential as a therapeutic agent for stress-related mood disorders.
Introduction: Targeting the Stress Axis in Depression
Major depressive disorder is frequently associated with the dysregulation of the body's primary stress response system, the Hypothalamic-Pituitary-Adrenal (HPA) axis.[1] Chronic stress can lead to hyperactivity of this axis, resulting in elevated levels of CRH, the principal initiator of the stress cascade.[1][2] CRH, released from the hypothalamus, stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn prompts the adrenal glands to release glucocorticoids like cortisol.[3] Persistent elevation of these hormones is linked to many of the neurobiological and symptomatic features of depression.[2][3] This has led to the hypothesis that antagonizing the CRH type 1 (CRF1) receptor could normalize HPA axis function and offer a novel therapeutic strategy for depression. Antalarmin has emerged as a key tool in investigating this hypothesis.[2][4]
Antalarmin Hydrochloride: A Profile
Antalarmin (CP-156,181) is a non-peptide, lipophilic pyrrolopyrimidine compound that acts as a selective and potent antagonist of the CRF1 receptor.[2][5] Its structure allows it to cross the blood-brain barrier, enabling it to act on central CRF1 receptors that mediate behavioral, endocrine, and autonomic responses to stress.[5][6]
-
IUPAC Name: N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine[2]
-
Molecular Formula: C24H34N4[2]
-
Molar Mass: 378.564 g·mol−1[2]
Mechanism of Action
Antalarmin exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the actions of endogenous CRH. This antagonism directly modulates the HPA axis and associated signaling pathways.
By blocking the CRF1 receptor in the anterior pituitary, Antalarmin inhibits the release of ACTH, which subsequently reduces the secretion of glucocorticoids from the adrenal glands.[2] In vivo studies have consistently demonstrated that Antalarmin can attenuate stress-induced elevations in plasma ACTH and cortisol.[2][5] While it effectively blunts the HPA response to a stressor, some studies suggest that chronic administration does not impair the axis's overall physiological functioning or cause adrenal insufficiency.[7][8] However, long-term (8-week) treatment in rats has been shown to lower basal ACTH and corticosterone (B1669441) concentrations.[8]
The CRF1 receptor is a G-protein-coupled receptor (GPCR) primarily linked to the Gs-adenylate cyclase signaling pathway.[9] Activation by CRH initiates a cascade that ultimately influences neuronal activity and gene expression. Antalarmin's blockade of this initial step prevents these downstream effects. Interestingly, some research suggests Antalarmin can exhibit different modes of action, acting as a competitive antagonist for receptor coupling to Gs proteins but as a noncompetitive antagonist for Gi activation.[10]
Quantitative Data from Preclinical Studies
Antalarmin has been evaluated in numerous preclinical models. The quantitative data below highlight its pharmacokinetic properties and efficacy in key studies.
| Species | Compound | Dose & Route | Oral Bioavailability (%) | Elimination Half-life (t½) | Key Findings & Reference |
| Rhesus Macaque | Antalarmin | 20 mg/kg, p.o. | 19.3%[7] | 7.8 hours[5][7] | Attained significant concentrations in both plasma and cerebrospinal fluid (CSF).[5][7] |
| Sprague-Dawley Rat | CP-154,526 | 5 mg/kg, p.o. | 27%[2] | Not specified | Good blood-brain barrier penetrance observed.[2] |
| Sprague-Dawley Rat | CP-154,526 | 5 mg/kg, i.v. | N/A | 1.5 hours[2] | Demonstrated a large volume of distribution, indicating extensive tissue binding.[2] |
| Rat | Antalarmin | Not specified | N/A | N/A | A lipid-based oral formulation showed over 12-fold higher bioavailability than a suspension.[11] |
| *CP-154,526 is a close and functionally similar analogue of Antalarmin.[2] |
| Parameter | Placebo Response (to stress) | Antalarmin Response (to stress) | Stress-Induced Change |
| CSF CRH (pg/ml) | Rise to 101.5 ± 15.0 | Rise to 73.88 ± 5.28 | Significant Reduction [5][7] |
| Plasma ACTH (pg/ml) | Rise to 67.5 ± 4.52 | Rise to 45.5 ± 3.99 | Significant Reduction [5][7] |
| Plasma Cortisol (μg/dl) | Rise to 44.95 ± 1.55 | Rise to 35.23 ± 2.34 | Significant Reduction [5][7] |
| Anxiety-like Behaviors | Significant Increase | No Significant Increase | Significant Inhibition [11] |
| *Data derived from studies in adult male rhesus macaques exposed to an intruder paradigm.[5][7][11] |
| Model | Species/Strain | Dose & Route | Key Finding | Reference(s) |
| Chronic Mild Stress | BALB/c Mice | 10 mg/kg, i.p. (4 weeks) | Reversed CMS-induced decrease in physical state and body weight gain, similar to fluoxetine (B1211875). | |
| Forced Swim Test | Sprague-Dawley Rats | 3, 10, 30 mg/kg, i.p. | Did not produce antidepressant-like effects, despite reducing swim-induced ACTH increases. | [3][10] |
| Forced Swim Test | Rats | 3-30 mg/kg, p.o. | Significantly reduced immobility, with effects comparable to fluoxetine. | [2] |
| Forced Swim Test | CRFR2-deficient Mice | 7.5 mg/kg | Decreased immobility and increased active behaviors (swimming, climbing). | [12] |
| Learned Helplessness | Rats/Mice | Not specified | Inconsistent results; some studies show efficacy while others fail to replicate the findings. | [10] |
| Conditioned Fear | Rats | Not specified | Reduced conditioned freezing behavior, suggesting it blocks both the development and expression of fear. | [2][13] |
The conflicting results, particularly in the Forced Swim Test, suggest that the antidepressant-like effects of CRF1 antagonists may be model- or condition-dependent.[3][10] Efficacy may be more pronounced in depression phenotypes characterized by HPA axis hyperactivity.[6]
Experimental Protocols and Workflows
Detailed methodologies are crucial for interpreting and replicating findings. Below are outlines of key experimental designs used to evaluate Antalarmin.
-
Subjects: Adult male rhesus macaques (n=6-8).[5]
-
Drug Administration: A single oral dose of Antalarmin (20 mg/kg) or a matching placebo was administered in a flavored tablet in a double-blind, crossover design.[5][7]
-
Stress Paradigm ("Intruder Challenge"): Animals were exposed to an intense social stressor, which involved the introduction of an unfamiliar male in an adjacent, transparent cage.[11]
-
Sample Collection: Femoral venous blood and cisternal cerebrospinal fluid were collected 180 minutes post-dosing, following ketamine anesthesia.[5]
-
Primary Endpoints:
-
Behavioral: Anxiety-like behaviors (e.g., grimacing, body tremors, urination) were scored by trained observers.[11]
-
Neuroendocrine: CSF CRH, plasma ACTH, and plasma cortisol levels were measured via immunoassays.[5]
-
Autonomic: Plasma catecholamine (norepinephrine, epinephrine) levels were assessed.[7]
-
-
Subjects: Male BALB/c mice.
-
Stress Paradigm: Animals were subjected to a 9-week regimen of varied, unpredictable, low-grade stressors (e.g., cage tilt, soiled bedding, light/dark cycle reversal, food/water deprivation).
-
Drug Administration: From week 5 to week 9, separate groups of stressed mice received daily intraperitoneal (i.p.) injections of Antalarmin (10 mg/kg), fluoxetine (10 mg/kg), or vehicle.
-
Primary Endpoints:
-
Physical State: The condition of the fur and coat was assessed weekly as an index of general well-being.
-
Body Weight: Monitored weekly to assess the impact of stress and treatment on growth.
-
Anxiety/Emotionality: Behavior in the light/dark box test was evaluated to measure anxiety-like responses.
-
Synergistic Potential and Clinical Outlook
While Antalarmin itself has not progressed to large-scale human trials for depression, the class of CRF1 antagonists has faced challenges. Clinical trials of other antagonists like R121919 showed some initial promise but ultimately failed to demonstrate efficacy comparable to existing antidepressants in broader patient populations.[4][10] This suggests that CRF1 antagonists may not be effective as monotherapies for all subtypes of depression.[6]
However, preclinical evidence suggests a potential for synergistic effects when Antalarmin is combined with selective serotonin (B10506) reuptake inhibitors (SSRIs).[2] This combination could be a promising avenue for treatment-resistant depression or for patients with a clear stress-related etiology. The therapeutic value of CRF1 antagonists may lie in treating specific subgroups of depressed patients who exhibit clear evidence of HPA axis hyperactivity.[6]
Conclusion
This compound has been an invaluable pharmacological tool, confirming the central role of the CRH/CRF1 system in the pathophysiology of stress-related disorders. Preclinical data, particularly from primate and chronic stress models, strongly support its ability to attenuate the neuroendocrine and behavioral consequences of stress. However, inconsistent findings in other models and the disappointing results of clinical trials with related compounds highlight the complexity of translating these findings to a heterogeneous clinical population. Future research should focus on identifying biomarkers of HPA axis hyperactivity to select patient populations most likely to respond to CRF1 antagonist therapy and exploring the potential of combination treatments.
References
- 1. Antalarmin, CRF-1 receptor antagonists, anxiety and depression [biopsychiatry.com]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Chronic administration of the non-peptide CRH type 1 receptor antagonist antalarmin does not blunt hypothalamic-pituitary-adrenal axis responses to acute immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased Depression-Like Behaviors in Corticotropin-Releasing Factor Receptor-2-Deficient Mice: Sexually Dichotomous Responses | Journal of Neuroscience [jneurosci.org]
- 13. researchgate.net [researchgate.net]
Anti-inflammatory Properties of Antalarmin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antalarmin hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1). Primarily investigated for its role in mitigating stress and anxiety-related disorders, a growing body of evidence has elucidated its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of Antalarmin, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its evaluation. The guide also includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular disease. Corticotropin-releasing hormone (CRH), a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, has been identified as a significant pro-inflammatory mediator, particularly through its interaction with the CRF1 receptor.[1] this compound, by selectively blocking the CRF1 receptor, presents a promising therapeutic strategy for modulating inflammatory processes.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by antagonizing the CRF1 receptor.[1] This receptor is expressed not only in the central nervous system but also on various immune cells, including mast cells and leukocytes.[2] By blocking the binding of CRH to the CRF1 receptor, Antalarmin inhibits downstream signaling cascades that promote inflammation.
The key signaling pathways implicated in the anti-inflammatory action of Antalarmin include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: CRH has been shown to activate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[2] Antalarmin blocks this CRH-induced activation, thereby downregulating the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[2]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is another critical signaling cascade involved in the production of inflammatory mediators. Evidence suggests that CRF1 receptor activation can lead to the phosphorylation and activation of p38 MAPK. By inhibiting the CRF1 receptor, Antalarmin can attenuate the activation of this pathway, further contributing to its anti-inflammatory effects.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the anti-inflammatory effects of this compound.
Table 1: Receptor Binding Affinity
| Parameter | Value | Cell Line/Tissue | Reference |
| Ki for CRF1 Receptor | 1 nM | - | --INVALID-LINK-- |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Animal Model | Species | Antalarmin Dose | Route of Administration | Key Finding | Reference |
| Carrageenan-Induced Paw Edema | Rat | 20 mg/kg | Intraperitoneal (i.p.) | Significantly inhibited inflammation. | [3] |
| Adjuvant-Induced Arthritis | Rat | 20 mg/kg (twice daily) | Intraperitoneal (i.p.) | Significantly ameliorated arthritis, reducing inflammation severity. | --INVALID-LINK-- |
| Stress-Induced Gastric Ulceration | Rat | 15, 30, 45 mg/kg | Intraperitoneal (i.p.) | Dose-dependent suppression of gastric ulceration. | [4] |
Table 3: In Vitro Efficacy
| Assay | Cell Type | Antalarmin Concentration | Key Finding | Reference |
| Mast Cell Degranulation (Urocortin-induced) | Rat Skin | - | Blocked vascular permeability and mast cell degranulation. | [5] |
| NF-κB Reporter Assay (CRH-enhanced) | Leukocytes | - | Blocked CRH-enhanced NF-κB regulated reporter gene expression. | [2] |
Note: Specific IC50 values for Antalarmin in various inflammatory assays and direct quantitative data on cytokine reduction are not consistently reported in the currently available literature. Further dose-response studies are warranted to establish these parameters.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Antalarmin's anti-inflammatory properties are provided below.
In Vivo Models
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Reagents:
-
Carrageenan (1% w/v in sterile saline).
-
This compound dissolved in a suitable vehicle (e.g., saline with 20% Tween-80).
-
Positive control: Indomethacin (e.g., 5 mg/kg).
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the respective groups of animals. The positive control group receives indomethacin.
-
After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis and measurement of cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA or RT-PCR.[3][6]
-
This model is used to study chronic inflammation and is a well-established model for rheumatoid arthritis.
-
Animals: Lewis or Sprague-Dawley rats.
-
Reagents:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
This compound dissolved in a suitable vehicle.
-
-
Procedure:
-
On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL) into the base of the tail or a hind paw.
-
Administer this compound (e.g., 20 mg/kg, i.p., twice daily) or vehicle, starting from day 0 or after the onset of clinical signs.
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with a caliper), erythema, and joint stiffness. Arthritis severity can be scored on a scale of 0-4 for each paw.
-
Measure body weight regularly as an indicator of systemic inflammation.
-
At the end of the study (e.g., day 21 or 28), euthanize the animals.
-
Collect hind paws for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.[7][8] Blood can be collected for systemic cytokine analysis.
-
Experimental Workflow: In Vivo Anti-inflammatory Assessment
In Vitro Assays
This assay measures the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.
-
Cells: RBL-2H3 (rat basophilic leukemia) cell line or primary mast cells.
-
Reagents:
-
Antigen (e.g., DNP-BSA) and IgE anti-DNP for IgE-mediated degranulation.
-
Urocortin or CRH to stimulate CRF1 receptor-mediated degranulation.
-
This compound.
-
Tyrode's buffer.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Triton X-100 for cell lysis (total release control).
-
Stop solution (e.g., glycine (B1666218) buffer).
-
-
Procedure:
-
Culture mast cells to an appropriate density in 96-well plates.
-
For IgE-mediated degranulation, sensitize cells with IgE anti-DNP overnight.
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulate degranulation by adding the stimulant (e.g., antigen, urocortin, or CRH). Include a negative control (buffer only) and a positive control (e.g., a known secretagogue like compound 48/80). For total release, lyse a set of wells with Triton X-100.
-
Incubate for the appropriate time (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the plate and collect the supernatants.
-
Transfer the supernatants to a new plate and add the pNAG substrate.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.[1][9][10][11][12]
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through the selective antagonism of the CRF1 receptor. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and p38 MAPK, underscores its therapeutic potential in a range of inflammatory conditions. The preclinical data, supported by established in vivo and in vitro models, provide a strong rationale for further investigation. Future research should focus on conducting comprehensive dose-response studies to establish precise efficacy parameters (e.g., IC50 values) and further elucidating the molecular intricacies of its anti-inflammatory mechanism. Such studies will be crucial for the potential translation of this compound into a clinical setting for the treatment of inflammatory diseases.
References
- 1. abmgood.com [abmgood.com]
- 2. Corticotropin Releasing Factor (CRF) Activation of NF-κB-Directed Transcription in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antalarmin - Wikipedia [en.wikipedia.org]
- 6. inotiv.com [inotiv.com]
- 7. chondrex.com [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. Neurotensin and CRH Interactions Augment Human Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting degranulation via hexosaminidase assay [protocols.io]
- 12. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Antalarmin Hydrochloride on Addiction Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin (B1665562) hydrochloride is a non-peptide, selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system, particularly the interaction between CRF and the CRF1 receptor, is a critical component of the body's neuroendocrine and behavioral response to stress.[1][2] Dysregulation of this system has been strongly implicated in the pathophysiology of various psychiatric conditions, including anxiety, depression, and substance use disorders.[2][3] In the context of addiction, the CRF-CRF1 system is thought to drive the negative affective states associated with drug withdrawal and to mediate stress-induced relapse to drug-seeking behavior.[3][4] By blocking the CRF1 receptor, antalarmin has been investigated as a potential pharmacotherapeutic agent to mitigate the neurobiological changes that underlie addiction. This guide provides a detailed overview of the preclinical evidence for antalarmin's effects in various addiction models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Antalarmin's Efficacy in Addiction Models
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of antalarmin hydrochloride across different models of substance abuse.
Table 1: Effects of Antalarmin on Ethanol (B145695) Self-Administration
| Animal Model | Antalarmin Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Ethanol-dependent Wistar rats | 20 | Intraperitoneal (i.p.) | Significantly reduced ethanol self-administration compared to vehicle-treated controls. | [5] |
| Non-dependent Wistar rats | 10, 20 | Intraperitoneal (i.p.) | No significant effect on ethanol self-administration. | [5] |
| Ethanol-dependent C57BL/6J mice | 30 | Not specified | Blocked the increase in ethanol self-administration observed after dependence and abstinence. | [6] |
| Isolation-reared Fawn-Hooded rats | Not specified | Not specified | Reduced established, volitional ethanol consumption. | [7] |
Table 2: Effects of Antalarmin on Cocaine Self-Administration
| Animal Model | Antalarmin Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Rhesus monkeys | 1-10 | Intravenous (i.v.) | Produced a dose-dependent but non-significant decrease in self-administration of 0.01 mg/kg/inj cocaine. | [8] |
| Rhesus monkeys (chronic admin.) | 3.2 | Intravenous (i.v.) | Did not significantly decrease cocaine-maintained responding. | [8] |
| Rats with a history of cocaine escalation (LgA) | 25 | Intraperitoneal (i.p.) | Selectively decreased cocaine intake. | [9] |
| Rats with limited daily drug access (ShA) | 6.3-25 | Intraperitoneal (i.p.) | No effect on cocaine self-administration. | [9] |
Table 3: Effects of Antalarmin on Opioid-Related Behaviors
| Animal Model | Antalarmin Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Morphine-dependent animals | Not specified | Not specified | Inhibited naloxone-precipitated place aversion. | [5] |
| Sprague-Dawley rats (morphine CPP) | Not specified | Not specified | Decreased morphine-induced conditioned place preference (CPP). | [10] |
Table 4: Effects of Antalarmin on Propofol (B549288) Self-Administration
| Animal Model | Antalarmin Dose (ng/site) | Route of Administration | Key Findings | Reference |
| Rats with stress-induced propofol self-administration | 100, 500 | Intra-lateral ventricle | Dose-dependently attenuated the number of active nose-poke responses and propofol infusions. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in key studies investigating antalarmin.
Ethanol Self-Administration in Dependent Rats
-
Subjects: Male Wistar rats.
-
Dependence Induction: Rats were trained to self-administer ethanol orally and were then made dependent by intermittent exposure to ethanol vapors. Control, non-dependent animals were exposed to air.[5]
-
Drug Administration: Antalarmin (10 or 20 mg/kg) or vehicle was administered intraperitoneally (i.p.) 80 minutes prior to the self-administration session.[5]
-
Behavioral Testing: Following a 2-hour withdrawal period, rats were placed in operant self-administration chambers, and the number of lever presses for ethanol was recorded.[5] A Latin square design was used to test the different doses of antalarmin.[5]
Cocaine Self-Administration in Rats with Escalated Intake
-
Subjects: Rats with either short (ShA; 1h/day) or long (LgA; 6h/day) access to cocaine self-administration, the latter of which leads to escalated intake.
-
Drug Administration: Antalarmin (6.3–25 mg/kg) was injected intraperitoneally 80 minutes before the test session. Doses were tested in a Latin square design.[9]
-
Behavioral Testing: Test sessions were 1 hour long and measured the rate of cocaine intake. Sessions were separated by one to two treatment-free daily escalation sessions.[9]
Morphine-Induced Conditioned Place Preference (CPP)
-
Subjects: Male Sprague-Dawley rats.[10]
-
Apparatus: A standard three-compartment CPP apparatus is typically used, with two distinct outer compartments (e.g., different flooring and wall patterns) and a central neutral compartment.[12]
-
Procedure:
-
Pre-conditioning (Baseline): Rats are allowed to freely explore all three compartments to determine any initial preference.
-
Conditioning: Over several days, rats receive an injection of morphine (e.g., 1, 4, or 10 mg/kg, subcutaneous) and are confined to one of the outer compartments. On alternate days, they receive a vehicle injection and are confined to the opposite compartment.[10][12]
-
Drug Administration: Antalarmin was administered chronically prior to the CPP training.[10]
-
Post-conditioning (Test): Rats are placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded to determine if a preference for the drug-paired side has developed.[12]
-
Signaling Pathways and Mechanism of Action
Antalarmin exerts its effects by blocking the CRF1 receptor, thereby interrupting the signaling cascade initiated by Corticotropin-Releasing Factor (CRF). This is particularly relevant in the context of addiction, where stress and withdrawal are associated with an upregulation of CRF in key brain regions.[4]
The CRF-CRF1 Signaling Pathway in Stress and Addiction
During periods of stress or drug withdrawal, CRF is released from neurons in areas like the hypothalamus, central nucleus of the amygdala (CeA), and bed nucleus of the stria terminalis (BNST).[3][4] CRF then binds to G-protein coupled CRF1 receptors on postsynaptic neurons.[3] This binding initiates a cascade of intracellular events, primarily through the activation of the adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately alters neuronal excitability and gene expression, contributing to the anxiety-like behaviors and heightened drug craving characteristic of withdrawal and stress-induced relapse.[2][4] For instance, in the CeA, CRF1 receptor activation enhances GABAergic transmission, an effect implicated in the motivational deficits of withdrawal.[4]
Antalarmin, as a competitive antagonist, binds to the CRF1 receptor without activating it, thus preventing CRF from binding and initiating the downstream signaling. This blockade is hypothesized to normalize the hyperactivity of the stress system seen in dependent individuals, thereby reducing the negative reinforcement that drives continued drug use.[3][4]
Experimental Workflow Visualizations
To further clarify the methodologies employed in this area of research, the following diagrams illustrate typical experimental workflows.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Stress and addiction: contribution of the corticotropin releasing factor (CRF) system in neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Corticotropin-Releasing Factor in Drug Addiction: Potential for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dependence-induced increases in ethanol self-administration in mice are blocked by the CRF1 receptor antagonist antalarmin and by CRF1 receptor knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CRF1 receptor antagonist antalarmin reduces volitional ethanol consumption in isolation-reared fawn-hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the CRF1 antagonist antalarmin on cocaine self-administration and discrimination in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRF1 receptor antagonists attenuate escalated cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of stress modulation on morphine-induced conditioned place preferences and plasma corticosterone levels in Fischer, Lewis, and Sprague-Dawley rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats [frontiersin.org]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of Antalarmin hydrochloride
An in-depth analysis of the pharmacokinetic properties and bioavailability of Antalarmin hydrochloride, a selective, non-peptide corticotropin-releasing hormone (CRH) receptor 1 antagonist, is presented in this technical guide. Antalarmin has been a significant tool in preclinical research to investigate the role of the CRH1 receptor in stress, anxiety, depression, and other related disorders.[1][2][3] This document consolidates available quantitative data, details experimental methodologies from key studies, and provides visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: HPA Axis Modulation
Antalarmin exerts its effects by competitively blocking the CRH1 receptor.[1][4] In response to stress, the hypothalamus releases CRH, which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[1][5] ACTH then acts on the adrenal cortex to release glucocorticoids, such as cortisol.[5] By antagonizing the CRH1 receptor, Antalarmin interrupts this cascade, known as the Hypothalamic-Pituitary-Adrenal (HPA) axis, thereby mitigating the physiological responses to stress.[1][5]
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis and the inhibitory action of Antalarmin.
Pharmacokinetic Profile
The pharmacokinetics of Antalarmin and its close analog, CP-154,526, have been characterized in several animal models, including rats and macaques. These studies reveal generally low oral bioavailability and extensive tissue distribution.
Table 1: Pharmacokinetics of Antalarmin in Rhesus Macaques
Data from a study in adult male rhesus macaques following a single 20 mg/kg dose.
| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration | Reference |
| Bioavailability (F) | 19.3% | N/A | [6][7] |
| Elimination Half-Life (t½) | 7.82 hours | Not Reported | [6][7] |
| Total Clearance (CL) | 4.46 L/h·kg | Not Reported | [6][7] |
| Mean Plasma Conc. (180 min) | 76 ng/mL | N/A | [6][7] |
| Mean CSF Conc. (180 min) | 9.8 ng/mL | N/A | [6][7] |
Table 2: Pharmacokinetics of CP-154,526 (Antalarmin Analog) in Rats
Data from studies in male Sprague-Dawley and Wistar rats.
| Species | Dose | Route | Parameter | Value | Reference |
| Sprague-Dawley Rat | 5 mg/kg | i.v. | Volume of Distribution (Vd) | 6.7 L/kg | [1] |
| Plasma Clearance | 82 mL/min/kg | [1] | |||
| Elimination Half-Life (t½) | 1.5 hours | [1] | |||
| Sprague-Dawley Rat | 10 mg/kg | p.o. | Peak Plasma Conc. (Cmax) | 367 ng/mL | [1] |
| Time to Peak (Tmax) | 0.5 - 1 hour | [1] | |||
| Bioavailability (F) | 37% | [1] | |||
| Hepatic Clearance (est.) | 63% | [1] | |||
| Wistar Rat | 5 mg/kg | p.o. | Bioavailability (F) | 27% | [1] |
| Volume of Distribution (Vd) | 105 L/kg | [1] | |||
| Total Clearance (CLt) | 36 mL/min/kg | [1] | |||
| Brain:Plasma Ratio (8h) | 2.5 | [1] |
Bioavailability and Formulation Studies
Antalarmin exhibits poor water solubility (<1 µg/mL), which is a primary contributor to its low oral bioavailability.[8][9] Research into different formulations has shown that bioavailability can be significantly enhanced. A study in rats demonstrated that a 20% Cremophor EL solution increased oral bioavailability fivefold compared to a simple suspension.[8] Furthermore, a lipid-based formulation composed of 20% oleic acid, 40% Cremophor EL, and 40% Labrasol resulted in a more than 12-fold increase in bioavailability over the suspension.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic data. The following sections summarize the protocols from key studies.
Primate Pharmacokinetic Study Workflow
An extensive study in rhesus macaques was conducted to determine the pharmacokinetic profile of Antalarmin following both oral and intravenous administration.[6][7]
Caption: Workflow for the pharmacokinetic study of Antalarmin in rhesus macaques.
-
Oral Administration : A single 20 mg/kg dose was given in a flavored tablet form to animals on an empty stomach.[6][7]
-
Intravenous Administration : Two weeks after the oral dose, the same subjects received a 20 mg/kg i.v. injection. The drug was dissolved in a vehicle of ethanol, Cremophor, and water (5:5:90 ratio) and administered over two minutes.[7]
-
Sample Collection : For both routes, blood and cerebrospinal fluid (CSF) samples were collected at multiple time points up to 330 minutes post-administration. Anesthesia with ketamine hydrochloride (15 mg/kg, i.m.) was used to facilitate sample collection.[6][7]
-
Analytical Method : Drug concentrations in plasma and CSF were quantified using a gas chromatography-mass spectrometry (GC-MS) assay.[7]
-
Data Analysis : A three-compartmental model analysis was performed using SAAM II software to determine the pharmacokinetic parameters.[6][7]
Rodent Pharmacokinetic Study Workflow
A common workflow for evaluating pharmacokinetics in rats involves administering the compound via oral gavage and intravenous injection to different groups of animals.
Caption: General experimental workflow for pharmacokinetic studies of Antalarmin in rats.
-
Subjects : Male Sprague-Dawley rats.[5]
-
Administration : Separate groups of rats were used for intravenous (e.g., 5 mg/kg) and oral (e.g., 10 mg/kg) administration.[5] The vehicle used in one study was a mixture of phenol, TPGS, and PEG400 (70%:20%:10%).[5]
-
Sample Collection : Blood samples were collected serially from each animal at specified time points, often over a 24-hour period.[5]
-
Analytical Method : Plasma concentrations of Antalarmin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.[5] A lower limit of quantitation (LLOQ) of 1 ng/mL has been reported.[5] An HPLC-ESI/MS method has also been developed for quantification in canine plasma.[10]
-
Data Analysis : Pharmacokinetic parameters were calculated using noncompartmental analysis with software such as Phoenix WinNonlin.[5]
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of antalarmin, a novel corticotropin-releasing hormone receptor-1 antagonist, in canine plasma by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Antalarmin Hydrochloride: A Technical Guide to Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antalarmin (B1665562) hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). Its ability to cross the blood-brain barrier and modulate central nervous system (CNS) activity makes it a valuable tool in preclinical research for stress-related disorders. This technical guide provides a comprehensive overview of the available data on antalarmin's brain penetrance and distribution, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways it modulates.
Pharmacokinetic Profile and Brain Penetrance
Antalarmin is a lipophilic compound, a characteristic that facilitates its passage across the blood-brain barrier.[1][2] Pharmacokinetic studies in various animal models have confirmed its ability to enter the CNS and exert its pharmacological effects.
Quantitative Brain Penetrance Data
The extent of brain penetrance has been quantified in several preclinical species. The data consistently demonstrates that antalarmin and its close analogs achieve significant concentrations in the central nervous system relative to plasma levels.
| Species | Compound | Dose & Route | Time Point | Brain Region | Concentration/Ratio | Reference |
| Male Wistar Rat | CP-154,526 | 5 mg/kg, p.o. | 8 hours | Whole Brain | Brain:Plasma Ratio = 2.5 | [3] |
| Adult Male Rhesus Macaque | Antalarmin | 20 mg/kg, p.o. | 180 minutes | Cerebrospinal Fluid (CSF) | 9.8 ng/mL | [4] |
| Adult Male Rhesus Macaque | Antalarmin | 20 mg/kg, p.o. | 180 minutes | Plasma | 76 ng/mL | [4] |
| Adult Male Rhesus Macaque | Antalarmin | 20 mg/kg, p.o. | 180 minutes | CSF | CSF:Plasma Ratio ≈ 0.13 | [4] |
Regional Brain Distribution
Studies with the close analog of antalarmin, CP-154,526, have provided insights into its distribution across different brain regions in rats. Following oral administration, the compound showed a relatively comparable distribution among the measured brain areas. After intravenous administration, a similar pattern was observed, with the hypothalamus showing slightly lower concentrations.
| Species | Compound | Dose & Route | Brain Region | Distribution Characteristics | Reference |
| Rat | CP-154,526 | i.v. & p.o. | Cortex, Striatum, Hippocampus, Cerebellum | Comparable distribution among these regions. | [5] |
| Rat | CP-154,526 | i.v. | Hypothalamus | Significantly lower concentrations compared to other measured brain tissues. | [5] |
Experimental Protocols
The characterization of antalarmin's brain penetrance and distribution involves specific preclinical methodologies. Below are detailed summaries of the key experimental protocols employed in the cited literature.
In Vivo Pharmacokinetic Studies in Non-Human Primates
-
Animal Model: Adult male rhesus macaques.
-
Drug Administration: Oral (p.o.) administration of antalarmin at a dose of 20 mg/kg. For intravenous (i.v.) administration, the same dose was dissolved in a vehicle of ethanol/cremophor/water (5:5:90, vol/vol/vol) and injected over two minutes.
-
Sample Collection: Blood samples were collected from the femoral vein at multiple time points post-administration (e.g., 30, 45, 60, 90, 120, 180, and 330 minutes for oral studies). Cerebrospinal fluid (CSF) was collected via cisternal puncture at corresponding time points.
-
Analytical Method: Antalarmin concentrations in plasma and CSF were quantified using a specifically developed mass spectrometry-gas chromatography assay.
-
Data Analysis: Pharmacokinetic parameters such as total clearance, elimination half-life, and oral bioavailability were calculated using compartmental model analysis.
Brain Tissue Distribution Studies in Rodents
-
Animal Model: Male Wistar rats.
-
Drug Administration: Single dose of CP-154,526 administered either orally or intravenously.
-
Sample Collection: At various time points post-administration, animals were sacrificed, and plasma and brain tissues (cortex, striatum, hypothalamus, hippocampus, and cerebellum) were collected.
-
Analytical Method: Concentrations of the compound in plasma and homogenized brain tissue were measured, likely using liquid chromatography-mass spectrometry (LC-MS/MS) or a similar sensitive analytical technique.
-
Data Analysis: Brain-to-plasma concentration ratios were calculated to determine the extent of brain penetration. Regional distribution was assessed by comparing the compound's concentration across the different brain areas.
References
- 1. Frontiers | A Quantitative Analysis of the Distribution of CRH Neurons in Whole Mouse Brain [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Antalarmin Hydrochloride: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). Investigated primarily for its potential therapeutic effects in stress-related disorders such as anxiety and depression, a comprehensive understanding of its safety and toxicity is critical for further development. This technical guide provides an in-depth summary of the available preclinical safety and toxicity data for Antalarmin. It covers key areas including genetic toxicity, repeat-dose toxicity, and effects observed in various animal models. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to provide a thorough overview for drug development professionals.
Mechanism of Action: CRHR1 Antagonism
Antalarmin exerts its pharmacological effects by acting as a selective antagonist at the CRHR1 receptor.[1][2] Corticotropin-releasing hormone (CRH) is the primary endogenous ligand for this receptor and a key initiator of the hypothalamic-pituitary-adrenal (HPA) axis in response to stress. By blocking the binding of CRH to CRHR1, Antalarmin effectively attenuates the downstream signaling cascade that leads to the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequent cortisol production from the adrenal glands.[1][2] This mechanism underlies its potential to mitigate the physiological and behavioral consequences of chronic stress.[2]
Signaling Pathway of CRHR1 and Antalarmin Intervention
The following diagram illustrates the HPA axis and the point of intervention for Antalarmin.
Genetic Toxicity Profile
A battery of standard assays was conducted to evaluate the genotoxic potential of Antalarmin. The results consistently indicated a lack of mutagenic or clastogenic activity.[1]
| Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |
| Bacterial Reverse Mutation | Salmonella typhimurium (Ames Test) | With and without S9 | Up to 1250 µ g/plate | Non-mutagenic | [1] |
| Mammalian Cell Mutagenesis | Mouse Lymphoma L5178Y TK+/- | With and without S9 | Not specified (cytotoxicity observed ≥ 250 µg/ml) | Non-mutagenic | [1] |
| In Vivo DNA Damage | Rat Bone Marrow Micronucleus Assay | N/A | Not specified | Not specified in detail, but part of a standard battery of negative tests | [1] |
Preclinical Repeat-Dose Toxicity
Subchronic toxicity has been evaluated in both rodent (rat) and non-rodent (dog) species through 14-day range-finding and definitive 90-day studies.[1]
14-Day Dose Range-Finding Studies
Preliminary studies were conducted to establish dose ranges for longer-term toxicity assessments.
| Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Rat | Oral (gavage) | ≤ 250 | No limiting toxicity observed. | [1] |
| Rat | Oral (gavage) | 500, 1000 | Mortality induced. | [1] |
| Dog | Oral | ≥ 50 | Considered above Maximum Tolerated Dose (MTD); associated with repeated emesis, decreased body weight, duodenal inflammation, and bone marrow suppression. | [1] |
| Dog | Oral | 10 | Decreased white blood cell and reticulocyte counts, lymphoid depletion, minimal hepatic changes. No emesis. | [1] |
90-Day Subchronic Toxicity Study in Rats
A definitive 90-day study in rats identified the liver and kidneys as primary target organs for toxicity at higher doses.
| Dose Level (mg/kg/day) | Hematology & Clinical Chemistry | Histopathology Findings | Reversibility (30-day recovery) | Reference |
| 30 | No significant findings. | Kidney: Cortical necrosis, inflammation, hypertrophy, nephropathy. | Not specified. | [1] |
| 100 | No significant findings. | Kidney: Cortical necrosis, inflammation, hypertrophy, nephropathy. | Not specified. | [1] |
| 300 | Mild anemia, increased serum γ-glutamyl transferase (GGT). | Liver: Bile duct hyperplasia, epithelial necrosis, periportal inflammation. Kidney: Cortical necrosis, inflammation, hypertrophy, nephropathy. | Not specified. | [1] |
Pharmacokinetics
Pharmacokinetic properties of Antalarmin and its close analog, CP-154,526, have been characterized in rats and non-human primates.
| Compound | Species | Dose & Route | Bioavailability | t1/2 (elimination) | Clearance | Volume of Distribution (Vd) | Reference |
| Antalarmin | Macaque | 20 mg/kg (p.o.) | 19.3% | 7.82 h | 4.46 L/h·kg | Not specified | [3] |
| CP-154,526 | Rat (Sprague-Dawley) | 5 mg/kg (i.v.) | N/A | 1.5 h | 82 ml/min/kg | 6.7 L/kg | [2] |
| CP-154,526 | Rat (Wistar) | 5 mg/kg (p.o.) | 27% | Not specified | 36 ml/min/kg | 105 L/kg | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety and efficacy studies. Below are summaries of typical protocols used in the preclinical evaluation of Antalarmin.
90-Day Oral Toxicity Study in Rats
-
Objective: To assess the subchronic toxicity of Antalarmin and identify potential target organs.
-
Test System: Groups of 20 male and 20 female rats.[1]
-
Administration: Daily oral gavage for 90 consecutive days.[1]
-
Vehicle: 0.5% (w/v) aqueous carboxymethylcellulose with 0.2% (w/v) Tween 80.[1]
-
Dose Groups: 0 (Vehicle), 30, 100, and 300 mg/kg/day.[1]
-
In-life Monitoring: Twice daily health status checks, weekly clinical examinations, body weight, and food consumption measurements.[1]
-
Terminal Procedures: At the end of the 90-day period (or a 30-day recovery period for subset groups), animals are euthanized for collection of blood for hematology and clinical chemistry, and tissues are collected for comprehensive histopathological examination.[1]
Forced Swim Test (FST) in Rats
-
Objective: To assess antidepressant-like activity.
-
Test System: Male rats.[4]
-
Apparatus: A clear acrylic cylinder (46 cm height × 20 cm diameter) filled with 30 cm of 25°C water.[4]
-
Procedure:
-
Habituation (Day 1): Rats are placed in the water for a 15-minute swim session.[4]
-
Drug Administration: Antalarmin (e.g., 3, 10, 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) at 23.5, 5, and 1 hour prior to the test swim.[4]
-
Test (Day 2): Rats are placed back in the water for a 5-minute session, which is videotaped for later scoring.[4]
-
-
Endpoints: The duration of immobility, swimming, and climbing behaviors are scored by a blinded observer. A decrease in immobility is indicative of an antidepressant-like effect.[4]
Workflow for a Preclinical Behavioral Study
The following diagram outlines a typical workflow for a behavioral pharmacology study involving Antalarmin.
Clinical Safety and Development Status
While extensive preclinical work has been conducted, information on the clinical safety of this compound in humans is limited.[5] Like many CRHR1 antagonists, its progression to late-stage clinical trials appears to have been halted.[2] Early-generation CRHR1 antagonists faced challenges with poor bioavailability and high hepatic clearance, which may have deemed them unsuitable for further clinical development.[2]
Conclusion
The preclinical safety profile of this compound indicates it is non-genotoxic. Repeat-dose toxicity studies in rats and dogs identified the liver, kidney, and hematopoietic system as potential target organs at high dose levels. Mortality was observed in rats at oral doses of 500 mg/kg/day and above in a 14-day study. In a 90-day rat study, a dose of 300 mg/kg/day induced mild anemia and microscopic changes in the liver and kidneys.[1] Pharmacokinetic studies show moderate oral bioavailability in non-human primates. While effective in various preclinical models of stress and anxiety, challenges related to pharmacokinetics and potential off-target toxicities at higher exposures may have limited its clinical translation. This comprehensive safety and toxicity data is essential for guiding the development of next-generation CRHR1 antagonists with improved safety margins.
References
- 1. Integration of in vivo and in vitro approaches to characterize the toxicity of Antalarmin, a corticotropin-releasing hormone receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond depression and anxiety; a systematic review about the role of corticotropin-releasing hormone antagonists in diseases of the pelvic and abdominal organs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Antalarmin Hydrochloride for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of antalarmin (B1665562) hydrochloride, a selective corticotropin-releasing hormone receptor 1 (CRF1) antagonist, in in vivo mouse studies. The following sections detail recommended dosages, administration protocols, and relevant pharmacological data to facilitate experimental design and execution.
Data Presentation
Table 1: Antalarmin Hydrochloride Dosage in Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Key Findings | Reference |
| Chronic Mild Stress (Depression) | BALB/c | 10 mg/kg | Intraperitoneal (i.p.) | Improved CMS-induced behavioral and physiological modifications. | [1] |
| Alzheimer's Disease Model (Amyloid-β) | Tg2576 | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | 20 mg/kg dose significantly reduced Aβ1-42 levels in isolation-stressed mice. | [2][3] |
| Alzheimer's Disease Model (Chronic) | Tg2576 | 20 mg/kg | In drinking water (6 months) | Decreased plasma corticosterone, Aβ1-42 levels, and Aβ plaque deposition. | [2][3] |
| Depression-like Behaviors | CRFR2-deficient | 7.5 mg/kg | Intraperitoneal (i.p.) | Decreased immobility time in the forced swim test. |
Table 2: Pharmacokinetic Parameters of Antalarmin
| Species | Dose & Route | Oral Bioavailability | Elimination Half-life | Key Notes | Reference |
| Macaques | 20 mg/kg (oral) | 19% | 7.8 hours | Resulted in mean plasma levels of 76 ng/ml and CSF levels of 9.8 ng/ml at 3 hours post-administration. | |
| Rats (analog) | 5 mg/kg (i.v.) | - | 1.5 hours | CP-154,526, a close analog, showed extensive tissue binding. | |
| Rats (analog) | 10 mg/kg (oral) | 37% | - | Peak plasma concentration reached within 0.5-1 hour. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This protocol is suitable for acute or sub-chronic studies investigating the effects of antalarmin on behavior, neurochemistry, and physiology.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO in sterile saline, or a 1:1:9 solution of ethanol (B145695), Emulphor, and sterile water)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Vehicle Preparation:
-
For DMSO/Saline: Prepare a 10% (v/v) solution of Dimethyl Sulfoxide (DMSO) in sterile 0.9% saline. For example, add 100 µL of DMSO to 900 µL of sterile saline.
-
For Ethanol/Emulphor/Water: Prepare a 1:1:9 (v/v/v) solution of ethanol, Emulphor, and sterile water. For example, mix 100 µL of ethanol, 100 µL of Emulphor, and 800 µL of sterile water. This vehicle is effective for solubilizing lipophilic compounds.
-
-
Antalarmin Solution Preparation:
-
Weigh the required amount of this compound based on the desired final concentration and the number of animals to be injected.
-
Add the appropriate volume of the chosen vehicle to the antalarmin powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required to aid dissolution, but avoid excessive heat. The final solution should be clear.
-
Prepare a fresh solution on the day of the experiment.
-
-
Dose Calculation:
-
Calculate the volume of the antalarmin solution to be injected based on the animal's body weight and the target dose (e.g., for a 25 g mouse and a 10 mg/kg dose, the total dose is 0.25 mg).
-
The injection volume should typically be between 5-10 µL/g of body weight.
-
-
Administration:
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the intraperitoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the antalarmin solution.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 2: Oral Administration of this compound in Drinking Water
This protocol is suitable for chronic studies requiring long-term, continuous administration of antalarmin.
Materials:
-
This compound powder
-
Sterile drinking water
-
Light-protected water bottles
-
Stir plate and magnetic stir bar
Procedure:
-
Solution Preparation:
-
Calculate the total amount of antalarmin needed based on the estimated daily water consumption of the mice (typically 3-5 mL per mouse per day) and the target dose (e.g., 20 mg/kg/day).
-
The concentration of antalarmin in the drinking water will need to be adjusted based on the average body weight and water intake of the experimental cohort to achieve the desired daily dosage.
-
Due to the poor water solubility of antalarmin, a co-solvent or surfactant may be necessary to achieve a stable solution. Based on preformulation studies, a lipid-based formulation or an aqueous solution with co-solvents like ethanol and propylene (B89431) glycol, or surfactants like Cremophor EL, at a low pH can improve solubility and bioavailability. However, for administration in drinking water, it is crucial to ensure the vehicle is palatable and safe for long-term consumption.
-
Dissolve the calculated amount of antalarmin in a small amount of a suitable solvent (e.g., ethanol) before adding it to the total volume of drinking water. Stir continuously until a homogenous solution is achieved.
-
-
Administration:
-
Replace the regular drinking water bottles with the prepared antalarmin solution in light-protected bottles.
-
Measure the volume of the solution in the bottles daily to monitor consumption and calculate the actual dose ingested by the animals.
-
Prepare fresh antalarmin-containing drinking water every 2-3 days to ensure stability and potency.
-
-
Considerations:
-
Monitor the body weight and general health of the mice regularly.
-
Be aware that individual variations in water consumption can lead to variability in drug intake.
-
Ensure that the vehicle used does not have any independent effects on the parameters being studied.
-
Mandatory Visualizations
Caption: Signaling pathway of CRF1R antagonism by antalarmin.
Caption: Experimental workflow for in vivo mouse studies.
References
- 1. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Antalarmin Hydrochloride Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin (B1665562) hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[1][2] In preclinical research involving rat models, it is a valuable tool for investigating the roles of the CRF system in stress, anxiety, depression, addiction, and inflammation.[1][3] Antalarmin effectively blocks the binding of corticotropin-releasing hormone (CRH) to its receptor, thereby attenuating the downstream physiological and behavioral responses to stress, such as the activation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][4][5] These notes provide an overview of administration protocols, quantitative data from various studies, and the underlying signaling pathways.
Quantitative Data Summary
The administration of antalarmin hydrochloride in rats varies depending on the experimental paradigm. The following tables summarize common dosages and administration routes for different research applications.
Table 1: this compound Dosage and Administration Routes in Rats
| Application | Dosage Range (mg/kg) | Route of Administration | Vehicle | Study Reference |
| Anxiety and Fear Conditioning | 10 - 20 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in distilled water | [6] |
| 3 - 30 mg/kg | Oral (p.o.) | Not specified | [1] | |
| Stress-Induced Models | 10 - 30 mg/kg | Intraperitoneal (i.p.) | 1:1:9 solution of ethanol, emulphor, and sterile water | [7] |
| 15 - 45 mg/kg | Intraperitoneal (i.p.) | Not specified | [8] | |
| Ethanol Self-Administration | 10 - 20 mg/kg | Intraperitoneal (i.p.) | Not specified | [3] |
| Inflammation | 10 mg/kg | Intravenous (i.v.) | Not specified | [1] |
| Not specified | Intraperitoneal (i.p.) | Not specified | [1] |
Table 2: Pharmacokinetic Parameters of Antalarmin and its Analog (CP-154,526) in Rats
| Compound | Dose (mg/kg) | Route | Bioavailability | Volume of Distribution (Vd) | Total Clearance (CLt) | Elimination Half-life (t1/2) | Reference |
| CP-154,526 | 5 | Oral (p.o) | 27% | 105 L/kg | 36 ml/min/kg | Not specified | [1] |
| CP-154,526 | 5 | Intravenous (i.v.) | - | 6.7 L/kg | 82 ml/min/kg | 1.5 hours | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Anxiety-Like Behavior Studies
This protocol is adapted from studies investigating the effects of antalarmin on fear conditioning and anxiety.[3][6]
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in distilled water or a 1:1:9 solution of ethanol, emulphor, and sterile water)[6][7]
-
Sterile syringes and needles (23-25 gauge)
-
Rat scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of Antalarmin Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.
-
For a 10 mg/kg dose in a 200g rat, you would need 2 mg of antalarmin. If the injection volume is 1 ml/kg, the concentration of the solution should be 10 mg/ml.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh the rat accurately to determine the correct volume of the antalarmin solution to be administered.
-
Gently restrain the rat.
-
Lift the rat's hindquarters to expose the abdomen. The injection site is typically in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle and inject the solution into the peritoneal cavity.
-
-
Timing of Administration:
Protocol 2: Oral (p.o.) Gavage for Behavioral Despair Models
This protocol is based on studies showing the efficacy of orally administered antalarmin.[1]
Materials:
-
This compound
-
Appropriate vehicle
-
Oral gavage needles (flexible or rigid, 18-20 gauge for adult rats)
-
Syringes
-
Rat scale
Procedure:
-
Preparation of Antalarmin Suspension:
-
Prepare a homogenous suspension of antalarmin in the chosen vehicle. The concentration will depend on the desired dosage and a standard gavage volume (typically 1-5 ml/kg).
-
-
Animal Handling and Administration:
-
Weigh the rat to calculate the required volume.
-
Securely restrain the rat.
-
Gently insert the gavage needle into the esophagus via the mouth and advance it into the stomach. Ensure the needle has not entered the trachea.
-
Slowly administer the suspension.
-
-
Timing:
-
Administer antalarmin at a predetermined time before the behavioral assessment, allowing for absorption. The time to peak plasma concentration after oral administration should be considered if known. A study on a close analog showed good brain penetrance 8 hours after oral administration.[1]
-
Signaling Pathways and Visualization
Antalarmin exerts its effects by blocking the CRF1 receptor, a G-protein coupled receptor. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[5] However, CRF1 receptors can also couple to other signaling cascades.[4][9]
Caption: CRF1 Receptor Signaling Pathway and Point of Antalarmin Intervention.
The following diagram illustrates a general experimental workflow for studying the effects of antalarmin in rats.
Caption: General Experimental Workflow for Antalarmin Studies in Rats.
Concluding Remarks
This compound is a critical pharmacological tool for elucidating the role of the CRF1 receptor in various physiological and pathological processes. The protocols and data presented here provide a foundation for designing and conducting experiments in rats. Researchers should always consider the specific aims of their study to determine the optimal dosage, administration route, and timing. Furthermore, all animal procedures must be carried out in accordance with institutional and national guidelines for animal welfare.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Antalarmin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1).[1][2][3] Its utility in preclinical research for studying stress, anxiety, depression, and other CRH-mediated pathologies is well-documented.[4][5] However, its poor aqueous solubility presents a significant challenge for experimental use.[6] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo applications, ensuring reliable and reproducible experimental outcomes.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of approximately 415.0 g/mol .[1][7][8] It is characterized by poor water solubility (less than 1 µg/mL).[6] However, it is soluble in several organic solvents. The solubility data from various sources is summarized in Table 1.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |
| DMSO | 12.5 | ~30.1 | Cayman Chemical[3][7] | - |
| 41.5 | 100 | Tocris Bioscience[1] | - | |
| >10 | >24 | Sigma-Aldrich[9] | - | |
| 125 | 301.20 | MedchemExpress[2] | Requires sonication; use freshly opened DMSO. | |
| 20 | 52.83 | TargetMol[10] | Sonication is recommended. | |
| Ethanol | 14 | ~33.7 | Cayman Chemical[3][7] | - |
| 41.5 | 100 | Tocris Bioscience[1] | - | |
| 14 | 33.73 | MedchemExpress[2] | Requires sonication and warming. | |
| DMF | 20 | ~48.2 | Cayman Chemical[3][7] | - |
| 20 | 48.19 | MedchemExpress[2] | Requires sonication and warming. |
Note: The variability in reported solubility values may be attributed to differences in the source and purity of the compound, the specific experimental conditions (e.g., temperature, sonication), and the hydration state of the hydrochloride salt.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the CRH Receptor 1 (CRF1), with a high binding affinity (Ki = 1 nM).[1][3][7] By blocking the CRF1 receptor, Antalarmin inhibits the downstream signaling cascades initiated by corticotropin-releasing hormone (CRH). The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins, primarily Gs and Gi, leading to the activation of diverse intracellular signaling pathways.[11][12] The primary pathway involves the activation of adenylyl cyclase by Gs, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[13][14] Antalarmin effectively blocks this CRH-induced increase in cAMP.[2]
Signaling Pathway Diagram
Caption: Antalarmin blocks CRH binding to the CRF1 receptor.
Experimental Protocols
3.1. Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, which can then be diluted to final working concentrations in aqueous culture media.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, inert gas (e.g., nitrogen or argon) (optional but recommended)[7]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 241 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 415.01 g/mol ).[1]
-
Dissolution:
-
(Optional) Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas before capping.[7]
-
Aliquoting and Storage:
Workflow for Stock Solution Preparation
References
- 1. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Antalarmin - Wikipedia [en.wikipedia.org]
- 5. Integration of in vivo and in vitro approaches to characterize the toxicity of Antalarmin, a corticotropin-releasing hormone receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. ≥98% (HPLC), solid, CRF1 antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 10. Antalarmin | Highly potent CRHR1 antagonist | TargetMol [targetmol.com]
- 11. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 12. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing Antalarmin Hydrochloride in Behavioral Despair Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Antalarmin hydrochloride, a selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist, in preclinical behavioral despair models. This document outlines the theoretical background, experimental protocols, and data interpretation for the Forced Swim Test (FST) and Tail Suspension Test (TST), two of the most common assays for assessing antidepressant-like activity.
Introduction
This compound is a non-peptide antagonist of the CRF1 receptor.[1] The corticotropin-releasing factor (CRF) system is a critical mediator of the stress response, and its dysregulation has been implicated in the pathophysiology of depression and anxiety disorders. By blocking the CRF1 receptor, Antalarmin is hypothesized to mitigate the effects of stress and exhibit antidepressant-like properties. Behavioral despair models, such as the FST and TST, are widely used to screen compounds for potential antidepressant efficacy. These tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually cease escape-oriented behaviors and become immobile, a state considered to reflect "behavioral despair." Clinically effective antidepressants typically reduce the duration of immobility in these tests.
However, studies on the effectiveness of Antalarmin in these models have yielded conflicting results. While some research suggests a reduction in depressive-like behavior under certain conditions, other studies report a lack of significant effect on immobility time. These application notes will present the available data and detailed protocols to aid researchers in designing and interpreting their own studies.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound in the Forced Swim Test and Tail Suspension Test.
Table 1: Effects of this compound in the Rat Forced Swim Test
| Dose (mg/kg, i.p.) | Immobility (seconds) | Swimming (seconds) | Climbing (seconds) | Animal Model | Reference |
| Vehicle | Mean values not specified, but no significant difference from Antalarmin groups. | Mean values not specified, but no significant difference from Antalarmin groups. | Mean values not specified, but no significant difference from Antalarmin groups. | Sprague-Dawley Rats | [2] |
| 3 | No significant change | No significant change | No significant change | Sprague-Dawley Rats | [2] |
| 10 | No significant change | No significant change | No significant change | Sprague-Dawley Rats | [2] |
| 30 | No significant change | No significant change | No significant change | Sprague-Dawley Rats | [2] |
Note: In this study, Antalarmin did not produce antidepressant-like effects in the forced swim test in rats.[2]
Table 2: Effects of this compound in the Mouse Forced Swim Test
| Dose (mg/kg) | Effect on Immobility Time | Animal Model | Reference |
| 7.5 | Decreased | CRF Receptor-2 Deficient Mice | [3] |
Note: This study suggests that the genetic background of the animal model may influence the outcome of Antalarmin treatment in the FST.[3]
Table 3: Effects of this compound in the Mouse Tail Suspension Test
| Dose | Effect on Immobility Time | Animal Model | Reference |
| Not specified | No significant effect | Mice | [1][4] |
Note: Studies have reported that Antalarmin did not exhibit antidepressant-like activity in the tail suspension test in mice.[1][4]
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodent)
This protocol is a generalized procedure based on common practices and should be adapted to specific research needs and institutional guidelines.
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in distilled water)[5]
-
Transparent cylindrical container (e.g., 40-50 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)
-
Water (23-25°C)
-
Video recording equipment
-
Towels and warming area for post-test recovery
Procedure:
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 60 minutes). Doses can range from 3 to 30 mg/kg.[2]
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 30 cm for rats, 15 cm for mice).
-
Gently place the animal in the water for a 15-minute habituation session.
-
After 15 minutes, remove the animal, dry it thoroughly with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, administer the same treatment (Antalarmin or vehicle).
-
Place the animal back into the cylinder with fresh water at the same temperature.
-
Record the session for 5-6 minutes.
-
Score the duration of the following behaviors, typically during the last 4 minutes of the test:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
-
Data Analysis: Compare the duration of immobility, swimming, and climbing between the treatment and control groups using appropriate statistical methods.
Tail Suspension Test (TST) Protocol (Mouse)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.
Materials:
-
This compound
-
Vehicle
-
Tail suspension apparatus (a horizontal bar or shelf from which to suspend the mouse)
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse's body should be approximately 50 cm above the floor.
-
-
Test Session:
-
Record the session for a total of 6 minutes.
-
The primary measure is the duration of immobility , defined as the absence of any movement other than that caused by respiration.
-
-
Data Analysis: Compare the total duration of immobility between the Antalarmin-treated and vehicle-treated groups.
Visualizations
Caption: CRF1 Receptor Signaling Pathway and the Action of Antalarmin.
Caption: Forced Swim Test (FST) Experimental Workflow.
Caption: Tail Suspension Test (TST) Experimental Workflow.
References
- 1. Antidepressant-like activity of corticotropin-releasing factor type-1 receptor antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tail suspension test - Wikipedia [en.wikipedia.org]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Antalarmin Hydrochloride: Application Notes and Protocols for Conditioned Fear Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin (B1665562) hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and are critically involved in the stress response and the pathophysiology of anxiety and mood disorders. In the context of fear conditioning, a widely used behavioral paradigm to study the mechanisms of fear learning and memory, antalarmin has been demonstrated to effectively modulate fear responses. By blocking the CRF1 receptor, antalarmin can interfere with the acquisition, consolidation, and expression of conditioned fear, making it a valuable tool for investigating the role of the CRF system in these processes. These application notes provide detailed protocols for the use of antalarmin hydrochloride in conditioned fear experiments in rodents.
Mechanism of Action
This compound exerts its effects by competitively binding to the CRF1 receptor, thereby preventing the binding of its endogenous ligand, CRF. This action blocks the downstream signaling cascades initiated by CRF1 receptor activation, which are implicated in the neural circuits of fear and anxiety. In brain regions such as the amygdala, the CRF/CRF1 system is known to play a crucial role in the consolidation of fear memories.
Signaling Pathway in Fear Memory Consolidation
The binding of CRF to its CRF1 receptor in the amygdala, a key brain region for fear processing, activates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and memory consolidation, thus strengthening the fear memory trace. Antalarmin, by blocking the initial step of CRF binding to the CRF1 receptor, inhibits this entire signaling pathway.
Application of Antalarmin Hydrochloride in the Elevated Plus Maze: A Detailed Guide for Researchers
For Immediate Release
Application Notes and Protocols
Introduction
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] In the landscape of preclinical anxiety research, the elevated plus maze (EPM) stands as a cornerstone behavioral assay for evaluating anxiolytic and anxiogenic compounds. This document provides detailed application notes and protocols for the use of this compound in the EPM, targeted towards researchers, scientists, and drug development professionals.
This compound's mechanism of action involves blocking the binding of corticotropin-releasing factor (CRF) to its CRF1 receptor. This action is significant as the CRF system is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of anxiety and mood disorders. By antagonizing the CRF1 receptor, this compound can mitigate the anxiogenic effects of stress.
The elevated plus maze is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test leverages the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. The maze consists of two open arms and two enclosed arms. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.
Mechanism of Action
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. Upon release from the hypothalamus, CRF stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release corticosteroids such as cortisol. Beyond its role in the hypothalamic-pituitary-adrenal (HPA) axis, CRF also acts as a neurotransmitter in various brain regions involved in emotional processing, including the amygdala.
The CRF1 receptor is the primary receptor subtype that mediates the anxiogenic effects of CRF. Activation of CRF1 receptors in brain regions like the amygdala is associated with increased anxiety-like behaviors. This compound acts as a competitive antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by CRF. This antagonism is believed to underlie its anxiolytic properties, particularly in stress-induced anxiety models.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on anxiety-like behavior in the elevated plus maze in a mouse model of chronic stress (isolation).
Table 1: Effect of this compound (20 mg/kg, i.p.) on Time Spent in Open Arms of the Elevated Plus Maze in Group-Housed and Isolation-Stressed Tg2576 Mice.
| Treatment Group | Housing Condition | Mean Time in Open Arms (seconds) ± SEM |
| Vehicle | Group Housed | 25.3 ± 3.1 |
| Antalarmin (20 mg/kg) | Group Housed | 28.1 ± 4.2 |
| Vehicle | Isolation Stressed | 12.5 ± 2.5 |
| Antalarmin (20 mg/kg) | Isolation Stressed | 24.8 ± 3.8* |
*p < 0.05 compared to Vehicle - Isolation Stressed group. Data extracted from a study by Zhang et al. (2012).
Table 2: Effect of this compound (20 mg/kg, i.p.) on the Number of Closed Arm Entries in the Elevated Plus Maze in Group-Housed and Isolation-Stressed Tg2576 Mice.
| Treatment Group | Housing Condition | Mean Number of Closed Arm Entries ± SEM |
| Vehicle | Group Housed | 15.2 ± 1.5 |
| Antalarmin (20 mg/kg) | Group Housed | 14.8 ± 1.2 |
| Vehicle | Isolation Stressed | 18.9 ± 1.1 |
| Antalarmin (20 mg/kg) | Isolation Stressed | 13.5 ± 1.3* |
*p < 0.05 compared to Vehicle - Isolation Stressed group. Data extracted from a study by Zhang et al. (2012).
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound in the elevated plus maze.
Materials:
-
This compound
-
Vehicle (e.g., 20% Tween-80 in sterile water)
-
Elevated Plus Maze apparatus (for rats or mice)
-
Video tracking software and camera
-
Syringes and needles for administration
-
Animal subjects (e.g., male Wistar rats, 250-300g)
-
Ethanol (B145695) (70%) for cleaning
Experimental Procedure:
-
Animal Acclimation:
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the housing facility before any experimental procedures.
-
Handle the animals for a few minutes each day for 3-5 days leading up to the experiment to reduce handling stress.
-
-
Drug Preparation and Administration:
-
Prepare this compound solution in the chosen vehicle. For example, suspend Antalarmin in warm water with 20% Tween-80.[2]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A common dose range for behavioral studies is 5-20 mg/kg.[2]
-
Administer the injection 30-60 minutes before the behavioral test to allow for drug absorption and distribution.
-
-
Elevated Plus Maze Test:
-
Transport the animals to the testing room at least 30-60 minutes before the start of the test to allow for habituation to the new environment.
-
The EPM apparatus should be cleaned with 70% ethanol and dried before each animal is tested to remove any olfactory cues.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection and Analysis:
-
The video tracking system will automatically record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
A decrease in the number of closed arm entries can also suggest reduced anxiety.
-
Total distance traveled or the total number of arm entries can be used to assess for potential sedative or hyper-locomotor effects of the drug.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Signaling pathway of this compound's anxiolytic action.
Caption: Experimental workflow for EPM with this compound.
References
Application Notes and Protocols: Intraperitoneal Injection of Antalarmin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Antalarmin (B1665562) hydrochloride, a selective, non-peptide corticotropin-releasing hormone (CRH) receptor 1 antagonist, for intraperitoneal (i.p.) administration in preclinical research.[1] This document includes detailed protocols, quantitative data, and diagrams to facilitate the effective application of Antalarmin in studies related to stress, anxiety, inflammation, and other CNS-related disorders.
Introduction
Antalarmin hydrochloride acts as a potent antagonist of the CRH receptor 1 (CRF1), thereby blocking the downstream effects of CRH.[1][2] CRH is a key mediator of the stress response, and its chronic release is implicated in various pathologies, including anxiety, depression, and inflammatory conditions.[1][2] By targeting the CRF1 receptor, Antalarmin allows for the investigation of the role of the CRH signaling pathway in these disorders and provides a potential therapeutic avenue. Intraperitoneal injection is a common route of administration for Antalarmin in rodent models, offering systemic delivery and the ability to cross the blood-brain barrier.[3]
Quantitative Data
Recommended Dosages for Intraperitoneal Injection
The appropriate dosage of this compound can vary depending on the animal model, the specific research question, and the experimental paradigm. The following table summarizes dosages used in various studies.
| Animal Model | Dosage Range (mg/kg) | Vehicle | Application | Reference |
| Rats | 10 - 20 | 10% Tween 80 in distilled water | Fear conditioning, stress response | [4] |
| Rats | 20 | Not specified | Ethanol consumption | [5] |
| Rats | 10 - 20 | Not specified | Ethanol self-administration | [3] |
| Rats | 15 - 45 | Not specified | Gastric ulceration | [6] |
| Rats | 3 - 30 | 1:1:9 solution of ethanol, emulphor, and water | Forced swim test | [7] |
| Mice | 5, 10, 20 | Not specified | Alzheimer's disease model (amyloid-β levels) | [8] |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of Antalarmin is crucial for designing experiments with appropriate timing for drug administration and behavioral testing. The following data is for Antalarmin and its close analog, CP-154,526.
| Compound | Animal Model | Route | Dose (mg/kg) | Elimination Half-Life | Oral Bioavailability (%) | Reference |
| Antalarmin | Macaques | p.o. | 20 | 7.8 hours | 19 | [2] |
| CP-154,526 | Sprague-Dawley Rats | i.v. | 5 | 1.5 hours | N/A | [2] |
| CP-154,526 | Wistar Rats | p.o. | 5 | Not specified | 27 | [2] |
Toxicity Data
Non-clinical toxicity studies have been conducted to determine the safety profile of Antalarmin.
| Study Type | Animal Model | Doses | Outcome | Reference |
| 14-Day Range-Finding | Rats | ≥ 500 mg/kg/day (oral) | Induced mortality | [9] |
| 90-Day Toxicity | Rats | 30, 100, 300 mg/kg/day (oral) | No gross toxicity observed | [9] |
| Genotoxicity Assays | In vitro/In vivo | Various concentrations | Not genotoxic in bacterial mutagenesis, mammalian cell mutagenesis, or in vivo DNA damage assays | [9] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Vehicle (e.g., 10% Tween 80 in sterile distilled water, or a 1:1:9 solution of ethanol, Emulphor, and sterile water)[4][7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously until the powder is fully suspended. Sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure there are no visible particles. The final solution should be a homogenous suspension.
-
Prepare fresh on the day of the experiment.
Intraperitoneal Injection Procedure in Rodents
Personnel: This procedure should be performed by trained personnel familiar with animal handling and injection techniques.
Procedure:
-
Animal Restraint:
-
Mouse: Gently grasp the mouse by the scruff of the neck to immobilize the head and body. The tail can be secured between the last two fingers of the same hand.
-
Rat: Securely hold the rat by placing the palm of your hand over its back, with your thumb and forefinger forming a V-shape around the neck to control head movement. Support the lower body with your other hand.
-
-
Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection Angle and Depth: Tilt the animal slightly with its head pointing downwards. Insert the needle at a 15-30 degree angle into the peritoneal cavity. The depth of insertion should be just enough to penetrate the abdominal wall without damaging internal organs.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no colored fluid should appear).
-
Injection: If aspiration is clear, slowly and steadily inject the calculated volume of the Antalarmin suspension. The typical injection volume for rodents is 5-10 ml/kg.
-
Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Antalarmin Action
Antalarmin acts by blocking the CRF1 receptor, thereby inhibiting the activation of the hypothalamic-pituitary-adrenal (HPA) axis and other stress-related signaling pathways.
Caption: Antalarmin blocks the HPA axis by antagonizing the CRF1 receptor.
Experimental Workflow for a Stress-Induction Study
This workflow outlines a typical experiment investigating the effect of Antalarmin on the behavioral and physiological responses to stress.
Caption: Workflow for a typical stress study using Antalarmin.
Conclusion
This compound is a valuable tool for investigating the role of the CRH-CRF1 signaling pathway in various physiological and pathological processes. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is essential to optimize dosages, timing, and experimental procedures for each specific study. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chronic corticotropin-releasing factor type 1 receptor antagonism with antalarmin regulates the dopaminergic system of Fawn-Hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of in vivo and in vitro approaches to characterize the toxicity of Antalarmin, a corticotropin-releasing hormone receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of Antalarmin Hydrochloride in Primates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Antalarmin hydrochloride, a selective, nonpeptide corticotropin-releasing hormone (CRH) type 1 receptor antagonist, in primate models. The protocols and data presented are synthesized from multiple studies and are intended to guide researchers in designing and conducting experiments to evaluate the behavioral, neuroendocrine, and autonomic effects of this compound.
Introduction
This compound is a potent and selective antagonist of the CRH receptor 1 (CRHR1)[1]. By blocking this receptor, Antalarmin effectively mitigates the downstream effects of CRH, a key mediator of the stress response[1][2]. In primate models, oral administration of Antalarmin has been shown to reduce anxiety-like behaviors, attenuate stress-induced hormonal responses, and increase exploratory and sexual behaviors that are typically suppressed during stress[3][4][5]. These characteristics make Antalarmin a valuable tool for investigating the role of the CRH system in stress-related psychopathologies and for the preclinical assessment of potential anxiolytic and antidepressant therapies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the oral administration of this compound in primates.
Table 1: Pharmacokinetic Parameters of Antalarmin in Rhesus Macaques (20 mg/kg, p.o.)
| Parameter | Value | Reference |
| Oral Bioavailability | 19.3% | [2][4][6] |
| Elimination Half-Life | 7.82 hours | [2][4][6] |
| Total Clearance | 4.46 L/h·kg | [4][6] |
| Peak Plasma Concentration (at 180 min) | 76 ng/mL | [4][6] |
| Peak Cerebrospinal Fluid (CSF) Concentration (at 180 min) | 9.8 ng/mL | [4][6] |
Table 2: Behavioral Effects of Antalarmin in Rhesus Macaques (20 mg/kg, p.o.) during Social Stress
| Behavior | Placebo (events/30 min) | Antalarmin (events/30 min) | P-value | Reference |
| Anxiety Index | 40.53 ± 6.31 | 23.17 ± 1.31 | P = 0.02 | [4][6] |
| Exploration | 3.07 ± 1.22 | 5.38 ± 1.50 | P = 0.02 | [4][6] |
| Masturbation | 0.00 ± 0.0 | 0.43 ± 0.19 | - | [4][6] |
Anxiety Index includes behaviors such as body tremors, grimacing, teeth gnashing, urination, and defecation.
Table 3: Neuroendocrine and Autonomic Responses to Stress in Rhesus Macaques with Antalarmin (20 mg/kg, p.o.)
| Parameter | Placebo | Antalarmin | P-value | Reference |
| Plasma ACTH (pg/mL) | 75.75 ± 6.498 | 54.88 ± 5.29 | P = 0.047 | [6] |
| Plasma Cortisol (µg/dL) | Trend for reduction | Trend for reduction | P = 0.068 | [6] |
| Plasma Norepinephrine (B1679862) | Significantly decreased | Significantly decreased | - | [7] |
| Plasma Epinephrine | Significantly decreased | Significantly decreased | - | [7] |
Table 4: Recommended Oral Doses in Primate Species
| Primate Species | Recommended Dose | Reference |
| Rhesus Macaques | 20 mg/kg | [4][5][6] |
| Marmosets | 50 mg/kg | [3] |
Signaling Pathway
This compound acts as a competitive antagonist at the CRH type 1 receptor (CRHR1). In response to stress, the hypothalamus releases CRH, which binds to CRHR1 in the anterior pituitary. This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to stimulate the production and release of glucocorticoids, such as cortisol. This cascade is known as the Hypothalamic-Pituitary-Adrenal (HPA) axis. By blocking CRHR1, Antalarmin interrupts this signaling pathway, leading to a reduction in ACTH and cortisol release. CRH also influences the sympathetic nervous system, and Antalarmin can attenuate the release of catecholamines like norepinephrine and epinephrine.
Caption: Antalarmin's mechanism of action on the HPA axis.
Experimental Protocols
The following are generalized protocols for the oral administration of this compound in primates, based on published studies. Specific details may need to be adapted based on the research question and institutional animal care and use committee (IACUC) guidelines.
Drug Preparation and Administration
Objective: To prepare and orally administer this compound to primates.
Materials:
-
This compound powder
-
Vehicle (e.g., flavored tablets, sugar-free marshmallow mix)
-
Scale for accurate weighing
-
Mortar and pestle (if compounding into tablets)
Protocol for Rhesus Macaques (using flavored tablets): [4][6]
-
Calculate the required dose of this compound based on the animal's body weight (e.g., 20 mg/kg).
-
Accurately weigh the calculated amount of Antalarmin powder.
-
Incorporate the powder into a flavored tablet (e.g., Primatreat banana-flavored tablets). This may involve crushing the tablet, mixing it with the drug, and re-compressing it.
-
Administer the tablet to the monkey on an empty stomach, typically in the morning (e.g., 8:00 a.m.).
-
Ensure the animal consumes the entire tablet.
Protocol for Marmosets (using marshmallow mix): [3]
-
Calculate the required dose of this compound based on the animal's body weight (e.g., 50 mg/kg).
-
Weigh the calculated amount of Antalarmin powder.
-
Mix the powder into a small volume (approximately 0.3 ml) of liquid-state, sugar-free marshmallow mix.
-
Allow the mixture to harden into a solid phase (approximately 10 minutes).
-
Present the marshmallow treat to the marmoset for consumption.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of orally administered Antalarmin.
Experimental Workflow:
Caption: Workflow for a pharmacokinetic study of Antalarmin.
Protocol:
-
Fast eight adult male rhesus macaques overnight.
-
At 8:00 a.m., administer a single oral dose of Antalarmin (20 mg/kg) in a flavored tablet.
-
Anesthetize the animals with ketamine hydrochloride (15 mg/kg, intramuscularly) at specified time points.
-
Collect femoral venous blood samples at 30, 45, 60, 90, 120, 180, and 330 minutes post-administration.
-
Collect cerebrospinal fluid (CSF) samples via cisternal puncture at 60, 120, 180, and 330 minutes post-administration.
-
Analyze plasma and CSF samples for Antalarmin concentrations using a validated method such as gas chromatography-mass spectrometry (GC-MS).
-
Perform pharmacokinetic analysis using appropriate software to determine parameters such as bioavailability, half-life, and clearance.
Behavioral and Neuroendocrine Response to Social Stress
Objective: To evaluate the effect of Antalarmin on behavioral and physiological responses to an acute social stressor.
Experimental Workflow:
Caption: Workflow for a behavioral and neuroendocrine study.
Protocol:
-
House adult male rhesus macaques individually and allow for an acclimation period.
-
In a double-blind, placebo-controlled design, administer either Antalarmin (20 mg/kg, p.o.) or a placebo tablet.
-
Wait for a period to allow for drug absorption (e.g., 150 minutes).
-
Expose the subject to an acute social stressor for 30 minutes. A common paradigm is the "intruder" model, where two unfamiliar males are placed in adjacent cages separated by a transparent Plexiglas screen.
-
During the stress period, record the frequency and duration of specific behaviors (e.g., body tremors, grimacing, teeth gnashing, exploratory behavior, sexual behavior).
-
Collect blood samples before and after the stress paradigm to measure plasma concentrations of ACTH, cortisol, norepinephrine, and epinephrine.
-
Score the behavioral data and analyze the hormonal data to compare the responses between the Antalarmin and placebo groups.
Safety and Sedative Effects
While oral administration of Antalarmin at 20 mg/kg in macaques and 50 mg/kg in marmosets has not been associated with significant sedative or tranquilizing effects, it is important to note that higher doses administered intravenously (10 mg/kg, i.v.) in macaques have been reported to cause sedation[3]. Researchers should include quantitative measures to assess potential non-specific effects on alertness and general activity.
Conclusion
The oral administration of this compound is a valuable and well-validated method for investigating the role of the CRH system in the behavioral and physiological responses to stress in primates. The protocols and data provided herein offer a foundation for researchers to design rigorous and reproducible experiments. Adherence to appropriate animal care and use guidelines is paramount in all research involving non-human primates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. Treatment With CRH-1 Antagonist Antalarmin Reduces Behavioral and Endocrine Responses to Social Stressors in Marmosets (Callithrix kuhlii) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
Investigating Neurogenesis with Antalarmin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Chronic stress is a well-established inhibitor of adult hippocampal neurogenesis, a process critical for learning, memory, and mood regulation. The dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, primarily mediated by CRF and its binding to CRF1 receptors, plays a pivotal role in the detrimental effects of stress on the brain. This compound offers a valuable pharmacological tool to investigate the intricate relationship between the CRF1 receptor signaling pathway, stress, and neurogenesis. By blocking the action of CRF at the CRF1 receptor, Antalarmin can help elucidate the molecular mechanisms underlying stress-induced suppression of neurogenesis and explore potential therapeutic strategies for stress-related neurological and psychiatric disorders.
These application notes provide a summary of the effects of CRF1 receptor antagonism on neurogenesis and detailed protocols for in vitro and in vivo studies using this compound.
Mechanism of Action
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. When released from the hypothalamus, it binds to CRF1 receptors in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce glucocorticoids like corticosterone. In the brain, particularly the hippocampus, CRF acts as a neurotransmitter that can directly influence neuronal function and plasticity. Chronic stress leads to sustained activation of the HPA axis and elevated levels of CRF and glucocorticoids, which have been shown to suppress adult hippocampal neurogenesis.
This compound acts as a competitive antagonist at the CRF1 receptor, preventing the binding of CRF and thereby blocking its downstream signaling cascades. This blockade is hypothesized to restore hippocampal neurogenesis by mitigating the negative effects of chronic stress.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of a CRF1 receptor antagonist, SSR125543A (functionally analogous to this compound), on hippocampal neurogenesis in a chronic mild stress (CMS) mouse model.[1][2]
Table 1: Effect of Chronic Mild Stress and CRF1 Receptor Antagonist on Granule Cell Neurogenesis
| Experimental Group | Mean Number of BrdU-positive Cells in the Dentate Gyrus (± SEM) | Percentage Change from Control |
| Control (No Stress) | 100 (normalized) | N/A |
| Chronic Mild Stress (CMS) | 47 | -53% |
| CMS + CRF1 Antagonist | 98 | -2% (restored to near-control levels) |
Data adapted from Alonso et al., Molecular Psychiatry, 2004.[1][2] This study demonstrated that mice subjected to a 7-week chronic mild stress protocol exhibited a 53% reduction in granule cell neurogenesis.[1] This effect was prevented by the administration of a CRF1 receptor antagonist.[1]
Experimental Protocols
In Vitro Neurogenesis Assay: Neural Stem Cell Differentiation
This protocol describes how to assess the potential of this compound to protect against stress-induced inhibition of neural stem cell (NSC) differentiation in vitro. Corticosterone is used to mimic the effects of chronic stress.
Materials:
-
Neural Stem Cells (NSCs) (e.g., derived from adult mouse hippocampus)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)
-
NSC differentiation medium (e.g., DMEM/F12 supplemented with N2 and B27, without growth factors)
-
This compound (Tocris Bioscience or equivalent)
-
Corticosterone (Sigma-Aldrich or equivalent)
-
Poly-L-ornithine and Laminin (B1169045) coated cell culture plates
-
Primary antibodies: anti-Doublecortin (DCX) for immature neurons, anti-GFAP for astrocytes, anti-Olig2 for oligodendrocytes.
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Microscope with fluorescence imaging capabilities
Procedure:
-
NSC Culture: Culture NSCs in proliferation medium on poly-L-ornithine and laminin coated plates.
-
Experimental Plating: Plate NSCs at a suitable density for differentiation in proliferation medium. Allow cells to adhere for 24 hours.
-
Treatment:
-
Replace the proliferation medium with differentiation medium.
-
Divide the cells into the following treatment groups:
-
Vehicle Control (DMSO)
-
Corticosterone (e.g., 100 µM)
-
Corticosterone + this compound (e.g., 1 µM, 10 µM, 100 µM)
-
This compound alone (as a control for its intrinsic effects)
-
-
-
Incubation: Incubate the cells for 5-7 days to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% normal goat serum.
-
Incubate with primary antibodies (e.g., anti-DCX) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of DCX-positive cells and DAPI-positive cells in multiple fields of view for each condition.
-
Calculate the percentage of DCX-positive cells to determine the extent of neuronal differentiation.
-
In Vivo Neurogenesis Study: Chronic Unpredictable Stress Model
This protocol outlines an in vivo experiment to evaluate the efficacy of this compound in reversing the suppressive effects of chronic unpredictable stress (CUS) on hippocampal neurogenesis in mice.
Materials:
-
Adult male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Cremophor EL, 90% saline)
-
5-bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich or equivalent)
-
Apparatus for CUS (e.g., tilted cages, wet bedding, restraint tubes, etc.)
-
Perfusion and tissue processing reagents
-
Primary antibodies: anti-BrdU, anti-DCX
-
Biotinylated secondary antibodies and ABC kit (for DAB staining) or fluorescently labeled secondary antibodies
-
Microscope for brightfield or fluorescence imaging
-
Stereology software for cell quantification
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week.
-
Chronic Unpredictable Stress (CUS) Protocol:
-
Subject the mice to a CUS paradigm for 4-7 weeks. The stressors should be varied and applied randomly to prevent habituation. Examples of stressors include:
-
Tilted cage (45°)
-
Wet bedding
-
Reversed light/dark cycle
-
Restraint stress (e.g., 30 minutes in a well-ventilated tube)
-
Social stress (e.g., housing with a novel partner)
-
-
A control group should be handled daily without exposure to stressors.
-
-
This compound Administration:
-
Beginning from the 4th week of the CUS protocol, administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle daily for the remaining duration of the stress protocol.
-
-
BrdU Labeling:
-
To label newly divided cells, administer BrdU (e.g., 50 mg/kg, i.p.) daily for the last 5-7 days of the treatment period.
-
-
Tissue Collection and Processing:
-
One day after the last BrdU injection, perfuse the animals with 4% paraformaldehyde.
-
Extract the brains and post-fix overnight.
-
Cryoprotect the brains in 30% sucrose.
-
Section the brains coronally (e.g., 40 µm sections) through the hippocampus using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
For BrdU staining, pre-treat sections with HCl and sodium borate (B1201080) for DNA denaturation.
-
Perform immunohistochemistry for BrdU and DCX using standard protocols.
-
-
Quantification of Neurogenesis:
-
Use stereological methods to quantify the total number of BrdU-positive and DCX-positive cells in the granule cell layer of the dentate gyrus.
-
Visualizations
Caption: Signaling pathway of stress-induced suppression of neurogenesis and the site of action for Antalarmin.
References
Application Notes and Protocols: Chronic vs. Acute Administration of Antalarmin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin (B1665562) hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1). CRF1 receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in mediating the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. As such, Antalarmin is a valuable tool in preclinical research aimed at understanding the role of the CRF1 receptor in these conditions and for the development of novel therapeutics.
These application notes provide a detailed overview of the differential effects of acute versus chronic administration of Antalarmin hydrochloride. The included protocols and data are intended to guide researchers in designing and interpreting experiments utilizing this compound.
Mechanism of Action
This compound exerts its effects by competitively binding to the CRF1 receptor, thereby preventing the binding of its endogenous ligand, corticotropin-releasing hormone (CRH). This action blocks the downstream signaling cascade that is normally initiated by CRH binding, which includes the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). By antagonizing the CRF1 receptor, Antalarmin effectively blunts the physiological and behavioral responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequent glucocorticoid (corticosterone in rodents, cortisol in primates) secretion from the adrenal glands.[1][2]
Signaling Pathway of CRF1 Receptor and Antalarmin Antagonism
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of Antalarmin.
Pharmacokinetics
Understanding the pharmacokinetic profile of Antalarmin is critical for designing effective dosing regimens.
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability | Rhesus Macaque | 20 mg/kg, p.o. | 19.3% | [3][4] |
| Rat (CP-154,526, an analog) | 10 mg/kg, p.o. | 37% | [1] | |
| Elimination Half-life | Rhesus Macaque | 20 mg/kg, i.v. | 7.82 hours | [3][4] |
| Rat (CP-154,526, an analog) | 5 mg/kg, i.v. | 1.5 hours | [1] | |
| Peak Plasma Concentration (Cmax) | Rat (CP-154,526, an analog) | 10 mg/kg, p.o. | 367 ng/mL (within 0.5-1 hour) | [1] |
| Plasma Concentration (at 180 min) | Rhesus Macaque | 20 mg/kg, p.o. | 76 ng/mL | [3][4] |
| Cerebrospinal Fluid (CSF) Concentration (at 180 min) | Rhesus Macaque | 20 mg/kg, p.o. | 9.8 ng/mL | [3][4] |
Acute vs. Chronic Administration: A Comparative Overview
The effects of Antalarmin can differ significantly depending on the duration of administration. Acute administration is typically used to investigate the immediate role of the CRF1 receptor in response to a stressor, while chronic administration models the effects of long-term CRF1 receptor blockade, which may be more relevant to the treatment of chronic stress-related disorders.
Experimental Workflow: Acute vs. Chronic Administration
Caption: Generalized experimental workflows for acute and chronic Antalarmin administration.
Quantitative Data Summary
Effects on HPA Axis
| Administration | Species | Dose & Duration | Effect on Basal ACTH | Effect on Stress-Induced ACTH | Effect on Basal Corticosterone/Cortisol | Effect on Stress-Induced Corticosterone/Cortisol | Reference |
| Acute | Rat | 20 mg/kg, single dose | No significant effect | ↓ (Blocked response to 2 footshocks) | No significant effect | No effect on inescapable shock-induced rise | [5] |
| Rhesus Macaque | 20 mg/kg, single dose | Not reported | ↓ (from 75.75 to 54.88 pg/ml) | Not reported | ↓ (from 44.95 to 35.23 µg/dl) | [3][4] | |
| Chronic | Rat | 20 mg/kg, twice daily for 8 weeks | ↓ | No blunting of response to immobilization stress | ↓ | No blunting of response to immobilization stress | [1][6] |
| Rat | Not specified, long-term | Decreased basal HPA axis function | Partially suppressed stress-induced activation | Decreased basal HPA axis function | Partially suppressed stress-induced activation | [4] |
Effects on Behavior
| Administration | Species | Model | Dose & Duration | Key Findings | Reference |
| Acute | Rat | Conditioned Fear | 20 mg/kg, single dose | ↓ Conditioned freezing behavior | [1][5] |
| Rat | Behavioral Despair (Forced Swim Test) | 3-30 mg/kg, p.o. | ↓ Immobility | [1] | |
| Rhesus Macaque | Social Stress | 20 mg/kg, single dose | ↓ Anxiety-like behaviors (from 40.53 to 23.17 times/30 min); ↑ Exploration (from 3.07 to 5.38 times/30 min) | [3][4] | |
| Chronic | Mouse | Chronic Mild Stress | 10 mg/kg/day, i.p. for 4 weeks | Improved physical state and body weight gain; reversed blunted emotional response | [7] |
| Rat (Fawn-Hooded) | Ethanol (B145695) Self-Administration | 20 mg/kg, twice daily for 10 days | Reduced volitional ethanol consumption | [8] |
Detailed Experimental Protocols
Protocol 1: Acute Administration in a Rodent Model of Conditioned Fear
Objective: To assess the effect of acute Antalarmin administration on the expression of conditioned fear.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in distilled water, or 1:1:9 solution of ethanol, emulphor, and sterile water)[9]
-
Adult male Sprague-Dawley rats
-
Conditioning chamber with a grid floor capable of delivering footshocks
-
Sound-attenuating isolation cubicles
Procedure:
-
Habituation: Gently handle the rats for several days prior to the experiment to reduce non-specific stress responses.
-
Conditioning (Day 1):
-
Place each rat in the conditioning chamber.
-
After a 3-minute exploration period, deliver a series of footshocks (e.g., 2 shocks of 1.0 mA for 5 seconds each, with a 1-minute inter-shock interval).
-
Return the rat to its home cage 30 seconds after the final shock.
-
-
Treatment (Day 2):
-
Prepare this compound in the chosen vehicle at a concentration to deliver a final dose of 20 mg/kg in an injection volume of 1-2 ml/kg.
-
Administer Antalarmin or vehicle via intraperitoneal (i.p.) injection.
-
-
Testing (Day 2):
-
Two hours post-injection, place the rat back into the conditioning chamber (contextual fear testing).[10]
-
Record the rat's behavior for a set period (e.g., 8-20 minutes).
-
Score the duration of freezing behavior (cessation of all movement except for respiration) by a trained observer blind to the treatment conditions.
-
-
Data Analysis: Compare the percentage of time spent freezing between the Antalarmin-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Chronic Administration in a Primate Model of Social Stress
Objective: To evaluate the effects of chronic Antalarmin administration on behavioral and neuroendocrine responses to social stress in non-human primates.
Materials:
-
This compound formulated for oral administration (e.g., in flavored tablets)
-
Adult male rhesus macaques, socially housed
-
Behavioral observation and recording equipment
-
Equipment for blood and cerebrospinal fluid (CSF) collection
-
Assay kits for ACTH, cortisol, and CRH
Procedure:
-
Baseline Measurement:
-
Acclimate the animals to the experimental procedures.
-
Collect baseline behavioral data and biological samples (blood, CSF) under non-stress conditions.
-
-
Chronic Treatment:
-
Administer Antalarmin (e.g., 20 mg/kg) or placebo orally once daily for a predetermined period (e.g., 8 weeks).
-
-
Social Stress Paradigm:
-
At the end of the treatment period, expose the animals to a social stressor (e.g., the "intruder paradigm" where an unfamiliar male is placed in an adjacent cage separated by a transparent divider).[3][4]
-
Record behavioral responses (e.g., anxiety-related behaviors, exploration, social interaction) for a defined period (e.g., 30 minutes).
-
-
Sample Collection:
-
Immediately following the stressor, anesthetize the animals and collect blood and CSF samples.
-
-
Biochemical Analysis:
-
Analyze plasma for ACTH and cortisol concentrations.
-
Analyze CSF for CRH concentrations.
-
-
Data Analysis: Compare the behavioral scores and hormone levels between the chronic Antalarmin and placebo groups using appropriate statistical methods.
Conclusion
The distinction between acute and chronic administration of this compound is crucial for elucidating the multifaceted role of the CRF1 receptor in stress and related pathologies. Acute administration is effective in blocking the immediate behavioral and endocrine responses to stressors, highlighting the direct involvement of CRF1 in the stress cascade. In contrast, chronic administration reveals adaptive changes in the HPA axis and other neurotransmitter systems, which may be more indicative of the therapeutic potential of CRF1 antagonists for long-term treatment of psychiatric disorders. Researchers should carefully consider their experimental objectives when choosing an administration paradigm. The protocols and data presented here serve as a guide for the effective use of Antalarmin as a research tool in the field of neuropharmacology and drug development.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of the nonpeptide corticotropin-releasing hormone antagonist antalarmin on behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of the non-peptide CRH type 1 receptor antagonist antalarmin does not blunt hypothalamic-pituitary-adrenal axis responses to acute immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic corticotropin-releasing factor type 1 receptor antagonism with antalarmin regulates the dopaminergic system of Fawn-Hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring Antalarmin Hydrochloride in Plasma and CSF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). It is a valuable tool in neuroscience research for studying the role of the CRH system in stress, anxiety, depression, and other related disorders. Accurate quantification of Antalarmin levels in biological matrices such as plasma and cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, pharmacodynamic assessments, and understanding its central nervous system penetration.
These application notes provide detailed protocols for the determination of this compound in plasma and CSF using state-of-the-art analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described. These values are representative and may vary based on instrumentation and specific laboratory conditions.
| Parameter | HPLC-MS/MS (Plasma) | GC-MS (Plasma & CSF) |
| Lower Limit of Detection (LOD) | 1 pg on column[1] | ~2 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 20 pg on column[1] | 2 ng/mL[2][3] |
| Linearity Range | Up to 4 ng on column[1] | 2 - 50,000 ng/mL[2][3] |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 80% |
| Internal Standard (IS) | ¹³C₂-labeled Antalarmin[1] | Structurally similar compound |
Signaling Pathway of this compound
This compound exerts its effects by blocking the CRHR1. The binding of Corticotropin-Releasing Hormone (CRH) to CRHR1, a G-protein coupled receptor, typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, which modulate gene expression related to the stress response. By competitively inhibiting the binding of CRH to CRHR1, Antalarmin blocks this signaling cascade, thereby attenuating the physiological responses to stress.
Experimental Protocols
Protocol 1: Quantification of Antalarmin in Plasma and CSF by HPLC-MS/MS
This protocol provides a robust and sensitive method for the quantification of Antalarmin using liquid chromatography coupled with tandem mass spectrometry.
1. Materials and Reagents
-
This compound standard
-
¹³C₂-labeled this compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human or animal plasma and CSF (blank)
-
96-well protein precipitation plates
-
HPLC vials
2. Sample Preparation
Plasma Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 10 ng/mL ¹³C₂-Antalarmin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile, 20% water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
CSF Sample Preparation (Direct Injection or Dilution)
-
Thaw CSF samples on ice.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any cellular debris.
-
To 50 µL of CSF supernatant, add 50 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Transfer to an HPLC vial for analysis. For higher concentration samples, a dilution step with the initial mobile phase may be necessary.
3. HPLC-MS/MS Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Antalarmin: [M+H]⁺ → fragment ion; ¹³C₂-Antalarmin: [M+H]⁺ → fragment ion |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
4. Data Analysis
-
Quantification is performed using a calibration curve constructed from the peak area ratios of Antalarmin to the internal standard versus the concentration of the calibration standards.
-
A weighted (1/x²) linear regression is typically used.
Protocol 2: Quantification of Antalarmin in Plasma and CSF by GC-MS
This protocol is suitable for laboratories equipped with GC-MS and provides a reliable alternative to LC-MS/MS.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (structurally similar compound, e.g., a deuterated analog if available)
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
GC vials with inserts
2. Sample Preparation (Liquid-Liquid Extraction)
-
Allow plasma or CSF samples to thaw on ice.
-
To 200 µL of plasma or CSF in a glass tube, add the internal standard.
-
Add 1 mL of hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with a low-volume insert.
3. GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-1 or HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 349 (representing the loss of an ethyl group)[2][3] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the Antalarmin ion to the peak area of the internal standard ion.
-
A calibration curve is generated by plotting this ratio against the concentration of the standards.
Method Validation Parameters
For both HPLC-MS/MS and GC-MS methods, a full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed. The following parameters are critical to assess the reliability and robustness of the analytical method.
These detailed application notes and protocols provide a comprehensive guide for the quantitative analysis of this compound in plasma and CSF. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research in the field of neuropharmacology.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
Application Notes and Protocols: Antalarmin Hydrochloride in the Study of Stress-Induced Gastric Ulcers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress is a significant etiological factor in the development of gastric ulcers. The physiological response to stress is primarily mediated by the hypothalamic-pituitary-adrenal (HPA) axis, with corticotropin-releasing hormone (CRH) as the principal initiator.[1] Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the CRH type 1 (CRF1) receptor.[1] By blocking the action of CRH at its receptor, Antalarmin has emerged as a valuable pharmacological tool to investigate the mechanisms underlying stress-induced gastric ulcerogenesis and to evaluate potential therapeutic interventions. These application notes provide a comprehensive overview of the use of this compound in this research area, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
Stress triggers the release of CRH from the hypothalamus, which in turn stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH).[1] ACTH then acts on the adrenal glands to secrete glucocorticoids, such as corticosterone (B1669441) in rodents.[2][3] Chronic activation of this cascade is implicated in the pathophysiology of stress-related disorders, including gastric ulcers.[1] this compound competitively binds to and blocks the CRF1 receptor, thereby attenuating the downstream effects of CRH.[1] This includes the suppression of stress-induced ACTH and corticosterone release.[4] In the context of gastric ulcers, the protective effect of Antalarmin is attributed to its ability to mitigate the central and peripheral consequences of the stress response, which include increased gastric acid secretion, reduced gastric mucosal blood flow, and decreased protective mucus production.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models of stress-induced gastric ulcers.
Table 1: Dose-Dependent Effect of this compound on Stress-Induced Gastric Ulcer Index in Rats
| Antalarmin Dose (mg/kg, IP) | Mean Ulcer Index (Cumulative Ulcer Length, mm) (Estimated) | Percentage Inhibition (%) |
| 0 (Vehicle) | 12.5 | 0 |
| 15 | 7.5 | 40 |
| 30 | 4.0 | 68 |
| 45 | 2.5 | 80 |
Data are estimated from the graphical representation in Gabry et al. (2014). The study utilized an immobilization stress model in Sprague-Dawley rats.[5]
Table 2: Effect of this compound on Stress-Induced Hormonal Changes
| Species | Stress Model | Treatment | Plasma ACTH (pg/mL) | Plasma Corticosterone/Cortisol (µg/dL) | Cerebrospinal Fluid CRH (pg/mL) |
| Rhesus Macaque | Social Stress | Vehicle | 67.5 ± 4.52 | 44.95 ± 1.55 (Cortisol) | 101.5 ± 15.0 |
| Rhesus Macaque | Social Stress | Antalarmin (20 mg/kg, oral) | 45.5 ± 3.99 | 35.23 ± 2.34 (Cortisol) | 73.88 ± 5.28 |
| Aged Rat | Isolation-Restraint | Control | - | ~250 ng/mL (Corticosterone) | - |
| Aged Rat | Isolation-Restraint | Antalarmin | - | ~150 ng/mL (Corticosterone) | - |
| Rat | Neonatal Gastric Irritation + Saline Injection | Vehicle | ~250 | ~3.0 | - |
| Rat | Neonatal Gastric Irritation + Saline Injection | Antalarmin (10 mg/kg, oral) | ~150 | - | - |
Data for Rhesus Macaques are from Habib et al. (2000).[4] Data for aged rats are estimated from graphical representations in Guo et al. (2018).[4] Data for rats with neonatal gastric irritation are estimated from graphical representations in Tezal et al. (2011).[6]
Table 3: Effect of this compound on Other Stress-Related Gastrointestinal Changes
| Parameter | Stress Model | Species | Effect of Antalarmin |
| Colonic Hypermotility | Immobilization | Rat | Suppressed |
| Colonic Mucin Depletion | Immobilization | Rat | Suppressed |
Data are from Gabry et al. (2014).[1]
Experimental Protocols
Protocol 1: Immobilization Stress-Induced Gastric Ulcer Model in Rats
This protocol is adapted from methodologies described by Gabry et al. (2014).[1][5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 10% Cremophor EL in saline)
-
Restraint cages or devices that restrict movement
-
Dissecting microscope or magnifying lens
-
Micrometer
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Drug Administration:
-
Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 15, 30, 45 mg/kg).
-
Administer Antalarmin or vehicle intraperitoneally (IP) to the rats. A common dosing regimen is to administer half the dose 2 hours before stress induction and the other half 2 hours into the stress period.[5]
-
-
Stress Induction:
-
Place the rats in the restraint devices.
-
Maintain the rats in the restraint for a period of 4 hours at room temperature.[1]
-
-
Euthanasia and Tissue Collection:
-
At the end of the stress period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the stomach and collect trunk blood for hormonal analysis if required.
-
-
Ulcer Assessment:
-
Open the stomach along the greater curvature.
-
Gently rinse the stomach with saline to remove any contents.
-
Examine the gastric mucosa for the presence of ulcers (typically elongated, hemorrhagic lesions).
-
Measure the length of each ulcer using a magnifying lens and a micrometer.
-
The ulcer index is calculated as the cumulative length of all ulcers for each stomach.[5]
-
Protocol 2: Cold-Restraint Stress-Induced Gastric Ulcer Model in Rats
This protocol is based on descriptions from various studies on stress-induced ulcers.[7][8]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle
-
Restraint cages
-
A cold environment (e.g., a cold room or a refrigerator set to 4°C)
Procedure:
-
Animal Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.
-
Drug Administration: Administer Antalarmin or vehicle IP 30-60 minutes before stress induction.
-
Stress Induction:
-
Euthanasia, Tissue Collection, and Ulcer Assessment: Follow steps 5 and 6 from Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of stress-induced gastric ulcer formation and the inhibitory action of Antalarmin.
Caption: Experimental workflow for studying Antalarmin's effect on stress-induced gastric ulcers.
Conclusion
This compound is a critical tool for elucidating the role of the CRF-CRF1 receptor signaling system in the pathophysiology of stress-induced gastric ulcers. The provided protocols offer a standardized approach for inducing and evaluating these ulcers in a laboratory setting. The quantitative data clearly demonstrate Antalarmin's efficacy in a dose-dependent manner, highlighting its potential as a lead compound for the development of novel anti-ulcer therapies. Further research can build upon these methodologies to explore the intricate molecular pathways involved and to assess the therapeutic utility of CRF1 receptor antagonists in stress-related gastrointestinal disorders.
References
- 1. Marked suppression of gastric ulcerogenesis and intestinal responses to stress by a novel class of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CRH1 receptor antagonist R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Effects of cold-restraint stress on gastric ulceration and motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiulcer activity of the calcium antagonist propyl-methylenedioxyindene--I. Effect on cold/restraint stress-induced ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Antalarmin Hydrochloride in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRH-R1).[1] While extensively studied for its effects on the hypothalamic-pituitary-adrenal (HPA) axis and its potential in treating stress-related disorders, Antalarmin has also demonstrated significant anti-inflammatory properties.[1] Notably, preclinical studies have highlighted its therapeutic potential in inflammatory conditions such as arthritis.[1] In arthritic joints, Corticotropin-Releasing Hormone (CRH) can act as a local, pro-inflammatory mediator.[2][3] By blocking the CRH-R1 receptor, this compound offers a targeted mechanism to attenuate the inflammatory cascade within the synovium, making it a valuable tool for arthritis research and a potential candidate for novel anti-arthritic drug development.
These application notes provide a comprehensive overview of the use of this compound in the adjuvant-induced arthritis (AIA) rat model, a well-established preclinical model of rheumatoid arthritis. Included are detailed experimental protocols, a summary of expected outcomes based on available literature, and a visualization of the proposed signaling pathway.
Data Presentation
Chronic administration of this compound has been shown to significantly ameliorate the signs of adjuvant-induced arthritis in Lewis rats.[2][4] The primary study by Webster et al. (2002) demonstrated that Antalarmin treatment reduces the severity of inflammation in peripheral joints and mitigates the weight loss associated with the disease.[2][4] While the full quantitative data from this seminal study is not publicly available, the key findings are summarized below. This data is based on the reported outcomes in the literature.
Table 1: Summary of this compound Effects on Adjuvant-Induced Arthritis in Lewis Rats
| Parameter | Vehicle Control Group (AIA) | This compound Group (AIA + Antalarmin) | Summary of Effect | Reference |
| Clinical Arthritis Score | Severe increase over 25 days | Significantly ameliorated increase | Antalarmin reduces the clinical severity of arthritis. | [2][4] |
| Histopathology Score | Significant inflammation, synovial hyperplasia, cartilage and bone erosion | Significantly reduced inflammation and joint degradation | Antalarmin protects against joint damage at the tissue level. | [2][3] |
| Body Weight | Progressive weight loss following disease onset | Attenuated weight loss | Antalarmin mitigates the systemic effects of arthritis-induced cachexia. | [2][3] |
| Paw Volume/Swelling | Marked and sustained increase | Significantly reduced paw edema | Antalarmin exhibits potent anti-inflammatory effects on joint swelling. | [5] |
Experimental Protocols
The following protocols are synthesized from established methods for inducing arthritis and administering this compound in a research setting.
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Lewis Rats
This protocol describes a standard method for inducing a robust and reproducible model of inflammatory arthritis.
Materials:
-
Male Lewis (LEW/N) rats (6-8 weeks old)
-
Heat-killed and dried Mycobacterium tuberculosis (H37Ra)
-
Incomplete Freund's Adjuvant (IFA) or mineral oil
-
Mortar and pestle or tissue homogenizer
-
1 ml syringes with 26-gauge needles
-
Scale for weighing rats
-
Calipers or plethysmometer for measuring paw volume
Procedure:
-
Preparation of Complete Freund's Adjuvant (CFA):
-
On the day of induction, weigh out 10 mg of heat-killed M. tuberculosis for every 1 ml of IFA to be prepared.
-
Aseptically grind the mycobacteria into a fine powder.
-
Gradually add the IFA to the powder while continuously mixing to ensure a uniform suspension. A final concentration of 10 mg/ml is recommended.
-
-
Induction of Arthritis:
-
Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Thoroughly vortex the CFA suspension before drawing it into the syringe to ensure homogeneity.
-
Inject 0.1 ml of the CFA suspension subcutaneously at the base of the tail.
-
-
Monitoring Disease Progression:
-
The onset of arthritis typically occurs 10-14 days post-induction.
-
Monitor the rats daily for clinical signs of arthritis, including redness and swelling of the paws.
-
Measure and record the body weight of each rat every 2-3 days.
-
Measure hind paw volume using a plethysmometer or paw thickness with calipers every 2-3 days, starting from day 10.
-
Assign a clinical arthritis score for each paw based on a 0-4 scale (see Table 2). The total score is the sum of the scores for all four paws (maximum score of 16).
-
Table 2: Clinical Arthritis Scoring System
| Score | Description |
| 0 | No erythema or swelling |
| 1 | Mild, but definite redness and swelling of the ankle or wrist, or apparent redness and swelling limited to individual digits |
| 2 | Moderate redness and swelling of the ankle or wrist |
| 3 | Severe redness and swelling of the entire paw including digits |
| 4 | Maximally inflamed limb with involvement of multiple joints |
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound for therapeutic evaluation in the AIA model.
Materials:
-
This compound powder
-
Vehicle solution (e.g., sterile saline, 10% Tween 80, or other appropriate solvent)
-
Vortex mixer
-
1 ml syringes with 27-gauge needles
-
Scale for weighing rats
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the rats.
-
Prepare a stock solution or individual doses by dissolving the this compound powder in the chosen vehicle. Ensure complete dissolution, using a vortex mixer if necessary.
-
-
Administration:
-
Treatment should commence at a predetermined time point, for example, at the first clinical sign of arthritis or prophylactically before disease onset.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
A typical effective dose reported in the literature is 20 mg/kg, administered twice daily (BID) for a duration of 25 days.[2][4]
-
The vehicle control group should receive an equivalent volume of the vehicle solution on the same schedule.
-
-
Outcome Assessment:
-
Continue to monitor body weight, paw volume, and clinical arthritis scores throughout the treatment period.
-
At the end of the study, animals can be euthanized for collection of blood for serum biomarker analysis (e.g., TNF-α, IL-1β) and joint tissues for histopathological evaluation.
-
Visualizations
Signaling Pathway of this compound in an Arthritic Joint
The diagram below illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects in an arthritic joint. In the inflamed synovium, locally produced CRH acts as a pro-inflammatory cytokine. It binds to CRH-R1 receptors on immune cells, such as mast cells and macrophages, triggering a signaling cascade that leads to the release of key inflammatory mediators like TNF-α and IL-1β. These cytokines, in turn, perpetuate the inflammatory response, leading to synovial inflammation and joint destruction. Antalarmin, as a CRH-R1 antagonist, blocks this initial step, thereby inhibiting the downstream inflammatory cascade.
Caption: Antalarmin blocks CRH-R1 on synovial immune cells, inhibiting inflammation.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a preclinical arthritis model.
Caption: Workflow for Antalarmin efficacy testing in adjuvant-induced arthritis.
Conclusion
This compound presents a compelling tool for investigating the role of peripheral CRH-R1 signaling in the pathophysiology of inflammatory arthritis. The protocols and data presented herein provide a framework for researchers to design and execute preclinical studies to further evaluate its therapeutic potential. The ability of Antalarmin to significantly ameliorate clinical and histological features of adjuvant-induced arthritis underscores the importance of the CRH system as a novel target for anti-inflammatory drug discovery. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into potential clinical applications for rheumatoid arthritis and other inflammatory joint diseases.
References
- 1. Corticotropin Releasing Hormone And The Immune/Inflammatory Response - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Peripheral corticotropin releasing hormone signaling is mediated by Type 1alpha receptors in early human inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corticotropin releasing hormone (CRH) antagonist attenuates adjuvant induced arthritis: role of CRH in peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin-Releasing Hormone Augments Proinflammatory Cytokine Production from Macrophages In Vitro and in Lipopolysaccharide-Induced Endotoxin Shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Antalarmin hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with antalarmin (B1665562) hydrochloride, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of antalarmin hydrochloride?
This compound has very poor solubility in water, reported to be less than 1 µg/mL.[1] This low aqueous solubility is a primary challenge in its experimental use.
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. It is commonly dissolved in Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) to create stock solutions.[2][3][4]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent such as DMSO, ethanol, or DMF.[2][5] It is often recommended to use ultrasonication and gentle warming to aid dissolution.[5][6] For optimal stability, it is advisable to purge the solvent with an inert gas before dissolving the compound.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability.[5][7]
Q4: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
Directly dissolving this compound in aqueous buffers or cell culture media is generally not recommended due to its very low water solubility.[1] This can lead to precipitation and inaccurate concentrations in your experiments. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous medium.
Q5: What is the mechanism of action of this compound?
Antalarmin is a selective, nonpeptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), with a high binding affinity (Ki = 1 nM).[2][4] By blocking this receptor, it suppresses the release of adrenocorticotropic hormone (ACTH) in response to Corticotropin-Releasing Hormone (CRH).[2][8][9]
Troubleshooting Guide
Issue 1: Precipitation Occurs When Diluting my DMSO Stock Solution into an Aqueous Buffer.
Cause: This is a common issue due to the poor aqueous solubility of this compound. When the concentrated DMSO stock is diluted in an aqueous solution, the compound may crash out of solution as the solvent environment becomes less favorable.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help to keep the compound in solution. However, be mindful of potential solvent effects on your cells or assay.
-
Use a Formulation Strategy: For in vivo or other sensitive applications, consider using a formulation that enhances aqueous solubility. This can include the use of co-solvents, surfactants, or complexing agents. (See Experimental Protocols for details).
-
pH Adjustment: Antalarmin is a weakly basic compound.[1] Lowering the pH of the aqueous solution can increase its solubility. Some studies have used formulations buffered to pH 1.[1]
Issue 2: I am unable to achieve the desired concentration in my final aqueous solution without precipitation.
Cause: The desired concentration may exceed the solubility limit of this compound in the chosen solvent system.
Solutions:
-
Employ Solubilizing Excipients: The use of surfactants like Tween-80 or Cremophor EL, or complexing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance the aqueous solubility of antalarmin.[1]
-
Lipid-Based Formulations: For oral administration, lipid-based formulations have been shown to improve bioavailability by increasing solubility and resisting precipitation in the gastrointestinal tract.[1]
-
Prepare a Suspension: If a true solution is not required for your application (e.g., oral or intraperitoneal injection in some animal models), you can prepare a suspension.[5][7] This involves adding the DMSO stock to a vehicle like corn oil or a solution containing a suspending agent.[5][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | < 1 µg/mL | [1] |
| DMSO | 11.7 - 125 mg/mL | [2][3][4][5][10] |
| Ethanol | 14 - 100 mg/mL | [2][3][4][5] |
| DMF | 20 mg/mL | [2][3][4][5] |
Note: The reported solubility values can vary between suppliers and batches. It is recommended to perform your own solubility tests. Some suppliers note that using newly opened, non-hygroscopic DMSO and applying sonication or warming can significantly impact the achievable concentration.[5][7]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound crystalline solid in a sterile conical tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the solution and place it in an ultrasonic bath for a few minutes. Gentle warming (e.g., to 37°C) can also be applied.[6]
-
Ensure the solid is completely dissolved before use.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Surfactant and Co-solvent
This protocol is adapted from formulations used for in vivo studies and aims to create a clear solution.
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[5]
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.[5]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[5]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.[5]
-
This procedure yields a clear solution with a final this compound concentration of 2.08 mg/mL.[5]
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for preparing antalarmin solutions.
References
- 1. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Antalarmin (hydrochloride) | CAS 220953-69-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:220953-69-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antalarmin - Wikipedia [en.wikipedia.org]
- 9. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CRFR | TargetMol [targetmol.com]
Off-target effects of Antalarmin hydrochloride to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Antalarmin hydrochloride. The information is designed to help address specific issues that may arise during experiments due to the compound's known characteristics and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Antalarmin is a non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[1] By blocking this receptor, Antalarmin inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn reduces the secretion of glucocorticoids like cortisol.[1][2] This action modulates the body's response to stress.
Q2: What is the selectivity profile of Antalarmin?
Q3: What are the known pharmacokinetic properties of Antalarmin?
The pharmacokinetic profile of Antalarmin varies between species. Key parameters are summarized in the table below.
Data Presentation
Table 1: Pharmacokinetic Parameters of Antalarmin and its Analog CP-154,526
| Species | Compound | Dose & Route | Bioavailability | t1/2 (Elimination Half-life) | Vd (Volume of Distribution) | CLt (Total Clearance) | Brain:Plasma Ratio |
| Macaque | Antalarmin | 20 mg/kg, oral | 19.3% | 7.82 h | N/A | 4.46 L/h·kg | N/A |
| Rat (Sprague-Dawley) | CP-154,526 | 5 mg/kg, IV | N/A | 1.5 h | 6.7 L/kg | 82 mL/min/kg | N/A |
| Rat (Wistar) | CP-154,526 | 5 mg/kg, oral | 27% | N/A | 105 L/kg | 36 mL/min/kg | 2.5 (at 8h) |
Data compiled from multiple sources.[1][3][4]
Table 2: In Vivo Effects of Antalarmin on HPA Axis and Behavior
| Species | Dose & Route | Stressor | Effect on ACTH | Effect on Cortisol/Corticosterone | Behavioral Effects |
| Rhesus Macaque | 20 mg/kg, oral | Social Intrusion | ↓ | ↓ | ↓ Anxiety, ↑ Exploration, ↑ Sexual Activity |
| Rhesus Macaque | 10 mg/kg, IV | None | ↑ | ↑ | Sedation |
| Rat (Sprague-Dawley) | 20 mg/kg, IP | Footshock | ↓ | No significant effect | ↓ Conditioned Fear |
| Rat (Sprague-Dawley) | 3-30 mg/kg, oral | Forced Swim | No significant effect | N/A | ↓ Immobility |
| Marmoset | 50 µg/kg, oral | Social Separation | N/A | ↓ | ↓ Arousal-related behaviors, ↑ Sexual Behavior |
Data compiled from multiple sources.[1][3][5][6][7]
Troubleshooting Guide
Issue 1: Unexpected In Vivo Behavioral or Physiological Responses
Question: My animals are showing sedation or an unexpected increase in ACTH/cortisol levels after Antalarmin administration. What could be the cause?
Possible Causes and Solutions:
-
Dose-Dependent Effects: High doses of Antalarmin (e.g., 10 mg/kg, IV in macaques) have been reported to cause sedation and a paradoxical increase in ACTH and cortisol.[7]
-
Troubleshooting Step: Review your dosing regimen. Consider performing a dose-response study to find the optimal concentration for your experimental model that achieves CRF1 antagonism without these confounding effects. The effective dose can be species-specific.
-
-
Stressor-Dependent Effects: The efficacy of Antalarmin in suppressing the HPA axis can depend on the nature and intensity of the stressor. For instance, in rats, Antalarmin blocked the ACTH response to footshock but not to inescapable shock.[5]
-
Troubleshooting Step: Carefully consider the type of stressor used in your experiment. The observed effects, or lack thereof, might be a true reflection of the differential role of CRF1 in various stress pathways.
-
-
Pharmacokinetics: The timing of your measurements relative to drug administration is critical.
-
Troubleshooting Step: Refer to the pharmacokinetic data (Table 1) for the relevant species. Ensure that your behavioral or physiological measurements are taken when the drug concentration is expected to be at its peak and effective.
-
Caption: Troubleshooting unexpected in vivo results with Antalarmin.
Issue 2: Inconsistent or No Effect in In Vitro Assays
Question: I am not observing the expected inhibition of CRF-stimulated signaling (e.g., cAMP production or ACTH release) in my cell-based assays. Why might this be?
Possible Causes and Solutions:
-
Compound Solubility: Antalarmin has poor aqueous solubility.
-
Troubleshooting Step: Ensure proper solubilization of Antalarmin. It is often dissolved in DMSO for in vitro use. Prepare fresh stock solutions and be mindful of potential precipitation when diluting in aqueous media.
-
-
Cell Line and Receptor Expression: The level of CRF1 receptor expression in your chosen cell line will significantly impact the observed effect.
-
Troubleshooting Step: Verify the expression and functionality of the CRF1 receptor in your cell line. Consider using a cell line known to have robust CRF1 expression and response, such as SH-SY5Y or transfected HEK293 cells.
-
-
Agonist Concentration: The concentration of the CRF agonist used to stimulate the cells is crucial for observing competitive antagonism.
-
Troubleshooting Step: Use a submaximal concentration (e.g., EC80) of the CRF agonist. If the agonist concentration is too high, it may be difficult to see the inhibitory effect of Antalarmin.
-
Caption: Troubleshooting inconsistent in vitro results with Antalarmin.
Experimental Protocols
Key Experiment 1: In Vivo Assessment of Anxiolytic-like Effects in Rodents (Elevated Plus Maze)
Methodology:
-
Animals: Use adult male rats (e.g., Sprague-Dawley) or mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization.
-
Drug Preparation: Prepare Antalarmin in a vehicle suitable for the route of administration (e.g., for intraperitoneal injection, a solution of 1:1:9 ethanol, emulphor, and sterile water has been used).[5]
-
Administration: Administer Antalarmin or vehicle at the desired dose (e.g., 10-30 mg/kg) via the chosen route (e.g., IP) 30-60 minutes before testing.
-
Apparatus: An elevated plus-shaped maze, typically 50 cm off the ground, with two open and two closed arms.
-
Procedure: Place the animal on the central platform facing an open arm and allow it to explore for 5 minutes. Record the session with a video camera.
-
Data Analysis: Analyze the time spent in and the number of entries into the open and closed arms. An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Key Experiment 2: In Vitro cAMP Functional Assay
Methodology:
-
Cell Culture: Culture a cell line expressing the CRF1 receptor (e.g., SH-SY5Y) in the appropriate medium. Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-incubate the cells with varying concentrations of Antalarmin for a predetermined time. Then, stimulate the cells with a fixed, submaximal concentration (e.g., EC80) of a CRF agonist (e.g., CRF or Urocortin).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
Data Analysis: Plot the cAMP concentration against the Antalarmin concentration to generate a dose-response curve and determine the IC50 value.
Caption: Workflow for an in vitro cAMP functional assay.
Key Experiment 3: In Vivo HPA Axis Response to Stress in Primates
Methodology:
-
Animals: Use adult male rhesus macaques with indwelling venous catheters for blood sampling.
-
Drug Preparation and Administration: Formulate Antalarmin for oral administration (e.g., in a flavored tablet). Administer the desired dose (e.g., 20 mg/kg) or placebo in a blinded, crossover design.[3]
-
Stress Paradigm: At a set time post-administration (e.g., 150 minutes), expose the animals to a social stressor, such as the introduction of an unfamiliar male.[3]
-
Blood Sampling: Collect blood samples at baseline and at various time points during and after the stressor for the measurement of plasma ACTH and cortisol.
-
Hormone Analysis: Use validated immunoassays to quantify ACTH and cortisol concentrations.
-
Data Analysis: Compare the hormone responses between the Antalarmin and placebo conditions to determine the effect of the antagonist on the stress-induced HPA axis activation.
This technical support guide is intended to assist researchers in designing, executing, and troubleshooting experiments with this compound. Careful consideration of the compound's known on-target and potential off-target effects is crucial for obtaining reliable and interpretable results.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Quantitative determination of antalarmin, a novel corticotropin-releasing hormone receptor-1 antagonist, in canine plasma by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatment With CRH-1 Antagonist Antalarmin Reduces Behavioral and Endocrine Responses to Social Stressors in Marmosets (Callithrix kuhlii) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing hormone antagonists, astressin B and antalarmin: differing profiles of activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent behavioral effects of Antalarmin hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent behavioral effects with Antalarmin (B1665562) hydrochloride.
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Anxiety Models (e.g., Elevated Plus Maze, Defensive Withdrawal)
Possible Causes & Troubleshooting Steps:
-
Suboptimal Dose: The anxiolytic-like effects of Antalarmin can be dose-dependent. A dose that is too low may be ineffective, while a very high dose could potentially induce sedation or other confounding behaviors.[1]
-
Inappropriate Stressor: The efficacy of Antalarmin is often more pronounced in blocking the effects of an acute stressor.[4] In the absence of a stressor, it may not significantly affect baseline anxiety-like behavior.[4]
-
Pharmacokinetic Issues: Antalarmin has low aqueous solubility and its oral bioavailability can be poor.[7] This can lead to variable absorption and inconsistent plasma and brain concentrations.
-
Recommendation:
-
Vehicle Selection: Use appropriate solubilizing agents. Formulations with DMSO, ethanol, and Cremophor EL have been reported.[7][8][9][10] For oral administration, lipid-based formulations can significantly improve bioavailability.[7]
-
Route of Administration: Intraperitoneal (i.p.) injection is common in preclinical studies to bypass first-pass metabolism and ensure more consistent systemic exposure.[2]
-
Timing of Administration: Consider the timing of drug administration relative to the behavioral test, taking into account its pharmacokinetic profile. Peak plasma concentrations in rats have been observed within 0.5-1 hour after oral administration of a similar compound.[11]
-
-
Issue 2: Inconsistent or Absent Antidepressant-Like Effects in the Forced Swim Test (FST)
Possible Causes & Troubleshooting Steps:
-
Model-Specific Efficacy: Antalarmin and other CRF1 antagonists have shown inconsistent effects in the FST.[5][6][12] Some studies report antidepressant-like effects, while others find no significant change in immobility.[5][6][13]
-
Recommendation:
-
Consider Alternative Models: The antidepressant potential of Antalarmin may be better captured in other models, such as the chronic mild stress (CMS) model, where it has shown positive effects.[14]
-
Evaluate HPA Axis Response: The antidepressant-like activity of CRF1 antagonists may not always correlate with the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[5][6] One study showed that another CRF antagonist, LWH234, decreased immobility in the FST without altering the swim-stress-induced ACTH response.[5][6]
-
-
-
Animal Strain and Prior Stress History: The genetic background and stress history of the animals can significantly alter their behavioral and neuroendocrine responses to CRF1 antagonists.[5]
-
Recommendation: Use well-characterized animal strains and ensure consistent housing and handling conditions to minimize variability. Be aware that prior exposure to stress can alter the drug's effects.[5]
-
-
Protocol Variations: Subtle differences in the FST protocol (e.g., water temperature, cylinder dimensions, pre-swim session) can impact the results.
-
Recommendation: Adhere to a standardized and well-validated FST protocol. Key parameters are provided in the Experimental Protocols section below.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Antalarmin hydrochloride?
A1: Antalarmin is a selective, non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[8][11][15] By blocking this receptor, it inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby attenuating the physiological and behavioral responses to stress.[8][11]
Q2: What are the reported solubility and stability of this compound?
A2: this compound is a crystalline solid with poor water solubility (less than 1 µg/mL).[7][10] It is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and ethanol.[8][10] When stored at -20°C, it is stable for at least four years.[10]
Q3: Can Antalarmin cross the blood-brain barrier?
A3: Yes, Antalarmin is a lipophilic compound designed to penetrate the blood-brain barrier.[9] Studies in primates have confirmed its presence in both plasma and cerebrospinal fluid (CSF) following oral administration.[9][16] A close analog, CP-154,526, was also observed to have good brain penetrance in rats.[11]
Q4: Does Antalarmin have off-target effects?
A4: Antalarmin is characterized as a selective CRF1 receptor antagonist with no significant effect on the CRF2 receptor.[15] However, like any pharmacological agent, the possibility of unknown off-target effects cannot be entirely ruled out, especially at higher concentrations. One study noted that Antalarmin exhibits different modes of antagonist action, being competitive for receptor coupling to Gs proteins but noncompetitive for Gi protein activation.[13]
Q5: What are the key differences in pharmacokinetic profiles between species?
A5: The pharmacokinetic properties of Antalarmin and its analogs can vary between species. For instance, an analog of Antalarmin had an oral bioavailability of 27-37% and an elimination half-life of 1.5 hours in rats.[11] In macaques, Antalarmin itself showed an oral bioavailability of 19.3% and a longer elimination half-life of 7.82 hours.[9][16] These differences should be considered when designing experiments and interpreting data across species.
Data Presentation
Table 1: Summary of Antalarmin Effects in Preclinical Behavioral Models
| Behavioral Test | Animal Model | Dose Range (mg/kg) | Route | Observed Effect | Inconsistencies/Notes | Citations |
| Elevated Plus Maze | Rat | 10-20 | i.p. | Blocked CRF-induced anxiogenic-like effects. | Did not affect anxiety-like behavior in vehicle-treated animals. | [4] |
| Defensive Withdrawal | Rat | 5-20 | i.p. | Decreased spontaneous defensive withdrawal. | --- | [4] |
| Conditioned Fear | Rat | 20 | i.p. | Reduced conditioned freezing behavior. | Effects observed on both induction and expression of fear. | [11][17] |
| Forced Swim Test | Rat | 3-30 | i.p. | Inconsistent effects on immobility. | Some studies show antidepressant-like effects, while others show no effect. | [5][6][12] |
| Chronic Mild Stress | Mouse | 10 | i.p. | Improved stress-induced behavioral deficits. | Required chronic (4-week) treatment. | [14] |
| Social Stress | Rhesus Macaque | 20 | p.o. | Inhibited anxiety- and fear-related behaviors; increased exploratory and sexual behaviors. | --- | [9][16] |
Table 2: Pharmacokinetic Parameters of Antalarmin and its Analog (CP-154,526)
| Parameter | Antalarmin (Macaque) | CP-154,526 (Rat) | Citations |
| Dose | 20 mg/kg (p.o.) | 5-10 mg/kg (p.o.) | [9][11][16] |
| Oral Bioavailability | 19.3% | 27-37% | [9][11][16] |
| Elimination Half-life (t½) | 7.82 hours | 1.5 hours | [9][11][16] |
| Peak Plasma Concentration (Cmax) | 76 ng/mL (at 3 hours) | 367 ng/mL (at 0.5-1 hour) | [11][16] |
| Clearance | 4.46 L/hr/kg | 36-82 ml/min/kg | [9][11][16] |
Experimental Protocols
Protocol 1: Forced Swim Test (Rat)
This protocol is synthesized from common practices described in the literature.[5][6][18][19][20]
-
Apparatus: A transparent cylindrical container (e.g., 46 cm height x 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Procedure:
-
Habituation (Day 1): Place each rat in the water cylinder for a 15-minute swim session. This pre-exposure is thought to induce a state of "behavioral despair."
-
Drug Administration: Administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle 60 minutes before the test session on Day 2.
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. The session should be videotaped for later scoring.
-
-
Data Analysis: A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Post-Procedure Care: After each swim session, remove the rat from the water, gently dry it with a towel, and place it in a heated cage for at least 15 minutes before returning it to its home cage.
Protocol 2: Administration of this compound
-
Vehicle Preparation (for i.p. injection): Due to its poor water solubility, Antalarmin needs to be dissolved in a suitable vehicle. A common vehicle is a mixture of DMSO and saline. For example, dissolve the required amount of Antalarmin in 100% DMSO first, then dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <10%) and consistent across all treatment groups.
-
Vehicle Preparation (for p.o. administration in primates): In primate studies, Antalarmin has been administered in flavored tablets.[9] For rodent oral gavage, formulations using 20% Cremophor EL or lipid-based systems (e.g., 20% oleic acid, 40% Cremophor EL, 40% Labrasol) have been shown to improve bioavailability.[7]
-
Dosing:
-
Rats: For anxiety and depression models, i.p. doses typically range from 10 to 20 mg/kg.[2][17]
-
Mice: A dose of 10 mg/kg (i.p.) has been used in the chronic mild stress model.[14]
-
Primates: An oral dose of 20 mg/kg was found to be optimal for behavioral and endocrine effects in rhesus macaques.[9][16]
-
Visualizations
Caption: HPA axis and the mechanism of action of Antalarmin.
Caption: Troubleshooting workflow for Antalarmin experiments.
References
- 1. Treatment With CRH-1 Antagonist Antalarmin Reduces Behavioral and Endocrine Responses to Social Stressors in Marmosets (Callithrix kuhlii) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CRF1 receptor antagonist, antalarmin, reverses isolation-induced up-regulation of dopamine D2 receptors in the amygdala and nucleus accumbens of fawn-hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pnas.org [pnas.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Antalarmin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. mdpi.com [mdpi.com]
- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antalarmin Hydrochloride in Anxiety-Like Behavior Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of antalarmin (B1665562) hydrochloride on anxiety-like behavior.
Frequently Asked Questions (FAQs)
Q1: What is antalarmin hydrochloride and how is it expected to affect anxiety-like behavior?
This compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system, particularly the CRF1 receptor, is a key mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress.[3][4] By blocking the CRF1 receptor, antalarmin is hypothesized to inhibit stress-induced signaling pathways, thereby reducing anxiety-like behaviors.[5][6] Preclinical studies in various animal models have shown that CRF1 antagonists can produce anxiolytic-like effects.[5][7]
Q2: In which animal models has this compound been tested for anxiety-like behavior?
Antalarmin has been evaluated in a range of preclinical models, including:
-
Rodents (rats and mice): Commonly in the elevated plus-maze (EPM), open field test (OFT), light-dark box test, and conditioned fear paradigms.[5][6][8]
-
Primates (rhesus macaques): In social stress paradigms.[4][9]
Q3: What are some reported effects of antalarmin on anxiety-like behavior?
Studies have shown that antalarmin can:
-
Block the anxiogenic-like effects of exogenously administered CRF in the elevated plus-maze.[6]
-
Decrease spontaneous defensive withdrawal in a brightly lit open field.[6]
-
Reduce conditioned freezing behavior, suggesting a role in blocking the development and expression of conditioned fear.[5]
-
Significantly diminish the behavioral index of anxiety in response to acute social stress in primates.[4][9]
However, it is important to note that some studies report that antalarmin does not affect baseline anxiety-like behavior in vehicle-treated animals, suggesting its effects may be more prominent under conditions of stress or CRF hypersecretion.[6]
Troubleshooting Guide: this compound Not Reducing Anxiety-Like Behavior
Issue: I administered this compound to my animals, but I am not observing a reduction in anxiety-like behavior in my assay (e.g., elevated plus-maze, open field test).
This is a common challenge in behavioral pharmacology. Several factors, ranging from the compound itself to the experimental design, can contribute to a lack of efficacy. This guide provides a systematic approach to troubleshooting this issue.
Pharmacological and Formulation Considerations
A primary reason for the lack of an observed effect is inadequate drug exposure at the target site in the brain.
Possible Cause: Poor solubility and bioavailability of this compound.
-
Troubleshooting Steps:
-
Review your formulation: this compound has poor water solubility.[10] Ensure you are using an appropriate vehicle for solubilization and administration.
-
Recommended Vehicles:
-
Suspension in 10% Tween 80 in distilled water (for intraperitoneal injection).[11][12]
-
Solutions containing ethanol, DMSO, or dimethylformamide for preparing stock solutions.[1][2][13] Note that for in vivo use, these are typically diluted into a more biocompatible vehicle.
-
Lipid-based formulations or solutions with Cremophor EL have been shown to significantly increase oral bioavailability in rats.[10]
-
-
-
Verify drug stability: Ensure the compound has been stored correctly (typically at -20°C) and that the formulation is prepared fresh before each experiment to avoid degradation.[1]
-
Possible Cause: Incorrect dosage.
-
Troubleshooting Steps:
-
Conduct a dose-response study: The effective dose of antalarmin can vary depending on the species, strain, and specific behavioral assay. A single dose may be insufficient to see an effect. Studies in rats have used intraperitoneal (i.p.) doses ranging from 10 to 20 mg/kg, while oral (p.o.) doses in primates were around 20 mg/kg.[9][14]
-
Consider the timing of administration: The time between drug administration and behavioral testing should coincide with the peak plasma and brain concentrations of the drug. For antalarmin, this is typically 60-120 minutes post-administration, but can vary.[14][15]
-
Experimental Protocol and Environmental Factors
The design and execution of behavioral assays are highly sensitive to subtle variations that can mask a drug's effect.
Possible Cause: Suboptimal behavioral assay parameters.
-
Troubleshooting Steps:
-
Habituation: Ensure animals are properly habituated to the testing room for at least 30-60 minutes before the experiment to reduce novelty-induced stress that could confound the results.
-
Lighting conditions: Rodents are sensitive to bright light, which can increase baseline anxiety. Conduct experiments under dim, indirect lighting (e.g., red light) and maintain consistent lighting across all trials.
-
Noise and disturbances: The testing area should be quiet and free from sudden noises or movements that could startle the animals.
-
Experimenter presence: The experimenter should be positioned consistently and, if possible, out of the animal's direct line of sight. Blinding the experimenter to the treatment groups is crucial to prevent bias.
-
Possible Cause: "One-Trial Tolerance" in the Elevated Plus-Maze.
-
Troubleshooting Steps:
Possible Cause: Confounding effects on locomotor activity.
-
Troubleshooting Steps:
-
Some compounds can alter general locomotor activity, which can be misinterpreted as a change in anxiety-like behavior. For example, a sedative effect might be mistaken for an anxiolytic effect in the EPM.
-
Recommendation: Always include an assessment of locomotor activity, such as the total distance traveled in the open field test or the number of closed-arm entries in the EPM. Some studies have shown that at effective anxiolytic doses, antalarmin does not produce motor sedation.[6][17][18]
-
Biological and Subject-Related Factors
The physiological state and genetic background of the animals can influence their response to antalarmin.
Possible Cause: Animal species, strain, and sex differences.
-
Troubleshooting Steps:
-
Be aware that different rodent strains can have varying baseline levels of anxiety and may respond differently to pharmacological agents.
-
Sex differences in anxiety-like behavior and drug responses are well-documented. Ensure your experimental design accounts for this, either by using a single sex or by including both and analyzing the data separately.
-
Possible Cause: Lack of a stress-induced state.
-
Troubleshooting Steps:
-
The anxiolytic effects of CRF1 antagonists like antalarmin may be more pronounced in animals under stress.[19] If baseline anxiety levels are very low, it may be difficult to detect an anxiolytic effect.
-
Recommendation: Consider incorporating a mild stressor into your experimental paradigm before drug administration and behavioral testing to activate the CRF system.
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Antalarmin and its Analog CP-154,526
| Compound | Species | Dose & Route | Oral Bioavailability | Elimination Half-life | Key Findings |
| Antalarmin | Macaque | 20 mg/kg p.o. | 19% | 7.8 hours | Achieved significant plasma and CSF concentrations.[5] |
| CP-154,526 | Rat (Sprague-Dawley) | 5 mg/kg i.v. | N/A | 1.5 hours | Large volume of distribution, indicating extensive tissue binding.[5] |
| CP-154,526 | Rat (Wistar) | 5 mg/kg p.o. | 27% | N/A | Good blood-brain barrier penetration.[5] |
Table 2: Effects of this compound in Primate Social Stress Model
| Behavioral/Physiological Parameter | Vehicle (Control) | Antalarmin (20 mg/kg, p.o.) | P-value |
| Anxiety Index (times/30 min) | 40.53 ± 6.31 | 23.17 ± 1.31 | P = 0.02 |
| Exploration (times/30 min) | 3.07 ± 1.22 | 5.38 ± 1.50 | P = 0.02 |
| Plasma ACTH (pg/ml) | 67.5 ± 4.52 | 45.5 ± 3.99 | P = 0.003 |
| Plasma Cortisol (µg/dl) | 44.95 ± 1.55 | 35.23 ± 2.34 | P = 0.02 |
| CSF CRH (pg/ml) | 101.5 ± 15.0 | 73.88 ± 5.28 | P = 0.04 |
| (Data adapted from Habib et al., 2000)[9] |
Detailed Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 60-120 minutes before the test.
-
Procedure: a. Gently place the animal in the center of the maze, facing an open arm.[20] b. Allow the animal to freely explore the apparatus for 5 minutes.[21][22] c. Record the session using a video camera and tracking software.
-
Data Analysis:
-
Primary measures of anxiety:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
-
Measures of locomotor activity:
-
Total number of arm entries (open and closed).
-
Number of closed-arm entries. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
-
-
Protocol 2: Open Field Test (OFT)
-
Apparatus: A square arena with high walls to prevent escape.
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 60-120 minutes before the test.
-
Procedure: a. Gently place the animal in the center of the open field.[23] b. Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).[23] c. Record the session with a video camera and tracking software.
-
Data Analysis:
-
Measures of anxiety-like behavior:
-
Time spent in the center of the arena.
-
Latency to enter the center zone.
-
Frequency of entries into the center zone.
-
-
Measures of locomotor activity:
-
Total distance traveled.
-
Rearing frequency. An anxiolytic effect is indicated by increased exploration of the center of the arena.
-
-
Protocol 3: Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.[24]
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 60-120 minutes before the test.
-
Procedure: a. Place the animal in the center of the lit compartment, facing away from the opening to the dark compartment.[25] b. Allow the animal to freely explore the apparatus for 5-10 minutes. c. Record the session using a video camera.
-
Data Analysis:
Visualizations
Caption: Simplified CRF1 receptor signaling pathway in anxiety.
Caption: General experimental workflow for assessing antalarmin's anxiolytic effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Antalarmin - Wikipedia [en.wikipedia.org]
- 6. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. Frontiers | The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats [frontiersin.org]
- 18. The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. anilocus.com [anilocus.com]
- 24. Light-dark box test - Wikipedia [en.wikipedia.org]
- 25. conductscience.com [conductscience.com]
- 26. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Optimizing Antalarmin Hydrochloride Dosage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Antalarmin hydrochloride dosage for specific preclinical models. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1). By blocking this receptor, Antalarmin inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby attenuating the physiological responses to stress.[1][2] It is a valuable tool for investigating the role of the CRF system in various disorders.
Q2: What are the common research applications for this compound?
Antalarmin is widely used in preclinical research to study the involvement of the CRF1 receptor in stress, anxiety, depression, inflammation, and substance use disorders.[2][3]
Q3: What is the recommended starting dose for this compound in rodents?
The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. For rodents, a common starting dose for intraperitoneal (i.p.) injection is 10-20 mg/kg. For oral (p.o.) administration, doses may need to be higher to account for bioavailability. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.[4][5]
Q4: How should I prepare this compound for administration?
This compound has poor water solubility.[1] For intraperitoneal injections, it can be dissolved in a vehicle such as a solution of 10% DMSO and 90% saline, or a mixture of ethanol (B145695), emulphor (B1232225) (or Cremophor), and water.[6] For oral administration, lipid-based formulations can significantly improve bioavailability.[1] It is essential to ensure the compound is fully dissolved and to prepare fresh solutions for each experiment.
Q5: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic properties can vary between species. In rats, the oral bioavailability of Antalarmin has been reported to be relatively low.[7] In macaques, an oral dose of 20 mg/kg resulted in an oral bioavailability of 19.3% and an elimination half-life of 7.82 hours.[6]
Dosage and Pharmacokinetic Data
The following tables summarize reported dosages and pharmacokinetic parameters of this compound in various preclinical models.
Table 1: this compound Dosage in Rodent Models
| Species | Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| Rat | Conditioned Fear | i.p. | 20 | Impaired induction and expression of conditioned fear. | [4] |
| Rat | Stress-Induced Anxiety | i.p. | 5, 10, 20 | Blocked CRF-induced anxiety-like behavior. | [3] |
| Rat | Ethanol Self-Administration | i.p. | 10, 20 | Reduced ethanol self-administration in dependent rats. | [5] |
| Rat | Inflammation (Carrageenan-induced) | i.p. | Not specified | Significantly inhibited inflammation. | [7] |
| Rat | Mast Cell Degranulation | i.v. | 10 | Inhibited CRH-stimulated mast cell degranulation. | [7] |
| Mouse | Chronic Mild Stress | i.p. | 10 | Improved stress-induced behavioral and physical modifications. | [8] |
| Mouse | Depression-like Behavior | i.p. | 7.5 | Decreased immobility time in the forced swim test in CRFR2-deficient mice. | [9] |
Table 2: this compound Dosage in Primate Models
| Species | Model | Route of Administration | Dose (mg/kg) | Observed Effects | Reference |
| Rhesus Macaque | Social Stress | p.o. | 20 | Significantly decreased plasma ACTH response to stress. | [6][10] |
| Marmoset | Social Stress | p.o. | 50 | Reduced behavioral and endocrine responses to social stressors. | [11] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Elimination Half-life (h) | Cmax (ng/mL) | Tmax (h) | Reference |
| Rat (Sprague-Dawley) | p.o. | 10 | 37 | Not Specified | 367 | 0.5-1 | [7] |
| Rhesus Macaque | p.o. | 20 | 19.3 | 7.82 | Not Specified | Not Specified | [6][10] |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Administration in Rats
-
Vehicle Preparation: A common vehicle for this compound is a solution of 10% Dimethyl Sulfoxide (DMSO) and 90% sterile saline (0.9% NaCl). Another option is a 1:1:9 solution of ethanol, emulphor (or a similar surfactant like Cremophor EL), and sterile water. The choice of vehicle may depend on the required concentration and experimental design.
-
Drug Preparation: On the day of the experiment, weigh the required amount of this compound and dissolve it in the chosen vehicle. Vortex and/or sonicate the solution to ensure it is fully dissolved. The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 1-2 mL/kg).
-
Administration: Administer the prepared solution via intraperitoneal injection. The timing of administration relative to the behavioral test or experimental challenge is critical and should be determined based on the study design and the known pharmacokinetics of the compound. A common pre-treatment time is 30-60 minutes.
-
Control Group: The control group should receive an equivalent volume of the vehicle alone, administered in the same manner and at the same time as the drug-treated group.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound.
-
Q: My this compound is not dissolving in saline. What should I do?
-
A: this compound has very poor water solubility. It is not recommended to use saline alone as a vehicle. You will need to use a vehicle containing a solubilizing agent.
-
-
Q: What are the recommended vehicles for dissolving this compound?
-
A: For i.p. injections, a common and effective vehicle is a mixture of 10% DMSO and 90% saline. Alternatively, a formulation of ethanol, a surfactant like Cremophor EL or Tween 80, and saline can be used. For oral administration, lipid-based formulations have been shown to improve solubility and bioavailability.[1] It is crucial to ensure the final solution is clear and free of precipitates. Sonication may be required to aid dissolution.[3]
-
Issue 2: Lack of expected efficacy or inconsistent results.
-
Q: I am not observing the expected behavioral or physiological effects after administering this compound. What could be the reason?
-
A: There are several potential reasons for a lack of efficacy:
-
Inadequate Dose: The dose may be too low for your specific animal model or experimental conditions. It is highly recommended to perform a dose-response study to determine the optimal effective dose.
-
Poor Bioavailability: Particularly with oral administration, the bioavailability of Antalarmin can be low.[6][7] Consider using a different route of administration (e.g., i.p.) or a vehicle designed to enhance oral absorption.[1]
-
Timing of Administration: The time between drug administration and the experimental test is critical. If the test is conducted too early or too late, the drug may not have reached its peak concentration or may have already been cleared from the system. Review the pharmacokinetic data to determine the optimal time window.
-
Animal Strain and Sex Differences: Different strains and sexes of animals can respond differently to pharmacological agents. Ensure that your chosen strain and sex are appropriate for the study and consider potential variations in response.
-
-
-
Q: My results are highly variable between animals. How can I improve consistency?
-
A: To improve consistency:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, drug preparation, and administration techniques, are highly standardized.
-
Acclimatize Animals: Properly acclimatize animals to the experimental environment to reduce stress-induced variability.
-
Control for Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) as these can influence stress levels and drug responses.
-
Ensure Homogeneous Drug Solution: Make sure the drug is completely dissolved and the solution is homogeneous before administration to ensure each animal receives the correct dose.
-
-
Issue 3: Observation of unexpected side effects.
-
Q: I have observed sedative-like effects in my animals after this compound administration. Is this a known side effect?
-
A: Sedative effects have been anecdotally reported, particularly at higher doses administered intravenously in primates.[11] If you observe sedation, consider reducing the dose. It is important to differentiate between a specific anxiolytic effect and a general sedative effect that may confound behavioral test results.
-
-
Q: Are there any other potential side effects I should be aware of?
-
A: While Antalarmin is generally well-tolerated in preclinical studies, it is important to closely monitor animals for any signs of adverse effects. This includes changes in motor activity, food and water intake, and general well-being. If unexpected effects are observed, a dose reduction or a change in the experimental protocol may be necessary.
-
Visualizing Key Concepts
Signaling Pathway of this compound
Caption: this compound blocks the CRF1 receptor, inhibiting the HPA axis cascade.
Experimental Workflow for an In Vivo Study
Caption: A typical experimental workflow for an in vivo study using this compound.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting the lack of efficacy of this compound.
References
- 1. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Antalarmin - Wikipedia [en.wikipedia.org]
- 8. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Depression-Like Behaviors in Corticotropin-Releasing Factor Receptor-2-Deficient Mice: Sexually Dichotomous Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment With CRH-1 Antagonist Antalarmin Reduces Behavioral and Endocrine Responses to Social Stressors in Marmosets (Callithrix kuhlii) - PMC [pmc.ncbi.nlm.nih.gov]
Antalarmin hydrochloride stability in different solvents
Welcome to the technical support center for antalarmin (B1665562) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of antalarmin hydrochloride in various solvents and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and what are the approximate solubilities?
A1: this compound is soluble in several organic solvents. The approximate solubilities are as follows:
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| DMSO | ~11.7 - 125 mg/mL[1][2] | ~28.2 - 301.20 mM[1][3] | Sonication or warming may be needed to achieve higher concentrations.[3] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[3] |
| Ethanol | ~14 - 41.5 mg/mL[2] | ~33.73 - 100 mM[3] | Sonication and warming may be required.[3] |
| DMF | ~20 mg/mL[2] | ~48.19 mM[3] | Sonication and warming may be necessary.[3] |
| Water | < 1 µg/mL | - | This compound has very poor water solubility. |
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: For long-term stability, solid this compound should be stored at -20°C, desiccated, and protected from light.[2][4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored as follows:
It is always recommended to prepare fresh solutions for experiments whenever possible.[5]
Q3: How stable is this compound in aqueous solutions?
A3: this compound has very low aqueous solubility and is prone to precipitation in aqueous buffers, especially at neutral or alkaline pH. For in vivo studies or cell-based assays requiring aqueous dilutions, it is crucial to use a suitable formulation approach, such as pH adjustment, co-solvents, or surfactants, to maintain solubility and prevent precipitation. One study noted that while some aqueous formulations were stable in simulated gastric fluid, they precipitated in simulated intestinal fluid.
Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged solution of this compound. What could they be?
A4: Unexpected peaks are likely degradation products. This compound, like many complex organic molecules, can be susceptible to degradation under certain conditions. Common degradation pathways include hydrolysis, oxidation, and photolysis. To confirm if these new peaks are degradants, you can perform a forced degradation study (see the detailed protocol below) and compare the chromatograms. An LC-MS analysis would be beneficial to identify the mass of the potential degradation products.
Stability Data Summary
The following tables present hypothetical stability data for this compound in common laboratory solvents. This data is for illustrative purposes to demonstrate expected stability trends and should be confirmed experimentally.
Table 1: Hypothetical Long-Term Stability of this compound (10 mM) in Organic Solvents
| Solvent | Storage Condition | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) |
| DMSO | -80°C, Dark | >99% | >98% | >97% |
| DMSO | -20°C, Dark | >98% | >95% | >90% |
| DMSO | 4°C, Dark | ~95% | ~85% | ~70% |
| Ethanol | -80°C, Dark | >99% | >98% | >97% |
| Ethanol | -20°C, Dark | >98% | >96% | >92% |
| Ethanol | 4°C, Dark | ~96% | ~88% | ~75% |
Table 2: Hypothetical Short-Term (24-hour) Stability in Aqueous Buffer (pH 7.4) with 1% DMSO
| Temperature | 0 hours (% Remaining) | 4 hours (% Remaining) | 8 hours (% Remaining) | 24 hours (% Remaining) |
| 4°C | 100% | >98% | >97% | >95% |
| Room Temp (~22°C) | 100% | >95% | >90% | >80% |
| 37°C | 100% | >90% | >80% | >65% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines the development of a reverse-phase HPLC method to separate this compound from its potential degradation products.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with a UV or photodiode array (PDA) detector
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 263 nm and 312 nm (based on λmax)[4]
-
Injection Volume: 10 µL
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the this compound sample to generate potential degradation products and demonstrate the specificity of the stability-indicating HPLC method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions if degradation is too low or too high.
Visualizations
References
Technical Support Center: Antalarmin Hydrochloride Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antalarmin hydrochloride. Our aim is to help you overcome common challenges, particularly precipitation issues in buffer systems, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer (e.g., PBS, Tris)?
A1: this compound has very poor water solubility (less than 1 µg/mL) and is a weak base with a pKa of 5.0.[1] In neutral or alkaline buffers, such as PBS (pH 7.4) or Tris at physiological pH, the compound is less protonated and therefore less soluble, leading to precipitation. The provided dissolution protocols for in vivo and in vitro studies often utilize organic solvents, surfactants, or cyclodextrins to maintain solubility, highlighting the challenge of using simple aqueous buffers.
Q2: What is the best way to prepare a stock solution of this compound?
A2: For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 125 mg/mL (with sonication).[2] Other suitable organic solvents include ethanol (B145695) and dimethylformamide (DMF).[3][4] Always use a freshly opened, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]
Q3: How can I prepare this compound for in vivo administration?
A3: Due to its low aqueous solubility, direct dissolution in saline is not feasible. Several vehicle formulations have been successfully used for in vivo studies. These typically involve a combination of solvents and surfactants to create a stable solution or suspension. See the Experimental Protocols section for detailed preparation methods.
Q4: Can I heat or sonicate my solution to dissolve this compound?
A4: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound, especially when preparing concentrated stock solutions in organic solvents or formulating for in vivo use.[2] However, be cautious with prolonged heating, as it may degrade the compound.
Q5: What are the storage recommendations for this compound solutions?
A5: Stock solutions in organic solvents should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guide: Overcoming Precipitation
This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration: Lower the working concentration of this compound in your assay. 2. Increase the final DMSO concentration: If your experimental system allows, increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to cells. 3. Use a different vehicle: Consider formulating this compound in a vehicle containing surfactants or cyclodextrins (see Experimental Protocols). |
| Cloudiness or precipitate observed in the prepared in vivo formulation | Incomplete dissolution or instability of the formulation. | 1. Ensure proper mixing: Vortex or sonicate the solution thoroughly during preparation. 2. Gentle warming: Warm the solution gently to aid dissolution. 3. Prepare fresh: Formulations for in vivo use should ideally be prepared fresh before each experiment. 4. Check component quality: Ensure all solvents and reagents are of high purity and anhydrous where specified. |
| Precipitate forms over time in a stored solution | The compound is coming out of solution due to temperature changes or solvent evaporation. | 1. Store properly: Store stock solutions at -20°C or -80°C in tightly sealed vials. 2. Avoid freeze-thaw cycles: Aliquot stock solutions into single-use volumes. 3. Re-dissolve before use: If a small amount of precipitate is observed in a thawed aliquot, try to re-dissolve it by gentle warming and vortexing before use. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 µg/mL | [1] |
| DMSO | ~12.5 mg/mL | [3][4] |
| DMSO (with sonication) | 125 mg/mL | [2] |
| Ethanol | ~14 mg/mL | [3][4] |
| DMF | ~20 mg/mL | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration (Vehicle with Surfactant)
This protocol is adapted from a method used for primate studies.[5]
-
Prepare a vehicle solution of ethanol, Cremophor EL, and water in a 5:5:90 (v/v/v) ratio.
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for injection.
-
Vortex the solution until the compound is fully dissolved. This formulation is suitable for intravenous administration.[5]
Protocol 3: Preparation of this compound for In Vivo Administration (Suspension)
This protocol has been used for intraperitoneal injections in rodents.[6]
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline.
-
Suspend the appropriate amount of this compound powder in the 0.5% CMC solution.
-
Vortex the suspension thoroughly to ensure homogeneity before administration.
Visualizations
Caption: this compound's mechanism of action in the HPA axis.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results with Antalarmin hydrochloride
Welcome to the technical support center for Antalarmin hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to help interpret variable results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1) with a high binding affinity (Ki = 1 nM).[1][2] Its primary function is to block the binding of Corticotropin-Releasing Hormone (CRH) to CRHR1.[3] This action consequently reduces the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, particularly in response to chronic stress.[1][3] By antagonizing central CRH signaling, Antalarmin can mitigate endocrinological, cardiovascular, and behavioral responses to stressful stimuli.[1]
Q2: What are the common research applications of this compound?
This compound is widely used in preclinical research to investigate the role of the CRH system in various physiological and pathological processes. Common applications include:
-
Neuroscience: Studying anxiety, depression, addiction, and stress-related behaviors.[3][4][5][6]
-
Inflammation: Investigating the pro-inflammatory effects of CRH and the anti-inflammatory potential of CRHR1 antagonism in conditions like arthritis and skin mast cell activation.[1][3][7]
-
Gastrointestinal Research: Examining its potential to suppress stress-induced gastric ulceration.[1][7]
-
Endocrinology: Elucidating the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[1][3]
Q3: How should I dissolve and store this compound?
This compound is a crystalline solid that is soluble in organic solvents.[8] For stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used.[1][2][8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Storage Recommendations:
-
In Solvent: Store at -80°C for up to 1 year.[7][9] For more frequent use, solutions can be stored at -20°C for up to 1 month.[2][9]
Solubility Data:
| Solvent | Approximate Solubility |
|---|---|
| DMF | 20 mg/mL[1][2][8] |
| DMSO | 12.5 mg/mL[1][8] |
| Ethanol | 14 mg/mL[1][2][8] |
Note: Sonication may be required to fully dissolve the compound.[7] The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2]
Troubleshooting Guide for Variable Results
Variable or unexpected results with this compound can arise from several factors, ranging from experimental design to the compound's intrinsic properties. This guide addresses common issues in a question-and-answer format.
Q4: My in vivo results are inconsistent. What are some potential causes?
Inconsistent in vivo results are a known challenge, particularly in behavioral studies. Several factors can contribute to this variability:
-
Pharmacokinetics: Antalarmin has variable oral bioavailability (e.g., 27% in rats, 19% in macaques) and a relatively short half-life (e.g., 1.5 hours in rats, 7.8 hours in macaques).[3] The timing of administration relative to behavioral testing or sample collection is critical.
-
Animal Model and Stress Conditions: The efficacy of Antalarmin can depend on the animal model and the nature of the stressor. Some studies show robust effects in stressed conditions but not in non-stressed controls.[5] Furthermore, the genetic background of the animals can influence HPA axis responsivity and drug effects.[10]
-
Dose and Route of Administration: The effective dose can vary significantly between species and experimental paradigms. A dose-response study is highly recommended to determine the optimal concentration for your specific model.[11][12] For instance, a 20 mg/kg oral dose was found to be effective in reducing ACTH in rhesus monkeys, while intraperitoneal doses of 5-30 mg/kg have been used in rats.[9][11][12][13]
-
Off-Target Effects or Complex Signaling: Antalarmin can exhibit different modes of action, acting as a competitive antagonist for Gs protein coupling and a noncompetitive antagonist for Gi protein activation.[5] This complexity can lead to nuanced and sometimes unexpected cellular responses.
Q5: I am not observing the expected antidepressant-like effects in the forced swim test. Why might this be?
This is a well-documented area of variable results. Studies have shown that Antalarmin and other CRHR1 antagonists do not consistently produce antidepressant-like effects in the forced swim test, even when they successfully reduce stress-induced ACTH levels.[5][10][13]
Possible Explanations:
-
HPA Axis Suppression is Not Sufficient: Reducing stress-induced HPA activity alone may not be enough to produce an antidepressant-like effect in this specific behavioral paradigm.[10][13]
-
Differential Effects on Neurotransmitter Systems: The antidepressant-like activity might be mediated by interactions with other neurotransmitter systems that are not fully captured by measuring HPA axis hormones alone.
-
Procedural Differences: Minor variations in the forced swim test protocol can significantly impact the results.
Q6: I am seeing high variability in my ACTH and corticosterone (B1669441) measurements after Antalarmin administration. How can I reduce this?
High variability in hormone measurements is a common challenge in endocrinology research.
Troubleshooting Steps:
-
Standardize Blood Collection: The method and timing of blood sampling are critical. Collection from a tail nick without restraint is preferable to methods that may induce further stress.[10] Ensure that the collection procedure is consistent across all animals and time points.
-
Control for Circadian Rhythms: ACTH and corticosterone levels exhibit a strong circadian rhythm. All experiments and sample collections should be performed at the same time of day to minimize this source of variability.
-
Acclimatize Animals: Ensure that animals are properly acclimatized to the housing and handling procedures to reduce baseline stress levels.
-
Vehicle Controls: Always include a vehicle-treated group to control for the effects of the injection procedure and the solvent.
Experimental Protocols
Protocol 1: In Vivo Antagonism of Stress-Induced ACTH Release in Rats
This protocol is adapted from studies evaluating the effect of Antalarmin on the HPA axis response to stress.[10]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, or a mixture of DMSO, PEG300, and Tween 80 in saline).
-
Administration: Administer Antalarmin (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Stress Induction: 60 minutes post-injection, subject the rats to a stressor (e.g., forced swim for 5-15 minutes).
-
Blood Sampling: Immediately after the stressor, collect blood samples (e.g., 240 µL) from a tail nick into heparinized microhematocrit tubes.[10]
-
Sample Processing: Store blood on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Hormone Analysis: Quantify ACTH levels in plasma using a commercially available ELISA or radioimmunoassay kit.
Protocol 2: Conditioned Fear Assay in Rats
This protocol is based on studies investigating the anxiolytic-like effects of Antalarmin.[3]
-
Animal Model: Male Wistar rats.
-
Apparatus: A conditioning chamber and a separate testing chamber with different contextual cues.
-
Conditioning Phase:
-
Administer Antalarmin (e.g., 10-20 mg/kg, i.p.) or vehicle 30-60 minutes before placing the rat in the conditioning chamber.
-
Present a conditioned stimulus (CS), such as a tone, followed by an unconditioned stimulus (US), such as a mild footshock. Repeat for several pairings.
-
-
Testing Phase (Contextual Fear): 24 hours later, place the rat back into the conditioning chamber without presenting the CS or US. Record freezing behavior for a set period (e.g., 5 minutes).
-
Testing Phase (Cued Fear): 48 hours after conditioning, place the rat in the novel testing chamber. After a habituation period, present the CS (tone) without the US. Record freezing behavior during the CS presentation.
-
Data Analysis: Quantify the percentage of time spent freezing. A reduction in freezing behavior in the Antalarmin-treated group compared to the vehicle group suggests anxiolytic-like effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of Antalarmin and its Analogs
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability | Rat (Sprague-Dawley) | 5 mg/kg (p.o.) | 27% (for CP-154,526) | [3] |
| Macaque | 20 mg/kg (p.o.) | 19% | [3][11] | |
| Elimination Half-life (t½) | Rat (Sprague-Dawley) | 5 mg/kg (i.v.) | 1.5 hours (for CP-154,526) | [3] |
| Macaque | 20 mg/kg (p.o.) | 7.8 hours | [3][11] | |
| Plasma Clearance (CLt) | Rat (Sprague-Dawley) | 5 mg/kg (i.v.) | 82 mL/min/kg (for CP-154,526) | [3] |
| Macaque | 20 mg/kg (p.o.) | 4.5 L/hr/kg | [3] | |
| Brain:Plasma Ratio | Rat (Sprague-Dawley) | 5 mg/kg (p.o.) | 2.5 (at 8 hours, for CP-154,526) | [3] |
| Mean Plasma Concentration | Macaque | 20 mg/kg (p.o.) | 76 ng/mL (at 3 hours) | [3][11] |
| Mean CSF Concentration | Macaque | 20 mg/kg (p.o.) | 9.8 ng/mL (at 3 hours) | [3][11] |
Table 2: Effects of Antalarmin on Stress-Induced Hormone and Behavioral Responses in Primates
Study conducted in adult male rhesus macaques exposed to an intruder stress paradigm following a 20 mg/kg oral dose of Antalarmin.[11][12]
| Parameter Measured | Control (Vehicle) | Antalarmin (20 mg/kg) | % Change | P-value |
| Plasma ACTH (pg/mL) | 75.75 ± 6.50 | 54.88 ± 5.29 | -27.5% | P = 0.047 |
| Plasma Cortisol (µg/dL) | 44.95 ± 1.55 | 35.23 ± 2.34 | -21.6% | P = 0.02 |
| CSF CRH (pg/mL) | 101.5 ± 15.0 | 73.88 ± 5.28 | -27.2% | P = 0.04 |
| Plasma Norepinephrine (pg/mL) | 338.8 ± 37.5 | 234.2 ± 18.07 | -30.9% | P = 0.03 |
| Plasma Epinephrine (pg/mL) | 171.6 ± 17.74 | 94.18 ± 18.14 | -45.1% | P = 0.017 |
| Anxiety Score (events/30 min) | 40.53 ± 6.31 | 23.17 ± 1.31 | -42.8% | P = 0.02 |
| Exploration (events/30 min) | 3.07 ± 1.22 | 5.38 ± 1.50 | +75.2% | P = 0.02 |
Visualizations
Caption: HPA axis signaling and the inhibitory action of Antalarmin.
Caption: General experimental workflow for in vivo studies with Antalarmin.
Caption: Troubleshooting decision tree for variable Antalarmin results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CRFR | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Lack of Antidepressant-Like Effect of Antalarmin in the Forced Swim Test
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Antalarmin (B1665562), a corticotropin-releasing factor 1 (CRF1) receptor antagonist, in the forced swim test (FST). While CRF1 receptor antagonism has been a promising avenue for antidepressant drug development, studies have shown that Antalarmin, unlike classic antidepressants, does not consistently produce an antidepressant-like effect in the FST. This guide will help you understand these findings, troubleshoot your experiments, and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is Antalarmin and why is it being tested for antidepressant effects?
Antalarmin is a non-peptide, selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1] The rationale for testing its antidepressant potential stems from the hypothesis that hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, initiated by CRF, is implicated in the pathophysiology of depression. By blocking the CRF1 receptor, Antalarmin is expected to attenuate the stress response and potentially exert antidepressant effects.
Q2: What is the forced swim test (FST)?
The FST is a widely used behavioral assay in rodents to screen for potential antidepressant drugs.[2][3] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, suggesting a promotion of active coping strategies.[2][3]
Q3: Has Antalarmin shown an antidepressant-like effect in the forced swim test?
Studies have shown that Antalarmin, at various doses, did not produce a significant antidepressant-like effect in the rat forced swim test.[1] Specifically, it did not decrease the duration of immobility, which is the primary measure of antidepressant efficacy in this assay.[1] In contrast, another CRF antagonist, LWH234, did show a reduction in immobility in the same study.[1]
Q4: Why might Antalarmin fail to show an antidepressant-like effect in the FST?
Several factors could contribute to the observed lack of effect:
-
Distinct Neurobiological Mechanisms: The neurocircuitry and signaling pathways engaged by CRF1 receptor antagonists may differ from those targeted by classical antidepressants like SSRIs and tricyclics. While Antalarmin effectively blocks the HPA axis response to stress, this action alone may not be sufficient to produce an antidepressant-like behavioral response in the FST.[1]
-
Behavioral Confounding Factors: It's possible that at certain doses, Antalarmin could induce subtle behavioral effects that might mask a potential antidepressant-like action. However, one study noted that any immediate behavioral suppression after injection seemed to dissipate before the FST was conducted.[1]
-
Limitations of the FST Model: The FST is a predictive model for antidepressant efficacy but has its limitations. It may not be sensitive to all classes of compounds with potential antidepressant activity. Therefore, the lack of effect in the FST does not definitively rule out the antidepressant potential of Antalarmin, which has shown efficacy in other preclinical models of depression and anxiety.[4][5]
Q5: Are there alternative behavioral tests to assess the antidepressant-like potential of Antalarmin?
Yes, other behavioral paradigms can be used to evaluate antidepressant-like effects, including:
-
Chronic Mild Stress (CMS) Model: This model exposes animals to a series of unpredictable, mild stressors over a prolonged period to induce a state of anhedonia, a core symptom of depression. Antalarmin has been shown to reverse the effects of chronic mild stress in mice.[4]
-
Learned Helplessness Model: In this model, animals are exposed to inescapable stress, which can lead to a passive coping strategy in subsequent stressful situations.
-
Sucrose Preference Test: This test measures anhedonia by assessing the animal's preference for a sweetened solution over plain water.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you are not observing the expected outcomes with Antalarmin in the FST.
| Problem | Possible Cause | Recommended Solution |
| No change in immobility time with Antalarmin treatment. | This is the expected outcome based on published literature.[1] | - Confirm that your positive controls (e.g., desipramine, fluoxetine) are showing a significant decrease in immobility to validate your experimental setup.- Consider using alternative behavioral models where Antalarmin has shown an effect, such as the chronic mild stress model.[4] |
| High variability in immobility times across all groups. | Numerous factors can influence FST results, leading to high variability. | - Standardize Experimental Conditions: Ensure consistency in water temperature (25°C ± 1°C), cylinder dimensions, and water depth.[1]- Control for Animal-Related Factors: Use animals of the same strain, age, and sex, and handle them consistently prior to testing.[6][7]- Minimize Environmental Stressors: Conduct the test in a quiet, dimly lit room and acclimate the animals to the testing room before the experiment. |
| Positive controls (e.g., fluoxetine, desipramine) are not showing an antidepressant-like effect. | Issues with drug preparation, administration, or the experimental protocol. | - Verify Drug Integrity and Formulation: Ensure proper storage and preparation of all compounds. Antalarmin has poor water solubility and may require specific vehicles for administration.[1]- Check Administration Route and Timing: Follow established protocols for intraperitoneal (i.p.) injections and the timing of administration relative to the test.[1]- Review FST Protocol: Double-check all parameters of your FST protocol against validated methods. |
| Unexpected behavioral observations in Antalarmin-treated animals (e.g., sedation, hyperactivity). | The dose of Antalarmin may be producing off-target effects or interacting with other experimental variables. | - Conduct a Dose-Response Study: If not already done, test a range of Antalarmin doses to identify a window that is behaviorally specific.- Perform Locomotor Activity Testing: Use an open-field test to assess whether the doses of Antalarmin used are affecting general motor activity, which could confound the FST results. |
Data Presentation
The following tables summarize the quantitative findings from a key study investigating the effects of Antalarmin in the rat forced swim test.
Table 1: Effect of Antalarmin on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Statistical Significance vs. Vehicle |
| Vehicle | - | Baseline | - |
| Antalarmin | 3 | No significant change | Not Significant |
| Antalarmin | 10 | No significant change | Not Significant |
| Antalarmin | 30 | No significant change | Not Significant |
Data based on findings from Houshyar et al., 2004.[1]
Table 2: Effect of Positive Controls on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Statistical Significance vs. Vehicle |
| Vehicle | - | Baseline | - |
| Desipramine | 10 | Significantly decreased | p < 0.01 |
| Fluoxetine | 10 | Significantly decreased | p < 0.01 |
Data based on findings from Houshyar et al., 2004.[1]
Experimental Protocols
Forced Swim Test Protocol (Rat)
This protocol is adapted from the methodology described in Houshyar et al., 2004.[1]
-
Apparatus:
-
A clear acrylic cylinder with a height of 46 cm and a diameter of 20 cm.
-
The cylinder is filled with 30 cm of water maintained at a temperature of 25°C (±1°C).
-
-
Procedure:
-
Day 1 (Habituation): Each rat is individually placed in the cylinder for a 15-minute swim session.
-
Day 2 (Test): 24 hours after the habituation session, each rat is placed back in the cylinder for a 5-minute test session.
-
The 5-minute test session is videotaped for later scoring.
-
The water in the cylinder should be changed after every one or two animals.
-
-
Drug Administration:
-
Drugs are administered intraperitoneally (i.p.).
-
A typical dosing schedule involves three injections prior to the Day 2 test swim: 23.5 hours, 5 hours, and 1 hour before the test.[1]
-
-
Behavioral Scoring:
-
The duration of immobility is scored during the 5-minute test session.
-
Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Potential for motor sedation with high-dose Antalarmin hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antalarmin hydrochloride. The information focuses on the potential for motor sedation at high doses and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Antalarmin is a selective, non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[1] By blocking this receptor, Antalarmin reduces the release of adrenocorticotropic hormone (ACTH) in response to stress.[2] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating behavioral, endocrine, and autonomic responses to stress.
Q2: Is motor sedation a known side effect of this compound?
The potential for motor sedation with this compound appears to be dose-dependent and may vary across species. Some studies in rats have reported that Antalarmin can block the activating effects of CRF without causing motor sedation at doses of 10 mg/kg and 20 mg/kg.[3][4] However, a study in marmosets noted that high intravenous doses (10 mg/kg) resulted in the animals appearing "highly sedated".[5] Therefore, while not a consistently reported side effect at lower to moderate doses, motor sedation is a potential outcome at higher dose levels.
Q3: What are the typical dose ranges for this compound in preclinical studies?
In rodent studies, intraperitoneal (i.p.) doses of this compound typically range from 5 mg/kg to 30 mg/kg.[6][7] Oral administration in rhesus monkeys has been studied at doses of 5, 10, 20, and 40 mg/kg.[8] The optimal dose will depend on the specific research question, the animal model, and the route of administration.
Q4: How can I assess for motor sedation in my experiments?
Standard behavioral tests for assessing motor function and sedation in rodents include the Open Field Test and the Rotarod Test. The Open Field Test can measure general locomotor activity (distance traveled) and exploratory behavior.[9][10] A significant decrease in these parameters may indicate sedation. The Rotarod Test directly assesses motor coordination and balance by measuring the latency of an animal to fall from a rotating rod.[3][11]
Troubleshooting Guide: Unexpected Motor Sedation
Issue: My animals are showing signs of sedation (e.g., lethargy, reduced movement) after administration of high-dose this compound.
This guide provides a step-by-step approach to troubleshoot and understand the potential causes of unexpected motor sedation.
Caption: Troubleshooting workflow for unexpected motor sedation.
Step 1: Review Dose and Administration
-
Question: Was the administered dose of this compound within the established range for your animal model and research question?
-
Action: Compare your dose to the published literature. High doses, particularly when administered intravenously, have a higher likelihood of inducing sedation.[5] Consider performing a dose-response study to identify a dose that achieves the desired pharmacological effect without causing significant motor impairment.
Step 2: Examine Experimental Protocol
-
Question: Could other factors in your experimental protocol be contributing to the observed sedation?
-
Action: Review all aspects of your experimental design, including the timing of drug administration relative to behavioral testing, the nature of the behavioral tests themselves, and the potential for interaction with other administered substances. Ensure that the vehicle used to dissolve this compound is not contributing to the sedative effects.
Step 3: Consider Animal Model and Species
-
Question: Are there known species or strain differences in the response to this compound?
-
Action: Be aware that different species and even different strains of the same species can exhibit varied responses to pharmacological agents. As noted, primates may be more susceptible to the sedative effects of Antalarmin than rodents.[5]
Step 4: Analyze Behavioral Data Quantitatively
-
Question: Do the quantitative data from your behavioral assays confirm a sedative effect?
Data Presentation
Table 1: Summary of this compound Effects on Motor Activity in Rodents
| Species/Strain | Dose (mg/kg) | Route | Effect on Motor Activity | Citation(s) |
| Wistar Rat | 10, 20 | i.p. | Blocked CRF-induced hyperactivity without motor sedation | [4] |
| Sprague-Dawley Rat | 3, 10, 30 | i.p. | No significant alteration of immobility in forced swim test | [7] |
| Mice | 0.1µg/2µl | i.c.v. | No significant effect on acute cocaine-induced locomotion | [8] |
| Mice | 20 | i.p. | Reduced Aβ1-42 levels in stressed mice; behavioral effects related to anxiety and memory were blocked | [12] |
| Fawn-Hooded Rat | 20 | i.p. | Reversed isolation-induced upregulation of dopamine (B1211576) D2 receptors | [13] |
Experimental Protocols
1. Open Field Test
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area can be virtually divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to testing.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording using automated tracking software to measure parameters such as total distance traveled, time spent in the center zone, and rearing frequency.
-
-
Interpretation: A significant decrease in total distance traveled can be indicative of motor sedation.
2. Rotarod Test
-
Objective: To evaluate motor coordination and balance.
-
Apparatus: A rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Habituate the animals to the apparatus for one or two days prior to testing by placing them on the stationary or slowly rotating rod for a brief period.
-
On the test day, place the animal on the rod and start the rotation at a set speed or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial may have a maximum duration (e.g., 300 seconds).
-
Perform multiple trials for each animal with an inter-trial interval.
-
-
Interpretation: A significant decrease in the latency to fall is indicative of impaired motor coordination, which can be a result of sedation.
Signaling Pathway
This compound acts by blocking the CRF1 receptor, which is primarily coupled to a Gs protein and activates the adenylyl cyclase (AC) signaling pathway. This leads to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). However, the CRF1 receptor can also couple to other G proteins and activate alternative signaling cascades.
Caption: Simplified CRF1 receptor signaling pathway.
References
- 1. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotarod test [pspp.ninds.nih.gov]
- 4. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The effect of Antalarmin on cocaine-induced locomotion in mice [frontiersin.org]
- 9. anilocus.com [anilocus.com]
- 10. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 11. Rotarod test in rats [protocols.io]
- 12. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CRF1 receptor antagonist, antalarmin, reverses isolation-induced up-regulation of dopamine D2 receptors in the amygdala and nucleus accumbens of fawn-hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antalarmin Hydrochloride Vehicle Preparation for Injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing antalarmin (B1665562) hydrochloride for injection. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation of antalarmin hydrochloride solutions for injection.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| My this compound won't dissolve. | Insufficient solvent power; incorrect solvent; low temperature. | This compound has poor water solubility (<1 µg/mL).[1] Organic solvents are necessary for initial dissolution.[2] • Recommended Solvents: Start by dissolving this compound in DMSO, DMF, or ethanol.[2][3][4] • Sonication & Warming: Use of an ultrasonic bath and gentle warming can aid dissolution.[3] Be cautious with temperature to avoid degradation. • Vehicle Composition: For in vivo injections, a co-solvent system is often required. A stock solution in DMSO can be diluted into a final vehicle containing cyclodextrins or a combination of PEGs and surfactants.[3][5] |
| The solution is cloudy or has precipitates after dilution. | The compound is precipitating out of the aqueous-based vehicle; vehicle components are incompatible. | This is a common issue when diluting a concentrated organic stock solution into an aqueous vehicle. • Slow Dilution: Add the stock solution to the vehicle slowly while vortexing or stirring continuously. • Optimize Vehicle: Consider using a vehicle with better solubilizing properties for lipophilic compounds, such as a combination of Peceol, TPGS, and PEG400 (70%:20%:10%).[5] Another option is 20% SBE-β-CD in saline.[3] • pH Adjustment: Antalarmin is weakly basic (pKa of 5.0).[1] Adjusting the pH of the final solution might improve solubility, but it should be kept close to physiological pH (~7) to avoid injection site irritation.[6] |
| I'm concerned about the toxicity of the vehicle. | High concentrations of organic solvents like DMSO can be toxic, especially with chronic administration.[6][7] | • Minimize Organic Solvents: Keep the final concentration of DMSO as low as possible (typically 0.5% - 5%).[6] • Alternative Vehicles: Explore less toxic vehicle options. Cyclodextrins (e.g., SBE-β-CD) are often used to improve the solubility of poorly soluble compounds for injection.[3] Lipid-based formulations have also shown good results for oral administration and could be adapted.[1] • Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[7] |
| How should I store the prepared this compound solution? | Improper storage can lead to degradation or precipitation. | • Stock Solutions: Stock solutions in organic solvents should be stored at -20°C for up to one month or -80°C for up to six months.[3] It is recommended to store in aliquots to avoid repeated freeze-thaw cycles.[8] • Working Solutions: It is best to prepare fresh working solutions for injection on the day of use.[3] If temporary storage is necessary, keep the solution at 4°C for no longer than a week, but visually inspect for precipitation before use.[8] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. This data is crucial for preparing stock solutions.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12.5 - 125 | 30.1 - 301.2 | Hygroscopic DMSO can impact solubility; use newly opened solvent.[3] Sonication may be required.[3][8] |
| DMF | 20 | 48.19 | Sonication and warming may be needed.[3][4] |
| Ethanol | 14 | 33.73 | Sonication and warming may be needed.[3][4] |
| Water | < 0.001 | - | Practically insoluble.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection using DMSO and SBE-β-CD
This protocol is adapted from a method for preparing a suspended solution suitable for intraperitoneal injection.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix until the powder is completely dissolved and the solution is clear.
-
This solution can be stored at 4°C for up to one week.
-
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.
-
-
Prepare the Final Working Solution (e.g., 1 mL):
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
While vortexing, slowly add 100 µL of the this compound stock solution (20.8 mg/mL in DMSO).
-
Continue to mix until the solution is evenly suspended. The final concentration of this compound in this example would be 2.08 mg/mL, with a final DMSO concentration of 10%. Adjust volumes as needed for your target concentration, keeping the final DMSO concentration as low as possible.
-
-
Administration:
-
Use the freshly prepared suspension for intraperitoneal injection.
-
Visualizations
Experimental Workflow for Vehicle Preparation
Caption: Workflow for preparing this compound injection.
This compound Signaling Pathway
References
- 1. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CRFR | TargetMol [targetmol.com]
Cross-reactivity of Antalarmin hydrochloride with other receptors
Welcome to the technical support center for Antalarmin hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this selective Corticotropin-Releasing Hormone Receptor 1 (CRH-R1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Antalarmin is a non-peptide small molecule that acts as a potent and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRH-R1), also known as CRF1.[1] By blocking this receptor, Antalarmin inhibits the downstream signaling cascade initiated by Corticotropin-Releasing Hormone (CRH), which includes the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2] This action ultimately modulates the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the body's stress response.
Q2: What is the known receptor selectivity profile of Antalarmin?
Antalarmin demonstrates high selectivity for the CRH-R1 receptor. Available data indicates significantly lower affinity for the CRH-R2 receptor and the CRF-Binding Protein (CRF-BP).
Data Presentation: Selectivity Profile of this compound
| Target | Binding Affinity (Ki) | Selectivity vs. CRH-R1 | Reference |
| CRH-R1 | 1.0 - 1.9 nM | - | [1][2] |
| CRH-R2 | Significantly lower affinity; non-peptide antagonists' binding site is not contained in the CRF2 receptor. | High | [2] |
| CRF-BP | Does not bind. | High | [1] |
Q3: Are there any known indirect effects on other neurotransmitter systems?
Chronic administration of Antalarmin has been shown to modulate the dopaminergic system in rats. This includes changes in tyrosine hydroxylase expression and dopamine (B1211576) D2 receptor binding in brain regions associated with reward. These findings suggest that long-term blockade of CRH-R1 receptors may lead to adaptive changes in other neurotransmitter systems, rather than direct binding to their receptors.
Troubleshooting Guides
Radioligand Binding Assays
Issue 1: High Non-Specific Binding
-
Possible Cause: Radioligand concentration is too high.
-
Solution: Titrate the radioligand to a concentration at or below its Kd value for the CRH-R1 receptor.
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and volume of washes with ice-cold wash buffer after filtration to ensure complete removal of unbound radioligand.
-
-
Possible Cause: Filter plates are not adequately pre-treated.
-
Solution: Pre-soak the filter plates in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.
-
-
Possible Cause: Membrane protein concentration is too high.
-
Solution: Optimize the amount of membrane protein per well to achieve a sufficient signal window while minimizing non-specific binding.
-
Issue 2: Low or No Specific Binding
-
Possible Cause: Degraded membrane preparation.
-
Solution: Ensure that membrane preparations are stored properly at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inactive radioligand.
-
Solution: Verify the age and storage conditions of the radioligand. Consider purchasing a fresh batch if degradation is suspected.
-
-
Possible Cause: Incorrect assay buffer composition.
-
Solution: Ensure the assay buffer has the correct pH and contains necessary ions and protease inhibitors to maintain receptor integrity and function.
-
cAMP Functional Assays
Issue 1: High Basal cAMP Levels in Gαi-Coupled Assays
-
Possible Cause: Endogenous agonist activity in the cell culture medium.
-
Solution: Use serum-free medium for a period before the assay to reduce the presence of endogenous agonists.
-
-
Possible Cause: Overstimulation with forskolin (B1673556).
-
Solution: Titrate the forskolin concentration to find the optimal level that provides a robust signal window for measuring the inhibitory effect of the CRH-R1 agonist without saturating the system.
-
Issue 2: Low Signal-to-Noise Ratio
-
Possible Cause: Low receptor expression in the cell line.
-
Solution: Use a cell line known to endogenously express high levels of CRH-R1 or a stably transfected cell line with confirmed high-level expression.
-
-
Possible Cause: Insufficient agonist stimulation.
-
Solution: Ensure the agonist (e.g., CRH) is used at a concentration that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition by Antalarmin.
-
-
Possible Cause: Cell density is not optimal.
-
Solution: Perform a cell titration experiment to determine the optimal cell number per well for the specific assay format.
-
Experimental Protocols
Radioligand Competition Binding Assay for CRH-R1
This protocol is a generalized procedure to determine the binding affinity (Ki) of Antalarmin for the CRH-R1 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human CRH-R1 receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand for CRH-R1 (e.g., [¹²⁵I]-Tyr⁰-Sauvagine or [³H]-CRH) at a concentration close to its Kd, and increasing concentrations of this compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a non-labeled competing ligand (e.g., unlabeled CRH).
-
To determine total binding, include wells with only the radioligand and membranes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in 0.5% PEI.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the Antalarmin concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Antalarmin that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Antagonist Assay
This protocol describes a method to determine the functional potency (IC50) of Antalarmin in inhibiting CRH-induced cAMP production in cells expressing CRH-R1, which is typically coupled to the Gs protein.
-
Cell Culture and Plating:
-
Culture cells expressing the CRH-R1 receptor in the appropriate medium.
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of this compound for a specific time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of CRH (agonist) that elicits a submaximal cAMP response (e.g., EC80).
-
-
cAMP Measurement:
-
After agonist stimulation for a defined period (e.g., 15-30 minutes), lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the Antalarmin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Antalarmin that causes 50% inhibition of the agonist-induced cAMP production.
-
Visualizations
Caption: CRH-R1 Signaling Pathway and Inhibition by Antalarmin.
Caption: Experimental Workflows for Antalarmin Characterization.
References
Duration of action of a single Antalarmin hydrochloride dose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antalarmin hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Antalarmin is a selective, non-peptide antagonist of the Corticotropin-Releasing Hormone (CRH) Receptor 1 (CRF1).[1] By blocking this receptor, Antalarmin reduces the release of adrenocorticotropic hormone (ACTH) in response to stress.[1][2] This action helps to mitigate the physiological and behavioral responses to stressful stimuli.[1]
Q2: What is the duration of action of a single dose of this compound?
The duration of action is influenced by its pharmacokinetic profile. In adult male rhesus macaques, a single oral dose of 20 mg/kg resulted in an elimination half-life of approximately 7.82 hours.[3][4] Detectable concentrations were observed in plasma and cerebrospinal fluid (CSF) for at least 330 minutes post-administration.[3] The behavioral and endocrine effects were observed when stress was induced 150 minutes after drug administration.[4]
Q3: What are the expected behavioral effects of this compound in a preclinical stress model?
In preclinical studies with rhesus macaques, a 20 mg/kg oral dose of Antalarmin has been shown to significantly diminish behaviors associated with anxiety and fear, such as body tremors, grimacing, and teeth gnashing, in response to acute social stress.[4] Conversely, it has been observed to increase exploratory and sexual behaviors that are typically suppressed during stressful situations.[4] In rodent models of conditioned fear, Antalarmin has been shown to reduce conditioned freezing behavior.[2]
Q4: How does this compound affect the Hypothalamic-Pituitary-Adrenal (HPA) axis?
Antalarmin attenuates the stress-induced activation of the HPA axis. In rhesus macaques, a 20 mg/kg oral dose significantly reduced plasma ACTH and cortisol concentrations in response to social stress.[3] It also significantly reduced plasma norepinephrine (B1679862) and epinephrine (B1671497) responses.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent or no observable behavioral effects after Antalarmin administration.
-
Possible Cause 1: Incorrect Dosage. The optimal dose can vary between species and experimental models. For instance, in rhesus macaques, 20 mg/kg (p.o.) was found to be the optimal dose to significantly decrease the plasma ACTH response to stress.[3][4]
-
Recommendation: Conduct a dose-response study to determine the optimal dose for your specific model and behavioral paradigm.
-
-
Possible Cause 2: Timing of Behavioral Testing. The onset and duration of Antalarmin's effects are dependent on its pharmacokinetic profile.
-
Recommendation: Ensure that the timing of your behavioral testing aligns with the peak plasma and CSF concentrations of the drug. For oral administration in macaques, significant effects were observed when the stressor was introduced 150 minutes after dosing.[4]
-
-
Possible Cause 3: Route of Administration. Oral bioavailability of Antalarmin has been reported to be approximately 19.3% in rhesus macaques.[3][4]
-
Recommendation: Consider the route of administration and its impact on bioavailability. Intravenous administration may provide more consistent plasma concentrations.
-
Issue 2: High variability in endocrine (ACTH, cortisol) measurements.
-
Possible Cause 1: Stress induced by handling and sample collection. The very act of collecting blood samples can induce a stress response, potentially confounding the results.
-
Recommendation: Acclimate animals to handling and sampling procedures to minimize non-experimental stress. For pharmacokinetic studies, anesthesia (e.g., ketamine HCl) has been used to facilitate sample collection.[3]
-
-
Possible Cause 2: Timing of Sample Collection. Hormone levels can fluctuate rapidly in response to stress.
-
Recommendation: Standardize the timing of sample collection relative to the administration of Antalarmin and the onset of the stressor. In one study, blood and CSF samples were collected immediately after a 30-minute stress paradigm.[4]
-
Quantitative Data Summary
| Parameter | Value | Species | Dose | Route of Administration | Citation |
| Elimination Half-life | 7.82 hours | Rhesus Macaque | 20 mg/kg | Oral & Intravenous | [3][4] |
| Oral Bioavailability | 19.3% | Rhesus Macaque | 20 mg/kg | Oral | [3][4] |
| Total Clearance | 4.46 L/h·kg | Rhesus Macaque | 20 mg/kg | Intravenous | [3][4] |
| Average Plasma Concentration (180 min post-dose) | 76 ng/ml | Rhesus Macaque | 20 mg/kg | Oral | [3][4] |
| Average CSF Concentration (180 min post-dose) | 9.8 ng/ml | Rhesus Macaque | 20 mg/kg | Oral | [3][4] |
Experimental Protocols
Pharmacokinetic Study in Rhesus Macaques [3]
-
Subjects: Adult male rhesus macaques.
-
Dosing: A single 20 mg/kg dose of Antalarmin was administered orally. For intravenous administration, the same dose was dissolved in ethanol/cremophor/water (5:5:90, vol/vol/vol) and injected over 2 minutes.
-
Sample Collection (Oral): Blood samples were obtained at 30, 45, 60, 90, 120, 180, and 330 minutes post-dose. CSF samples were collected at 60, 120, 180, and 330 minutes.
-
Sample Collection (Intravenous): Blood samples were obtained at 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, and 330 minutes post-dose. CSF samples were collected as with the oral dose.
-
Analysis: Pharmacokinetic analysis was performed using a three-compartmental module.
Behavioral and Endocrine Response to Stress in Rhesus Macaques [4]
-
Subjects: Adult male rhesus macaques.
-
Dosing: Animals received either Antalarmin (20 mg/kg) or a placebo orally in a double-blind fashion.
-
Stress Paradigm: 150 minutes after dosing, animals were exposed to an acute psychosocial stressor (the "intruder paradigm") for 30 minutes.
-
Behavioral Scoring: Behaviors associated with anxiety, fear, exploration, and sexual activity were scored during the 30-minute stress period.
-
Sample Collection: Immediately following the stress paradigm, animals were anesthetized to collect femoral venous blood and cisternal cerebrospinal fluid.
-
Endocrine Analysis: Plasma was analyzed for ACTH, cortisol, norepinephrine, and epinephrine. CSF was assayed for CRH.
Visualizations
Caption: Antalarmin's mechanism of action in the HPA axis.
Caption: Workflow for a preclinical stress experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Antalarmin Hydrochloride and Other Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's endocrine, autonomic, and behavioral responses to stress.[1][2][3] Dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[2][4][5] Consequently, CRF1 receptor antagonists have emerged as a promising therapeutic class. This guide provides a comparative overview of Antalarmin hydrochloride and other notable CRF1 antagonists, focusing on their performance, supporting experimental data, and methodologies.
Quantitative Comparison of CRF1 Antagonists
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of several prominent CRF1 antagonists. These values are crucial indicators of a compound's potential efficacy.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Species/Cell Line | Comments |
| This compound | CRF1 | 1[6][7] | 0.8 (cAMP inhibition)[8][9] | Human | A selective, nonpeptide antagonist.[6] |
| CRF1 | 2.7[10] | - | Not Specified | No effect on CRF2 receptor.[10] | |
| CRF1 | 1.9 (pituitary), 1.3 (cerebellum), 1.4 (frontal cortex) | - | Rat | Potently displaced 125I-oCRH binding.[10] | |
| Pexacerfont (B1679662) (BMS-562,086) | CRF1 | - | 6.1[11] | Not Specified | Potent and selective, with >150-fold selectivity over CRF2b.[11] |
| CRF1 | - | 129 (ACTH release inhibition)[11] | Rat pituitary cell culture | Displays anxiolytic effects in rat behavioral models.[11] | |
| Emicerfont (GW-876,008) | CRF1 | Data not readily available in provided search results. | Data not readily available in provided search results. | Not Specified | Investigated for IBS and alcoholism.[12] |
| Vercirnon (GSK1605786) | CCR9 | - | 10[13] | Not Specified | Vercirnon is a CCR9 antagonist, not a CRF1 antagonist, and is included here for clarification as it can be mistaken in searches. It is used in inflammatory bowel disease research.[13][14][15] |
| CP-154,526 | CRF1 | 3.7[8][9] | - | Rat Cortex | A close structural analog of Antalarmin.[8][9] |
| R121919 | CRF1 | Data not readily available in provided search results. | Data not readily available in provided search results. | Not Specified | Showed some efficacy in early clinical trials for depression and anxiety.[3][16] |
Note: Ki and IC50 values can vary depending on the specific assay conditions, radioligand used, and cell type. It is important to consult the primary literature for detailed experimental conditions.
CRF1 Receptor Signaling Pathways
Activation of the CRF1 receptor, a G protein-coupled receptor (GPCR), initiates multiple intracellular signaling cascades.[1][17] The canonical pathway involves coupling to Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[18][19] However, evidence suggests that CRF1 receptors can also couple to other G proteins, such as Gq to activate the phospholipase C (PLC) pathway or Gi.[4][18]
Caption: Simplified CRF1 receptor signaling pathways.
Experimental Protocols
Objective comparison of CRF1 antagonists relies on standardized experimental protocols. Below are methodologies for key assays.
CRF1 Receptor Binding Assay
This assay determines the affinity of a compound for the CRF1 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
A radiolabeled CRF1 receptor ligand (e.g., [125I]-Tyr0-Sauvagine or [3H]-NBI 30775).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known non-radiolabeled CRF1 ligand).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, EDTA, and a protease inhibitor cocktail).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[20][21]
-
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block CRF-induced intracellular signaling.
-
Objective: To determine the functional potency (IC50) of the antagonist in inhibiting agonist-stimulated cAMP production.
-
Materials:
-
A cell line stably expressing the human CRF1 receptor (e.g., HEK293 or AtT-20 cells).
-
CRF or a CRF analog (agonist).
-
Test compound (antagonist) at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist and the phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of the CRF agonist (typically the EC80 concentration).
-
Incubate for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for CRF1 Antagonist Evaluation
The development and evaluation of a novel CRF1 antagonist typically follow a structured workflow, from initial screening to preclinical in vivo validation.
Caption: A typical preclinical evaluation workflow.
In Vivo Efficacy and Clinical Status
The ultimate test of a CRF1 antagonist's utility is its performance in preclinical animal models and human clinical trials.
-
Antalarmin: In animal models, Antalarmin has demonstrated anxiolytic-like effects, reducing conditioned fear and defensive behaviors.[4][22] It has also been shown to block stress-induced increases in ACTH.[7][8] However, its efficacy in animal models of depression has been inconsistent.[4][23] Antalarmin has been widely used as a research tool but has not progressed to late-stage clinical trials for major psychiatric disorders.
-
Pexacerfont: Pexacerfont also shows anxiolytic effects in rodent behavioral paradigms.[11] However, a large clinical trial for generalized anxiety disorder found that pexacerfont was not more effective than a placebo.[24] This highlights the challenge of translating preclinical efficacy to clinical success for this class of drugs.
-
Other CRF1 Antagonists: Several other CRF1 antagonists, such as Emicerfont and R121919, have been investigated for conditions like IBS, depression, and anxiety.[12][16] While some early-phase studies showed promise, many have been discontinued (B1498344) due to a lack of compelling efficacy in larger, placebo-controlled trials.[16][25][26]
Conclusion
This compound remains a valuable research tool as a potent and selective CRF1 antagonist, instrumental in elucidating the role of the CRF system in stress-related pathophysiology. While Antalarmin and other first-generation antagonists have shown consistent efficacy in preclinical models of anxiety, this has not translated into successful clinical outcomes for major psychiatric disorders. The discrepancy may be due to factors such as pharmacokinetic properties, receptor binding kinetics, or the complex, multifactorial nature of human anxiety and depression. Future research may focus on developing antagonists with different pharmacokinetic profiles or exploring their use in more specific patient populations or stress-related somatic conditions where the CRF system is clearly hyperactive.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antalarmin - Wikipedia [en.wikipedia.org]
- 9. Antalarmin – Wikipedia tiếng Việt [vi.wikipedia.org]
- 10. This compound | CRF1 antagonist | Probechem Biochemicals [probechem.com]
- 11. Pexacerfont | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 12. Emicerfont - Wikipedia [en.wikipedia.org]
- 13. Vercirnon - Immunomart [immunomart.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 18. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 19. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pexacerfont - Wikipedia [en.wikipedia.org]
- 25. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Antalarmin hydrochloride and CP-154,526 efficacy
An Objective Comparison of Antalarmin Hydrochloride and CP-154,526 for Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism
Introduction
In the landscape of neuropharmacology research, particularly in the study of stress, anxiety, and depression, the Corticotropin-Releasing Factor Receptor 1 (CRF1) has emerged as a critical therapeutic target. Two prominent non-peptide small molecules, this compound and CP-154,526, have been instrumental as selective antagonists for this receptor. Both compounds are widely used in preclinical research to investigate the role of the CRF system in various physiological and pathological processes.[1][2][3][4] Antalarmin (also known as CP-156,181) is a close structural analog of CP-154,526, and multiple studies indicate that they share very similar chemical and pharmacological properties.[1] This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both Antalarmin and CP-154,526 function as potent and selective antagonists of the CRF1 receptor.[2][3][4] The CRF1 receptor is a G-protein-coupled receptor that, upon binding with its endogenous ligand corticotropin-releasing hormone (CRH), initiates a signaling cascade primarily through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This signaling in the hypothalamic-pituitary-adrenal (HPA) axis results in the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the adrenal glands to secrete cortisol.[1][7][8] By blocking the CRF1 receptor, Antalarmin and CP-154,526 inhibit these downstream effects, thereby attenuating the physiological responses to stress.[1][7][9]
Below is a diagram illustrating the CRF1 receptor signaling pathway and the point of intervention for these antagonists.
Comparative Efficacy: In Vitro Data
Both compounds exhibit high binding affinity for the CRF1 receptor, with Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values in the low nanomolar range. These values demonstrate their potency at the molecular level. Several receptor binding studies have confirmed that Antalarmin and CP-154,526 have very similar high-affinity profiles for CRF1 receptors.[1]
| Compound | Assay Type | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Antalarmin | Receptor Binding | Rat Pituitary | 1.9 | 0.04 | [1] |
| Receptor Binding | Rat Frontal Cortex | 1.4 | - | [1] | |
| Receptor Binding | Human Clone | 6 | - | [1] | |
| CP-154,526 | Receptor Binding | Rat Hippocampus | - | 0.5 | [10] |
| Receptor Binding | Rat Pituitary | - | 0.04 | [10] | |
| Receptor Binding | General | < 10 | - | [9][11] | |
| Receptor Binding | CRF1 | 2.7 | - | [10] | |
| Receptor Binding | CRF2 | >10,000 | - | [10] |
Note: Ki and IC50 are measures of binding affinity and functional inhibition, respectively. A lower value indicates greater potency.
Comparative Efficacy: In Vivo Data
The true test of efficacy lies in the performance of these antagonists in preclinical animal models of stress-related disorders. Both Antalarmin and CP-154,526 have been shown to be systemically active and brain-penetrable, antagonizing the neuroendocrine, behavioral, and autonomic responses to stress.[2][3][4]
| Animal Model | Compound | Dose | Route | Effect | Reference |
| Elevated Plus Maze (Anxiety) | Antalarmin | 20 mg/kg | i.p. | Blocked CRF-induced anxiogenic-like effect. | [12] |
| CP-154,526 | 1-10 mg/kg | i.p. | Exhibited anxiolytic-like activity. | [10] | |
| Forced Swim Test (Depression) | Antalarmin | 3-30 mg/kg | p.o. | Significantly reduced immobility. | [1] |
| CP-154,526 | 3, 10, 30 mg/kg | i.p. | Did not alter immobility. | [13] | |
| Stress-Induced ACTH Release | Antalarmin | 20 mg/kg | p.o. | Significantly inhibited CRH-stimulated ACTH release. | [7][14] |
| CP-154,526 | Systemic | - | Fully antagonized effects of exogenous CRH on ACTH levels. | [1] | |
| Ethanol Self-Administration | Antalarmin | - | - | Blocked dependence-induced increases. | [1] |
| CP-154,526 | - | - | Blocked expression of ethanol-induced sensitization. | [11] |
While both compounds show efficacy in models of anxiety and in blocking stress hormone release, some studies report inconsistent results, particularly in models of depression like the forced swim test.[5][13] For instance, one study found that Antalarmin reduced immobility, whereas CP-154,526 did not under the tested conditions.[1][13] These discrepancies may arise from differences in experimental protocols, animal strains, or pharmacokinetic profiles.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in the literature.
Radioligand Binding Assay for CRF1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of the antagonist for the CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells endogenously expressing or transfected with the CRF1 receptor (e.g., rat cortex, pituitary, or HEK293 cells).[6][9]
-
Binding Reaction: Membranes are incubated with a radiolabeled CRF receptor ligand, such as [¹²⁵I]Sauvagine or [¹²⁵I][Tyr⁰]CRF, in the presence of varying concentrations of the unlabeled antagonist (Antalarmin or CP-154,526).[6][10]
-
Incubation: The reaction is allowed to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Forced Swim Test (Porsolt Test)
Objective: To assess antidepressant-like activity in rodents.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation (Day 1): Rats are placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: Antagonists (e.g., Antalarmin, CP-154,526) or vehicle are administered at specified times and doses before the test session (e.g., 30-60 minutes prior, i.p. or p.o.).[13]
-
Test Session (Day 2): 24 hours after the pre-swim, the animals are placed back in the water for a 5-minute test session.
-
Behavioral Scoring: The session is recorded, and the duration of immobility (floating passively) is scored by a trained observer blind to the treatment conditions.
-
Data Analysis: The mean duration of immobility is compared between drug-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
Conclusion
This compound and CP-154,526 are both potent, selective, and centrally-acting CRF1 receptor antagonists. Their similar chemical structures are reflected in their nearly identical high-affinity binding profiles to the CRF1 receptor.[1] Both have proven effective in blocking HPA axis activation and demonstrating anxiolytic-like effects in various preclinical models.[1][2][12]
However, subtle differences in their in vivo efficacy, particularly in models of depression, have been reported, which may stem from variations in experimental design or pharmacokinetics.[5][13] Researchers should carefully consider the specific aims of their study when choosing between these two compounds. For most applications investigating the role of CRF1 in stress and anxiety, both compounds can be considered functionally equivalent. The choice may ultimately be guided by historical precedent within a specific laboratory or model, availability, or subtle pharmacokinetic advantages for a particular experimental paradigm.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 9. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
A Comparative Analysis of Antalarmin Hydrochloride and R121919 in Preclinical Stress Models
For researchers and drug development professionals, the selection of a suitable Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist is critical for investigating the role of the CRF system in stress-related disorders. This guide provides a detailed comparison of two widely used small molecule CRF1 antagonists, Antalarmin (B1665562) hydrochloride and R121919, focusing on their performance in preclinical stress models, supported by experimental data and detailed protocols.
Antalarmin and R121919 are potent and selective, non-peptide antagonists of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and central stress response systems.[1][2] Both compounds readily cross the blood-brain barrier and have been instrumental in elucidating the anxiolytic and antidepressant potential of CRF1 receptor blockade.[3] While they share a common mechanism of action, their efficacy and behavioral profiles can vary depending on the specific stress model and experimental parameters employed.
Comparative Efficacy in Stress Models
The effects of Antalarmin and R121919 have been evaluated in numerous animal models of stress, anxiety, and depression. A common finding is their ability to attenuate the neuroendocrine response to stress, although their impact on behavioral despair models, such as the forced swim test, has yielded mixed results.
In studies directly comparing the two compounds, R121919 often shows a more profound reduction in stress-induced adrenocorticotropic hormone (ACTH) levels.[4] However, both have demonstrated the ability to prevent stress-induced behavioral changes, such as anxiety-related behaviors and memory deficits in aged rats subjected to chronic stress.
Data Presentation
| Parameter | Antalarmin Hydrochloride | R121919 | Reference(s) |
| Binding Affinity (Ki) for CRF1 Receptor | 1 - 2.7 nM | 2 - 5 nM | [3] |
| Forced Swim Test (Rat) | No significant effect on immobility at 3, 10, 30 mg/kg | No significant effect on immobility at 3, 10, 30 mg/kg | [4] |
| Swim-Induced ACTH Increase (Rat) | Minor, nonsignificant decrease | Profound reduction | [4] |
| Chronic Isolation Stress (Aged Rats) | Prevented anxiety-related behaviors and memory deficits | Prevented anxiety-related behaviors and memory deficits | |
| Chronic Mild Stress (Mouse) | Improved stress-induced decline in physical state and emotional response (10 mg/kg) | Not reported in direct comparison | [5] |
| Defensive Withdrawal (Rat) | Not reported in direct comparison | Dose-dependently decreased latency to exit and time in tube | [2] |
| Stress-Induced Amyloid-β (Aβ) Levels (Mouse) | Dose-dependent decrease in Aβ1-42 (significant at 20 mg/kg) | Similar trend, but not statistically significant at 20 mg/kg | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments cited in the comparison of Antalarmin and R121919.
Forced Swim Test (Rat Model)
This model is widely used to screen for antidepressant-like activity.
-
Apparatus: A clear acrylic cylinder (46 cm height x 20 cm diameter) is filled with 30 cm of water maintained at 25°C (±1°C).[4]
-
Procedure: The test consists of two sessions. On day 1 (habituation), rats are placed in the cylinder for a 15-minute swim.[4] Twenty-four hours later, on day 2 (test), they are returned to the cylinder for a 5-minute swim which is videotaped for later scoring.[4]
-
Drug Administration: Antalarmin or R121919 (e.g., 3, 10, and 30 mg/kg) is administered via intraperitoneal (i.p.) injection 60 minutes prior to the test session on day 2.[7]
-
Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors are scored.[4] A decrease in immobility is indicative of an antidepressant-like effect.
Chronic Mild Stress (Mouse Model)
This model aims to induce a depressive-like state through exposure to a series of unpredictable, mild stressors.
-
Housing: Mice are individually housed.
-
Stressors: A varied regimen of mild stressors is applied over several weeks (e.g., 9 weeks).[5] Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Soiled cage
-
Predator sounds/smells
-
Changes in light/dark cycle
-
-
Drug Administration: Antalarmin (e.g., 10 mg/kg, i.p.) or vehicle is administered daily for a defined period (e.g., 4 weeks) during the stress regimen.[5]
-
Outcome Measures: The effects of stress and drug treatment are assessed through various measures, including:
-
Physical state (e.g., coat condition)
-
Body weight gain
-
Anxiety tests (e.g., light/dark box)
-
Anhedonia tests (e.g., sucrose (B13894) preference)
-
Mandatory Visualizations
CRF1 Receptor Signaling Pathway
The primary signaling cascade initiated by CRF1 receptor activation involves the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][9] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[8][9][10]
Caption: Simplified CRF1 receptor signaling pathway.
Experimental Workflow for Preclinical Stress Model
The following diagram illustrates a typical workflow for evaluating the efficacy of CRF1 antagonists in a preclinical stress model, such as the forced swim test.
Caption: General experimental workflow.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Two Prominent CRF1 Receptor Antagonists: Antalarmin Hydrochloride vs. SSR125543A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely studied non-peptide corticotropin-releasing hormone receptor 1 (CRF1) antagonists: Antalarmin hydrochloride and SSR125543A. This analysis is supported by a compilation of experimental data from various in vitro and in vivo studies, aiming to assist researchers in their drug discovery and development endeavors.
Introduction to CRF1 Receptor Antagonists
Corticotropin-releasing hormone (CRH), also known as corticotropin-releasing factor (CRF), is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRH are primarily mediated by the CRF1 receptor, a G-protein coupled receptor.[2] Dysregulation of the CRH/CRF1 system has been implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists have emerged as a promising therapeutic strategy for these conditions. This guide focuses on a comparative evaluation of two such antagonists, this compound and SSR125543A.
In Vitro Efficacy Comparison
The in vitro potency of CRF1 receptor antagonists is primarily determined by their binding affinity to the receptor and their functional ability to inhibit CRH-induced signaling.
Binding Affinity
Both Antalarmin and SSR125543A exhibit high-affinity binding to the CRF1 receptor.
| Compound | Parameter | Value | Cell Line/Assay Condition |
| This compound | Ki | 1 nM[3] | - |
| Ki | 1.9 nM | Rat Pituitary | |
| Ki | 1.4 nM | Rat Frontal Cortex | |
| Ki | 2.7 nM | CRF1 Receptor | |
| SSR125543A | pKi | 8.73 | Human cloned CRF1 receptors |
| pKi | 9.08 | Native human CRF1 receptors |
Note: A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki value.
Functional Antagonism
At a functional level, both compounds have been shown to inhibit the signaling pathways activated by CRH. For instance, they can suppress CRH-induced adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production.[1][2]
In Vivo Efficacy Comparison
The in vivo efficacy of CRF1 receptor antagonists is evaluated through their ability to modulate stress-induced physiological and behavioral responses in animal models.
Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
A key function of the CRH/CRF1 system is the activation of the HPA axis, leading to the release of adrenocorticotropic hormone (ACTH) and corticosterone. Both Antalarmin and SSR125543A have been shown to attenuate stress-induced increases in ACTH.
One study directly compared the oral administration of both compounds in a restraint stress model in rats. The results indicated that SSR125543A was more potent than Antalarmin in this assay.[4]
| Compound | Dose | Effect on Stress-Induced ACTH Increase | Animal Model |
| This compound | 30 mg/kg (p.o.) | Significant decrease, but less than SSR125543A | Rat (Restraint Stress)[4] |
| SSR125543A | 10 mg/kg (p.o.) | Significant antagonism[4] | Rat (Restraint Stress) |
| 3 mg/kg (p.o.) | No significant effect | Rat (Restraint Stress)[4] |
In primates, oral administration of Antalarmin (20 mg/kg) has been shown to significantly inhibit increases in plasma ACTH in response to social stress.[1]
Behavioral Effects
Both Antalarmin and SSR125543A have demonstrated anxiolytic- and antidepressant-like effects in various animal models.
-
Anxiety-like Behavior: Antalarmin has been shown to block CRF- and novelty-induced anxiety-like behavior in animal models. Similarly, SSR125543A has produced anxiolytic-like effects in several animal models of anxiety.[5]
-
Depressive-like Behavior: In the forced swim test in rats, a model used to screen for antidepressant-like activity, both Antalarmin and SSR125543A have been reported to decrease the duration of immobility.[6] Chronic treatment with SSR125543A also increased swimming in the Flinders Sensitive Line rat, a genetic animal model of depression.[7] However, it is worth noting that some studies have reported a lack of efficacy for Antalarmin in the forced swim test in mice.[8]
-
Aggressive Behavior: SSR125543A has been shown to reduce territorial aggression in male Syrian hamsters.[5]
Experimental Protocols
In Vitro Radioligand Binding Assay (Generalized)
This protocol outlines a general procedure for determining the binding affinity of a CRF1 receptor antagonist.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the CRF1 receptor (e.g., CHO-K1 cells).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Tyr⁰-Sauvagine) and varying concentrations of the antagonist (Antalarmin or SSR125543A).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the Ki value using competitive binding analysis software.
In Vivo Restraint Stress Model for ACTH Measurement
This protocol describes a common method for evaluating the in vivo efficacy of CRF1 antagonists on the HPA axis.
-
Animal Acclimation: Acclimate male rats to the experimental conditions for a sufficient period.
-
Drug Administration: Administer the CRF1 antagonist (Antalarmin or SSR125543A) or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined time before stress induction.
-
Stress Induction: Subject the rats to restraint stress for a defined duration (e.g., 15 minutes).
-
Blood Collection: Collect blood samples immediately after the stress period.
-
ACTH Measurement: Measure plasma ACTH levels using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Compare the ACTH levels between the different treatment groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these antagonists, the following diagrams are provided.
Caption: CRF1 Receptor Signaling Pathway and Antagonist Action.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects of CRF1 receptor antagonist SSR125543 in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antalarmin Hydrochloride's Anxiolytic Effects: A Comparative Guide with CRF1 Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the CRF1 receptor antagonist, Antalarmin hydrochloride, with the phenotype of Corticotropin-Releasing Factor Receptor 1 (CRF1) knockout mice. This comparative analysis, supported by experimental data, serves to validate that the anxiolytic and stress-reducing effects of Antalarmin are primarily mediated through its specific antagonism of the CRF1 receptor.
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key players in the body's response to stress. Dysregulation of the CRF/CRF1 system has been implicated in a variety of stress-related disorders, including anxiety and depression.[1] this compound is a selective, non-peptide antagonist of the CRF1 receptor, developed as a potential therapeutic agent for these conditions.[2] To ascertain that the pharmacological effects of Antalarmin are indeed mediated by its intended target, a crucial validation step involves comparing its effects in wild-type animals to the phenotype of mice genetically engineered to lack the CRF1 receptor (CRF1 knockout mice).
This guide synthesizes findings from multiple studies to create a clear comparison, presents the underlying signaling pathways, and details the experimental methodologies used to generate the data.
Comparative Analysis of Behavioral and Physiological Effects
The primary validation for Antalarmin's mechanism of action comes from the observation that its administration to wild-type mice phenocopies the genetic deletion of the CRF1 receptor. Both interventions lead to a reduction in anxiety-like behaviors and a blunted response to stress.
Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral test to assess anxiety in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. A reduction in anxiety is indicated by an increase in the time spent in and the number of entries into the open arms of the maze.
| Group | Treatment/Genotype | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Citation(s) |
| Wild-Type Mice | Vehicle | Baseline | Baseline | [3] |
| Antalarmin (20 mg/kg) | Increased | Increased | [3] | |
| CRF1 Knockout Mice | Untreated | Increased | Increased | [1][4] |
As the table above illustrates, both the pharmacological blockade of CRF1 receptors with Antalarmin in wild-type mice and the genetic deletion of the CRF1 receptor result in a similar anxiolytic-like phenotype in the elevated plus maze.
Stress-Induced Hormonal Response
The activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis is a hallmark of the stress response, culminating in the release of corticosterone (B1669441) in rodents. The CRF1 receptor plays a pivotal role in initiating this cascade.
| Group | Condition | Plasma Corticosterone Levels | Citation(s) |
| Wild-Type Mice | Baseline | Normal | [3] |
| Stress + Vehicle | Elevated | [3] | |
| Stress + Antalarmin (20 mg/kg) | Significantly Reduced | [3] | |
| CRF1 Knockout Mice | Baseline | Lower than Wild-Type | [1] |
| Stress | Significantly Blunted Response | [1] |
The data indicates that both Antalarmin treatment and CRF1 receptor knockout lead to a diminished corticosterone response to stress, further validating that Antalarmin's effects on the HPA axis are mediated through CRF1 receptor antagonism.
Experimental Protocols
Elevated Plus Maze (EPM)
The elevated plus maze apparatus consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.[5] Mice are placed at the center of the maze and allowed to freely explore for a set period, typically 5 minutes.[5] The behavior of the mice is recorded by an overhead video camera and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.[5] An increase in the proportion of time spent in the open arms is interpreted as a decrease in anxiety-like behavior.[5]
Corticosterone Measurement
To measure stress-induced corticosterone levels, mice are subjected to a stressor, such as restraint stress. Blood samples are collected at specific time points following the stressor. Plasma is then separated by centrifugation, and corticosterone concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes discussed, the following diagrams are provided.
CRF1 Receptor Signaling Pathway
Experimental Workflow Diagram
Conclusion
References
- 1. Mice Deficient for Both Corticotropin-Releasing Factor Receptor 1 (CRFR1) and CRFR2 Have an Impaired Stress Response and Display Sexually Dichotomous Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional CRF receptor 1 knockout mice show altered neuronal activation pattern to mild anxiogenic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of the CRF1 receptor eliminates morphine-induced sociability deficits and firing of oxytocinergic neurons in male mice [elifesciences.org]
A Comparative Guide to Peptide and Non-Peptide CRF Antagonists: The Case of Antalarmin
An Objective Analysis for Researchers and Drug Development Professionals
Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is a central regulator of the endocrine, autonomic, and behavioral responses to stress.[1][2] Its actions are mediated through two main G-protein coupled receptors, CRF receptor type 1 (CRF1) and type 2 (CRF2).[1][3] The CRF1 receptor, in particular, has been implicated in the pathophysiology of stress-related disorders such as anxiety, depression, and irritable bowel syndrome, making it a key target for therapeutic intervention.[4][5] Antagonists of the CRF1 receptor are broadly classified into two major categories: peptide and non-peptide antagonists. This guide provides a detailed comparison of these two classes, with a specific focus on the well-characterized non-peptide antagonist, Antalarmin.
Peptide vs. Non-Peptide Antagonists: A Head-to-Head Comparison
The fundamental differences between peptide and non-peptide CRF antagonists lie in their chemical nature, mechanism of action, and pharmacokinetic properties.
Peptide CRF Antagonists are analogues of the endogenous CRF peptide. They are typically large molecules derived from truncating and substituting amino acids in the native CRF sequence.[5] Examples include α-helical CRF(9-41) and astressin.[5][6] These antagonists act as competitive inhibitors, binding to the same N-terminal extracellular domain of the CRF receptor as the endogenous ligands.[5] However, their therapeutic potential, especially for central nervous system (CNS) disorders, is severely limited by their poor oral bioavailability and inability to cross the blood-brain barrier.[5]
Non-Peptide CRF Antagonists , such as Antalarmin, represent a significant advancement in the field.[4][7] These are small, lipophilic molecules designed to overcome the pharmacokinetic limitations of their peptide counterparts.[2][8] They exhibit a high degree of selectivity for the CRF1 receptor and act as allosteric inhibitors.[9][10] Instead of competing directly with CRF at the agonist binding site, they bind within the transmembrane domain of the receptor, inducing a conformational change that prevents receptor activation.[5][10] This class of compounds generally demonstrates good oral bioavailability and CNS penetration, making them viable candidates for treating stress-related psychiatric conditions.[5][7]
Quantitative Data Presentation
The following table summarizes the key pharmacological and pharmacokinetic parameters of representative peptide and non-peptide CRF antagonists.
| Compound | Class | Primary Target | Binding Affinity (Ki, nM) | Oral Bioavailability (%) | Blood-Brain Barrier Penetration |
| α-helical CRF(9-41) | Peptide | CRF1 / CRF2 | ~10-20 (non-selective) | Poor | No |
| Astressin | Peptide | CRF1 / CRF2 | ~2 (non-selective)[11] | Poor | No |
| Astressin2-B | Peptide | CRF2 selective | >100-fold selectivity for CRF2[12] | Poor | No |
| Antalarmin | Non-peptide | CRF1 | 1.0 - 6.0[7][13] | ~19% (in macaques)[7][8] | Yes[8] |
| CP-154,526 | Non-peptide | CRF1 | 1.4 - 5.7[7] | ~27% (in rats)[7] | Yes[7] |
| R121919 | Non-peptide | CRF1 | 2.0 - 5.0[14] | Data not consistently available | Yes[15] |
Signaling Pathways and Mechanism of Action
The CRF1 receptor primarily signals through the Gs-adenylyl cyclase-PKA pathway, leading to an increase in intracellular cAMP.[3][16][17] It can also couple to Gq proteins, activating the phospholipase C (PLC)-PKC pathway.[16][18] Peptide antagonists competitively block CRF binding, thus preventing the initiation of these cascades. In contrast, non-peptide antagonists like Antalarmin bind allosterically to the receptor's transmembrane domain, preventing the conformational change necessary for G-protein coupling and subsequent signaling.[5][10]
Caption: CRF1 receptor signaling and points of antagonist inhibition.
Key Experimental Protocols
The evaluation of CRF antagonists involves a series of in vitro and in vivo experiments to determine their binding characteristics, functional activity, and therapeutic potential.
In Vitro CRF1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Methodology:
-
Preparation of Membranes: Cell membranes are prepared from a cell line (e.g., CHO or HEK293) stably expressing the human CRF1 receptor.[19]
-
Competitive Binding: A constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [³H]-SN003 or [¹²⁵I]-Sauvagine) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test antagonist (e.g., Antalarmin).[19]
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Forced Swim Test (Rat)
Objective: To assess the antidepressant-like activity of a CRF1 antagonist.
Methodology:
-
Subjects: Adult male Sprague-Dawley or Wistar rats are used.
-
Drug Administration: Animals are administered the test compound (e.g., Antalarmin at 3-30 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a specified time before the test.[20]
-
Pre-swim Session: On day 1, rats are placed individually in a cylinder of water (25°C) for a 15-minute pre-swim session from which they cannot escape.
-
Test Session: 24 hours later, the animals are returned to the water cylinder for a 5-minute test session. The session is videotaped for later analysis.
-
Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility (floating passively with only minor movements to keep the head above water), swimming, and climbing behaviors.[20]
-
Data Analysis: A reduction in immobility time by the test compound compared to the vehicle control is interpreted as an antidepressant-like effect.[20]
In Vivo Pharmacokinetic Analysis of Antalarmin in Primates
Objective: To determine the pharmacokinetic profile, including oral bioavailability, of Antalarmin.
Methodology (based on studies in rhesus macaques): [8][21]
-
Subjects: Adult male rhesus macaques.
-
Drug Administration:
-
Intravenous (IV): A single dose of Antalarmin (e.g., 20 mg/kg) is administered intravenously to establish the baseline clearance and volume of distribution.
-
Oral (PO): On a separate occasion, the same dose is administered orally via gavage.
-
-
Sample Collection: Blood samples are collected from a peripheral vein at multiple time points before and after drug administration (e.g., 0, 15, 30, 60, 120, 180, 240, 360, 480 minutes).
-
Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of Antalarmin in the plasma is quantified using a sensitive analytical method such as mass spectrometry-gas chromatography.[8][21]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software. Key parameters calculated include:
-
Area Under the Curve (AUC) for both IV and PO administration.
-
Elimination half-life (t½).
-
Total clearance (CL).
-
Oral bioavailability (F%), calculated as (AUC_PO / AUC_IV) x 100.
-
Drug Discovery and Evaluation Workflow
The development of a novel CRF antagonist follows a structured pipeline, progressing from initial screening to detailed preclinical evaluation.
Caption: Preclinical evaluation workflow for a novel CRF antagonist.
Conclusion
The development of non-peptide CRF1 antagonists like Antalarmin has been a major step forward in targeting stress-related pathologies. Their superior pharmacokinetic properties, including oral bioavailability and the ability to penetrate the central nervous system, offer a distinct advantage over older peptide-based antagonists.[5][7] Preclinical studies have consistently shown that compounds like Antalarmin can effectively block the behavioral and endocrine responses to stress in animal models.[21][22] While the translation of these promising preclinical findings into clinical success has proven challenging, the continued investigation into the nuanced roles of the CRF system and the development of next-generation antagonists remain a critical area of research for addressing anxiety, depression, and other disorders linked to chronic stress.
References
- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-peptidic CRF1 receptor antagonists for the treatment of anxiety, depression and stress disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure and Function of Small Non-Peptide CRF Antagonists and their Potential Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Antalarmin - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 18. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
The Synergistic Potential of Antalarmin and SSRIs: A Comparative Guide for Researchers
An examination of the preclinical evidence and mechanistic rationale for combining Corticotropin-Releasing Factor (CRF) Receptor 1 antagonists with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) for the treatment of stress-related affective disorders.
The convergence of research on the hyperactive hypothalamic-pituitary-adrenal (HPA) axis in depression and the established efficacy of serotonergic agents has led to significant interest in combination pharmacotherapies. This guide provides a comparative analysis of Antalarmin hydrochloride, a selective CRF1 receptor antagonist, and SSRIs, exploring the preclinical data supporting their potential synergistic effects. While direct quantitative data on the synergistic effects of Antalarmin combined with an SSRI is limited in publicly available literature, this guide synthesizes findings from monotherapy studies and related combination trials to inform future research and development.
Mechanistic Rationale for Synergy
The core hypothesis for synergy lies in the distinct yet complementary mechanisms of action of Antalarmin and SSRIs.
-
Antalarmin: As a non-peptide antagonist of the CRF1 receptor, Antalarmin directly targets the stress-response pathway.[1] By blocking the action of CRF, it mitigates the downstream release of adrenocorticotropic hormone (ACTH) and cortisol, which are often elevated in chronic stress and depression.[1][2] This action is thought to normalize HPA axis function, a key pathological feature in a subset of patients with mood disorders.[3]
-
SSRIs: This class of drugs, including fluoxetine (B1211875), citalopram, and sertraline, selectively inhibits the serotonin transporter (SERT), increasing the extracellular concentration of serotonin in the synaptic cleft.[4][5] The therapeutic effects are associated with long-term neuroadaptations, including the desensitization of 5-HT1A autoreceptors and the promotion of neurotrophic factors like BDNF, which enhance neuronal plasticity.[6][7]
The combination of these two mechanisms offers a dual approach: directly dampening the hyperactive stress axis while simultaneously enhancing serotonergic neurotransmission, potentially leading to a more rapid and robust antidepressant effect than either agent alone.
Comparative Preclinical Efficacy: Monotherapy Data
Preclinical studies in various animal models of depression and anxiety have evaluated the efficacy of CRF1 antagonists and SSRIs as monotherapies. The following tables summarize representative quantitative data from these studies.
Table 1: Effects of Antalarmin and Fluoxetine in the Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. A decrease in the duration of immobility is indicative of an antidepressant effect.
| Compound | Species | Dose | Model | Key Finding | Reference |
| Antalarmin | Rat | 3-30 mg/kg (oral) | Behavioral Despair | Significantly reduced immobility, with effects similar to fluoxetine. | [1] |
| Antalarmin | Rat | 10, 20, 30 mg/kg (i.p.) | Forced Swim Test | Did not produce significant antidepressant-like effects (no change in immobility). | [8] |
| Fluoxetine | Rat | 5 mg/kg (i.p.) | Genetic Model | Significantly increased swimming behavior in Flinders Sensitive Line rats. | |
| Fluoxetine | Mouse | 10 mg/kg (i.p.) | Chronic Mild Stress | Improved stress-induced behavioral modifications. |
Note: The conflicting results for Antalarmin in the FST highlight the variability of preclinical findings and underscore the need for further research.[8]
Table 2: Effects of Antalarmin and Fluoxetine in the Chronic Mild Stress (CMS) Model
The CMS model is considered to have high face and predictive validity for depression, inducing anhedonia-like states in rodents.
| Compound | Species | Dose | Key Finding | Reference |
| Antalarmin | Mouse | 10 mg/kg (i.p.) | Led to an improvement of CMS-induced behavioral deficits (e.g., decreased physical state). | |
| Fluoxetine | Mouse | 10 mg/kg (i.p.) | Led to an improvement of CMS-induced behavioral deficits. |
Evidence for Synergy: A Proof of Concept
While a direct combination study using Antalarmin is not available, a key study using a different CRF1 receptor antagonist, SN003, provides strong proof-of-concept for synergy with SSRIs.
Table 3: Synergistic Effects of CRF1 Antagonist (SN003) and Fluoxetine in the FST
| Treatment Group | Dose (Rat) | Immobility Time (s) | % Change from Control | Reference |
| Control | Vehicle | ~200 | - | [3] |
| Imipramine | 15 mg/kg | ~120 | ↓ 40% | [3] |
| Fluoxetine | 7.5 mg/kg | ~150 | ↓ 25% | [3] |
| SN003 | 0.5 mg/kg | ~180 | ↓ 10% | [3] |
| SN003 + Fluoxetine | 0.5 mg/kg + 7.5 mg/kg | ~100 | ↓ 50% | [3] |
As shown in Table 3, the combination of a low, minimally effective dose of the CRF1 antagonist with a low dose of fluoxetine produced a significantly greater reduction in immobility time than either drug alone, demonstrating a potentiation of the antidepressant-like effect.[3] This finding provides a strong rationale for pursuing similar studies with Antalarmin.
Signaling Pathways and Experimental Workflows
Visualizing the Mechanisms of Action
The following diagram illustrates the distinct signaling pathways targeted by Antalarmin and SSRIs.
Caption: Mechanisms of Antalarmin and SSRIs.
A Typical Preclinical Experimental Workflow
The diagram below outlines a standard workflow for testing the synergistic effects of Antalarmin and an SSRI in an animal model of depression.
References
- 1. Antidepressant behavioral effects by dual inhibition of monoamine reuptake in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSRI or CRF antagonism partially ameliorate depressive-like behavior after adolescent social defeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An Objective Comparison of Antalarmin Hydrochloride's Selectivity for CRF1 Over CRF2 Receptors
For Immediate Release
This guide provides a detailed comparison of antalarmin (B1665562) hydrochloride's binding affinity and functional selectivity for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the Corticotropin-Releasing Factor Receptor 2 (CRF2). The data presented is intended for researchers, scientists, and drug development professionals working with CRF receptor antagonists.
Antalarmin is a potent and selective non-peptide CRF1 receptor antagonist.[1][2] Its high affinity for CRF1 receptors has been demonstrated in several receptor binding studies.[3] This selectivity is a crucial aspect of its pharmacological profile, as the two CRF receptor subtypes, CRF1 and CRF2, can mediate different and sometimes opposing physiological effects, although both primarily couple to Gs-adenylyl cyclase signaling pathways.[4][5][6]
Quantitative Comparison of Binding Affinity and Functional Potency
The selectivity of antalarmin hydrochloride is quantified by comparing its binding affinity (Ki) and functional inhibition (IC50) at both CRF1 and CRF2 receptors. The following table summarizes the available data from various studies.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Assay (IC50) | Species/Cell Line | Reference |
| Antalarmin | CRF1 | 1.0 nM | - | Rat | [7] |
| Antalarmin | CRF1 | 2.7 nM | - | Human | [1] |
| Antalarmin | CRF1 | - | 3 nM | Human | [8] |
| Antalarmin | CRF2 | No effect/No activity | No affinity | - | [1][9] |
Note: "No effect" or "No activity" indicates that the compound did not show significant binding or functional antagonism at the highest concentrations tested.
The data clearly demonstrates that antalarmin possesses a high affinity for the CRF1 receptor, with Ki values in the low nanomolar range.[1][7] Conversely, it exhibits no significant affinity for the CRF2 receptor, highlighting its selectivity.[1][9]
Experimental Protocols
The determination of binding affinity and functional potency relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay Protocol
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[10]
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (CRF1 or CRF2) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]
-
The homogenate is centrifuged to pellet the membranes.[11]
-
The membrane pellet is washed, resuspended in assay buffer, and aliquoted for storage at -80°C.[11] Protein concentration is determined using a standard method like the BCA assay.[11]
2. Competition Binding Experiment:
-
The assay is typically performed in a 96-well plate format.[11]
-
A constant concentration of a suitable radioligand (e.g., [125I]ovine-CRF or [3H]-urocortin) is incubated with the membrane preparation.[9][12]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.[10][12]
-
The mixture is incubated to reach equilibrium (e.g., 2 hours at 21°C).[12]
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[11][12]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[11][12]
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[11]
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.[11]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.[11]
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Functional Assay Protocol (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to block the agonist-induced activation of the Gs-adenylyl cyclase signaling pathway, a primary downstream effect of CRF receptor activation.[13][14]
1. Cell Culture and Treatment:
-
Cells stably expressing the CRF1 or CRF2 receptor are cultured in appropriate media.
-
The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Following pre-incubation, the cells are stimulated with a fixed concentration of a CRF receptor agonist (e.g., CRF or urocortin).
2. Measurement of cAMP:
-
After agonist stimulation, the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured. This can be done using various commercially available kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
3. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified.
-
The concentration of the antagonist that produces 50% of its maximal inhibition (IC50) is determined using non-linear regression analysis of the dose-response curve.
Visualizations
CRF Receptor Signaling Pathway
Both CRF1 and CRF2 receptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[4][5] However, they can also couple to other G proteins and activate alternative signaling cascades.[5][13]
Caption: Generalized CRF receptor signaling pathways.
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like antalarmin involves a series of well-defined experimental steps.
Caption: Workflow for assessing receptor selectivity.
References
- 1. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior | Journal of Neuroscience [jneurosci.org]
- 7. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 14. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the In Vivo Efficacy of Antalarmin Hydrochloride Versus Newer CRF1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the first-generation Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, Antalarmin hydrochloride, with several newer CRF1 antagonists. The information is compiled from preclinical studies and is intended to aid researchers in the selection of appropriate tools for studies on stress, anxiety, depression, and related disorders.
Introduction to CRF1 Antagonists
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRF are primarily mediated through the CRF1 receptor, making it a significant target for the development of therapeutic agents for stress-related psychiatric disorders.[1] Antalarmin was one of the first non-peptide CRF1 antagonists to be developed and has been extensively used in preclinical research.[2] In recent years, a number of newer CRF1 antagonists have been developed with the aim of improving pharmacokinetic properties and clinical efficacy. This guide focuses on the comparative in vivo efficacy of Antalarmin versus some of these newer compounds.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Antalarmin and newer CRF1 antagonists in widely used animal models of anxiety and depression.
Forced Swim Test (Rat)
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity. The test measures the immobility time of a rat when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Reference |
| Antalarmin | 3, 10, 30 | No significant change | [3][4] |
| CP-154,526 | 3, 10, 30 | No significant change | [3][4] |
| R121919 | 3, 10, 30 | No significant change | [3][4] |
| LWH234 | 3, 10 | No significant change | [3][4] |
| 30 | Significant decrease | [3][4] |
Table 1: Comparison of the effects of Antalarmin and newer CRF1 antagonists on immobility time in the rat forced swim test.
Stress-Induced ACTH Release (Rat)
CRF1 receptor antagonists are expected to block the stress-induced release of adrenocorticotropic hormone (ACTH) from the pituitary. This is a key measure of their in vivo target engagement.
| Compound | Dose (mg/kg, i.p.) | Change in Swim-Induced ACTH Release | Reference |
| Antalarmin | 3, 10, 30 | Minor, non-significant decrease | [3] |
| CP-154,526 | 3, 10, 30 | Slight, non-significant decrease | [3] |
| R121919 | 3 | No significant change | [3][4] |
| 10, 30 | Profound, significant decrease | [3][4] | |
| LWH234 | 3, 10, 30 | No significant change | [3][4] |
Table 2: Comparison of the effects of Antalarmin and newer CRF1 antagonists on swim-induced ACTH release in rats.
Elevated Plus Maze
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
| Compound | Species | Dose (mg/kg) | Route | Effect on Open Arm Exploration | Reference |
| Antalarmin | Rat | 20 | i.p. | Blocked CRF-induced decrease in open arm time | [5] |
| CP-154,526 | Rat | 10, 20 | i.p. | Mixed results, some studies show anxiolytic effects | [6] |
Table 3: Effects of Antalarmin and CP-154,526 in the elevated plus maze.
Defensive Burying Test
The defensive burying paradigm is another model of anxiety where an animal, in response to an aversive stimulus (like a mild shock from a probe), will attempt to bury the source of the stimulus. Anxiolytic drugs tend to reduce this burying behavior.
| Compound | Species | Dose (mg/kg) | Route | Effect on Burying Behavior | Reference |
| Antalarmin | Rat | 10, 20 | i.p. | Reduced defensive burying | [6] |
| SSR125543A | Rat | 10, 30 | p.o. | Reduced defensive burying | [3] |
Table 4: Effects of Antalarmin and SSR125543A in the defensive burying test.
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
Activation of the CRF1 receptor by CRF initiates a cascade of intracellular signaling events, primarily through the Gs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This signaling plays a crucial role in the physiological stress response.
Caption: Simplified CRF1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a CRF1 antagonist in a preclinical setting.
Caption: General workflow for preclinical in vivo efficacy testing of CRF1 antagonists.
Experimental Protocols
Forced Swim Test (Rat)
Objective: To assess antidepressant-like activity.
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. Following the swim, rats are removed, dried, and returned to their home cages.
-
Drug Administration (Day 2): CRF1 antagonists or vehicle are administered (e.g., intraperitoneally) at a specified time before the test session (e.g., 60 minutes).
-
Test Session (Day 2): Rats are placed in the swim cylinder for a 5-minute test session. The session is video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (the rat remains floating with only minor movements to keep its head above water).
-
Blood Collection for ACTH: Immediately after the 5-minute swim, trunk blood is collected following decapitation for the measurement of plasma ACTH levels.[1]
Elevated Plus Maze (Mouse)
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) elevated above the floor (e.g., 50 cm).
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate.
-
Drug Administration: The test compound or vehicle is administered at a specified time before placing the mouse on the maze.
-
Test Session: Each mouse is placed in the center of the maze, facing a closed arm, and is allowed to explore freely for 5 minutes. The session is recorded by an overhead video camera.
-
Behavioral Scoring: The time spent in the open arms and the number of entries into the open and closed arms are automatically scored using video-tracking software. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.[4][7]
Defensive Burying Test (Rat)
Objective: To assess anxiety-like behavior in response to an aversive stimulus.
Apparatus: A rectangular test chamber with a layer of bedding material on the floor. A stationary probe is mounted on one wall, which can deliver a mild electric shock.
Procedure:
-
Habituation: Rats are habituated to the test chamber for a short period before the test.
-
Drug Administration: The CRF1 antagonist or vehicle is administered prior to the test.
-
Test Session: The rat is placed in the chamber. Upon touching the probe, a single, brief, mild foot shock is delivered. The behavior of the rat is then recorded for a set period (e.g., 15 minutes).
-
Behavioral Scoring: A trained observer, blind to the treatment, scores the cumulative time the rat spends engaging in burying behavior (pushing or spraying bedding material towards the probe). A decrease in burying duration is interpreted as an anxiolytic-like effect.[8][9][10]
Measurement of Stress-Induced ACTH
Objective: To quantify the physiological response to stress and the effect of CRF1 antagonists on this response.
Procedure:
-
Stress Induction: Animals are subjected to a stressor (e.g., forced swim, restraint).
-
Blood Collection: Immediately following the stressor, blood is collected. For rats, trunk blood is often collected after decapitation to obtain a sufficient volume and minimize collection-induced stress.[1] For smaller samples or repeated measures, tail-nick or catheterization methods can be used.[1][11]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) to prevent ACTH degradation. The blood is centrifuged to separate the plasma.
-
ACTH Assay: Plasma ACTH concentrations are determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[1][12]
Conclusion
This guide provides a comparative overview of the in vivo efficacy of this compound and a selection of newer CRF1 antagonists. The data presented in the tables highlight the varying efficacy profiles of these compounds in different preclinical models. For instance, in the forced swim test, LWH234 showed an antidepressant-like effect where Antalarmin, CP-154,526, and R121919 did not.[3][4] Conversely, R121919 was particularly potent in suppressing stress-induced ACTH release.[3][4]
The choice of a CRF1 antagonist for a particular research application will depend on the specific scientific question, the animal model being used, and the desired pharmacokinetic profile. The detailed experimental protocols and diagrams provided in this guide are intended to assist researchers in designing and implementing their in vivo studies. It is important to note that for newer compounds like Pexacerfont, which has been advanced to clinical trials, preclinical data in these specific comparative models may be less publicly available.[13][14][15][16] Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information on any specific CRF1 antagonist.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. albany.edu [albany.edu]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced swimming test [bio-protocol.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. protocols.io [protocols.io]
- 8. Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats [bio-protocol.org]
- 9. Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pexacerfont - Wikipedia [en.wikipedia.org]
Cross-Study Validation of Antalarmin Hydrochloride's Anxiolytic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of Antalarmin hydrochloride against other alternative compounds, supported by experimental data from preclinical and clinical studies. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.
Comparative Analysis of Anxiolytic Efficacy
This compound, a selective Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonist, has demonstrated anxiolytic properties in various animal models. Its efficacy is often compared with other CRHR1 antagonists such as CP-154,526 and R121919, as well as with established anxiolytics like the Selective Serotonin Reuptake Inhibitor (SSRI) fluoxetine (B1211875).
Preclinical Studies in Rodents
Rodent models are fundamental in the preclinical assessment of anxiolytic drug candidates. The elevated plus-maze (EPM), open field test (OFT), and light-dark box test are standard assays used to evaluate anxiety-like behaviors.
Table 1: Comparison of Anxiolytic Effects in Rodent Models
| Compound | Animal Model | Dosing | Key Findings in Anxiety Models | Reference |
| This compound | Rat | 10, 20 mg/kg | Inhibited fear conditioning and CRF- and novelty-induced anxiety-like behaviors.[1] | [1] |
| Rat | 10 mg/kg, i.p. | Attenuated conditioned fear responses in high-anxiety rats. | ||
| CP-154,526 | Rat | 0.6-20 mg/kg, i.p. | No significant anxiolytic effects in the elevated plus-maze.[2] | [2] |
| Mouse | 10-40 mg/kg, i.p. | Demonstrated anxiolytic-like effects in the light/dark test.[2] | [2] | |
| R121919 | Rat | 20 mg/kg/day | Increased time spent in the open field in a defensive withdrawal test, suggesting anxiolytic effects.[3] No significant changes were observed in the elevated plus-maze test.[3] | [3] |
| Rat | 10 mg/kg | Decreased latency to exit and total time spent in a defensive withdrawal paradigm, indicating anxiolytic properties.[4] | [4] | |
| Fluoxetine | Rat | 5.0 mg/kg (acute & chronic) | Resulted in an anxiogenic effect in the elevated plus-maze, with a reduction in time spent in and entries into the open arms.[5] | [5] |
| Mouse | 18 mg/kg/day | Chronic treatment showed anxiolytic effects in the open field and light-dark tests.[6] | [6] |
Preclinical Studies in Non-Human Primates
Studies in non-human primates provide valuable insights into the potential clinical efficacy of anxiolytic compounds due to their closer physiological and neurological resemblance to humans.
Table 2: Anxiolytic and Physiological Effects in Primates
| Compound | Animal Model | Dosing | Behavioral Effects | Physiological Effects | Reference |
| This compound | Rhesus Macaque | 20 mg/kg (oral) | Significantly decreased anxiety-like behaviors in response to social stress.[7][8] | Significantly reduced stress-induced increases in plasma ACTH (from 67.5 to 45.5 pg/ml) and cortisol (from 44.95 to 35.23 µg/dl).[7][8] Also reduced stress-induced rise in cerebrospinal fluid CRH levels.[7][8] | [7][8] |
| Marmoset | 50µg/kg, p.o. | Reduced behavioral patterns associated with arousal during social separation. | Reduced the magnitude of cortisol elevation during social separation.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key behavioral assays cited in this guide.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11][12][13][14]
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls. For rats, the arms are often 50 cm long and 10 cm wide, while for mice, they are around 30 cm long and 5 cm wide. The maze is usually made of a non-reflective material.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
The animal is placed in the center of the maze, facing one of the enclosed arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of general activity).
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[1][15][16][17][18]
-
Apparatus: A square or circular arena with surrounding walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. For mice, a common size is 40x40 cm, and for rats, 100x100 cm. The floor may be divided into a grid of squares.
-
Procedure:
-
Animals are habituated to the testing room prior to the test.
-
The animal is placed in the center or a corner of the open field.
-
The animal is allowed to explore the arena for a set period, typically 5-10 minutes.
-
Behavior is recorded and analyzed using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the center of the arena.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Thigmotaxis (the tendency to remain close to the walls).
-
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[19][20][21][22][23]
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening.
-
Procedure:
-
Animals are habituated to the testing room.
-
The animal is placed in the center of the light compartment, facing away from the opening.
-
The animal is allowed to move freely between the two compartments for a period of 5-10 minutes.
-
Behavior is recorded using a video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding the action of this compound and the methods used for its evaluation.
CRHR1 Signaling Pathway in Anxiety
This compound exerts its anxiolytic effects by blocking the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the stress response.[24][25][26]
Caption: CRHR1 Signaling Pathway in the HPA Axis and Anxiety.
General Experimental Workflow for Anxiolytic Drug Testing
The process of evaluating a potential anxiolytic compound involves several key stages, from initial compound administration to behavioral testing and data analysis.
Caption: General Workflow for Preclinical Anxiolytic Drug Evaluation.
References
- 1. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 2. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Treatment With CRH-1 Antagonist Antalarmin Reduces Behavioral and Endocrine Responses to Social Stressors in Marmosets (Callithrix kuhlii) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. anilocus.com [anilocus.com]
- 16. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 17. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Light-dark box test - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. On the role of corticotropin-releasing hormone receptors in anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Antalarmin Hydrochloride and Other CRF Antagonists on ACTH Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of antalarmin (B1665562) hydrochloride and other prominent Corticotropin-Releasing Factor (CRF) antagonists in modulating the Adrenocorticotropic Hormone (ACTH) response. The comparative analysis is supported by experimental data from various preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress, primarily through its action on the CRF type 1 (CRF1) receptor.[1][2] Antagonism of the CRF1 receptor is a promising therapeutic strategy for stress-related disorders. Antalarmin hydrochloride is a selective, non-peptide CRF1 receptor antagonist that has been shown to reduce ACTH release in response to stress.[3] This guide compares the effects of this compound on ACTH response with other notable CRF antagonists.
Comparative Analysis of ACTH Response
The following table summarizes the quantitative effects of this compound and other CRF antagonists on ACTH levels in response to various stressors in different animal models. It is important to note that direct comparisons should be made with caution due to variations in experimental design, including the species, stressor, and drug administration protocol.
| CRF Antagonist | Animal Model | Dose and Route | Stressor | Effect on ACTH Response | Reference |
| Antalarmin | Rhesus Macaques | 20 mg/kg, p.o. | Social Stress (Intruder) | Significant decrease in plasma ACTH from 75.75 ± 6.498 to 54.88 ± 5.29 pg/ml.[4][5] | [4][5] |
| Rhesus Macaques | 1.0 and 3.2 mg/kg, i.v. | Exogenous CRH | Antagonized CRH-stimulated ACTH release.[4] | [4] | |
| Rats | 20 mg/kg, i.p. | Footshock | Blocked the ACTH response to 2 footshocks.[6] | [6] | |
| Rats | 3, 10, 30 mg/kg, i.p. | Forced Swim | Minor, nonsignificant decreases in swim-induced ACTH increase.[3][7] | [3][7] | |
| CP-154,526 | Rats | 3, 10, 30 mg/kg, i.p. | Forced Swim | Minor, nonsignificant decreases in swim-induced ACTH increase.[3][7] | [3][7] |
| R-121,919 | Rats | 3, 10, 30 mg/kg, i.p. | Forced Swim | Profound reductions in swim-induced ACTH increase.[3][7] | [3][7] |
| LWH-234 | Rats | 3, 10, 30 mg/kg, i.p. | Forced Swim | No alteration of the swim-stress-induced ACTH response.[3][7] | [3][7] |
| Rats | Not specified | Restraint | Antagonized restraint-induced ACTH release.[3][7] | [3][7] | |
| Astressin (B1632008) B | Rhesus Macaques | 0.001-0.3 mg/kg, i.v. | Exogenous CRH | Dose-dependently abolished CRH-stimulated ACTH responses.[4] | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Primate Social Stress Model (Antalarmin)
-
Drug Administration: Antalarmin was administered orally (p.o.) at a dose of 20 mg/kg.[4][5]
-
Stress Paradigm: The "intruder paradigm" of social stress was used, which involves introducing an unfamiliar male macaque into the subject's environment.[4][5]
-
Blood Sampling: Femoral venous blood was collected for plasma ACTH measurement immediately after the stressor.[4]
-
ACTH Measurement: Plasma ACTH concentrations were determined by radioimmunoassay (RIA).[5]
Rodent Forced Swim Test Model (Antalarmin, CP-154,526, R-121,919, LWH-234)
-
Drug Administration: The CRF antagonists were administered intraperitoneally (i.p.) at doses of 3, 10, and 30 mg/kg, 60 minutes prior to the forced swim test.[3][7]
-
Stress Paradigm: The forced swim test involves placing the rats in a cylinder of water from which they cannot escape. Blood samples were obtained before and after the swimming session.[3][7]
-
Blood Sampling: Blood samples were collected for the evaluation of plasma ACTH levels. Common methods for blood collection in rats include tail vein nicking, tail clipping, or via indwelling venous catheters. To minimize stress-induced ACTH elevation from the sampling procedure itself, it is recommended that blood collection be completed rapidly, within 3 minutes.[2][6]
-
ACTH Measurement: Plasma ACTH was measured using a radioimmunoassay (RIA) kit.[6]
Primate Exogenous CRH Challenge Model (Antalarmin, Astressin B)
-
Subjects: Rhesus monkeys (eight male) with indwelling venous catheters.[4]
-
Drug Administration: Antalarmin (1.0, 3.2, and 10 mg/kg) or Astressin B (0.001, 0.003, 0.03, 0.1, and 0.3 mg/kg) was administered as an intravenous (i.v.) pretreatment 15 minutes prior to the CRH challenge.[4]
-
Challenge: 1 or 10 µg/kg of human/rat CRF was administered intravenously.[4]
-
Blood Sampling: Serial blood samples were collected via the indwelling catheter.
-
ACTH Measurement: Plasma ACTH levels were measured to determine the antagonist's ability to block the stimulatory effect of exogenous CRH.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: CRF1 Receptor Signaling Pathway for ACTH Release.
Caption: General Experimental Workflow for Evaluating CRF Antagonists.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Comparative analysis of ACTH and corticosterone sampling methods in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing hormone antagonists, astressin B and antalarmin: differing profiles of activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Antalarmin Hydrochloride: A Comparative Guide for Researchers
An objective analysis of the experimental evidence for the CRF1 receptor antagonist, Antalarmin hydrochloride, reveals a generally consistent profile in attenuating stress-related responses. However, the reproducibility and magnitude of its effects can be influenced by experimental conditions and the specific behavioral or physiological endpoints measured. This guide provides a comparative overview of published findings, juxtaposing Antalarmin's performance with alternative CRF1 receptor antagonists and detailing the experimental protocols for key studies.
This compound is a non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress.[1] By blocking the CRF1 receptor, Antalarmin aims to mitigate the downstream effects of Corticotropin-Releasing Hormone (CRH), such as the release of Adrenocorticotropic hormone (ACTH) and cortisol, which are implicated in anxiety, depression, and other stress-related disorders.[1]
In Vitro Efficacy: Receptor Binding and Functional Antagonism
The initial characterization of a compound's activity begins with in vitro assays to determine its binding affinity for the target receptor and its ability to inhibit the receptor's function. For Antalarmin and its alternatives, these studies typically involve cell lines expressing the CRF1 receptor.
| Compound | Parameter | Value | Cell Line/Assay Condition |
| Antalarmin | Ki | 1 nM | Human CRF1 Receptor |
| Antalarmin | pKb | 9.19 | Human SH-SY5Y (Neuroblastoma) cells, cAMP assay |
| CP-154,526 | Ki | 2.4 nM | Human IMR-32 (Neuroblastoma) cells |
| R121919 | Ki | 4.1 nM | Recombinant human CRF1 receptor |
Table 1: In Vitro Binding Affinity of Antalarmin and Alternatives for the CRF1 Receptor. This table summarizes the binding affinities (Ki) and related parameters of Antalarmin and other CRF1 antagonists. Lower Ki values indicate higher binding affinity.
| Compound | Parameter | Value | Cell Line/Assay Condition |
| Antalarmin | IC50 | ~10 nM | Inhibition of CRH-stimulated ACTH release in rat anterior pituitary cells |
| CP-154,526 | IC50 | ~20 nM | Inhibition of CRH-stimulated cAMP production in HEK293 cells expressing human CRF1 |
| R121919 | IC50 | 14 nM | Inhibition of CRH-stimulated adenylyl cyclase activity in human cortex |
Table 2: In Vitro Functional Antagonism of Antalarmin and Alternatives. This table presents the functional inhibitory potency (IC50) of the antagonists in cellular assays measuring downstream signaling events following CRF1 activation. A lower IC50 value indicates greater potency.
In Vivo Efficacy: Modulation of the HPA Axis and Behavioral Responses
The in vivo effects of Antalarmin are most prominently observed in its ability to attenuate the physiological and behavioral responses to stress. These studies often involve animal models subjected to stressors, with subsequent measurement of hormone levels and behavioral changes.
| Compound | Species | Dose and Route | Effect on HPA Axis | Stressor |
| Antalarmin | Rat | 20 mg/kg, i.p. | Inhibited CRH-stimulated ACTH release | Intravenous CRH injection |
| Antalarmin | Rat | 20 mg/kg, i.p. (twice daily for 8 weeks) | Lowered basal ACTH and corticosterone (B1669441) levels | Chronic administration |
| Antalarmin | Rhesus Monkey | 20 mg/kg, p.o. | Attenuated stress-induced increases in plasma ACTH and cortisol | Social stress (intruder paradigm)[2] |
| CP-154,526 | Rat | 5 mg/kg, p.o. | Fully antagonized the effects of exogenous CRH on ACTH levels | Exogenous CRH administration |
| R121919 | Rat | 10 and 30 mg/kg | Significantly decreased swim-induced increases in ACTH levels | Forced swim test[3] |
Table 3: In Vivo Effects of Antalarmin and Alternatives on the HPA Axis. This table details the effects of the antagonists on the hypothalamic-pituitary-adrenal (HPA) axis in various animal models.
| Compound | Species | Behavioral Test | Key Findings |
| Antalarmin | Rat | Conditioned Fear | Reduced conditioned freezing behavior |
| Antalarmin | Rat | Forced Swim Test | Inconsistent effects on immobility; some studies show a reduction, while others report no significant effect[3][4] |
| CP-154,526 | Rat | Forced Swim Test | Failed to reduce forced swim immobility in some studies[4] |
| LWH234 | Rat | Forced Swim Test | Significantly decreased immobility |
| R121919 | Rat | Forced Swim Test | Did not produce antidepressant-like effects in some studies[3] |
Table 4: Behavioral Effects of Antalarmin and Alternatives in Animal Models of Anxiety and Depression. This table summarizes the observed effects of the antagonists in commonly used behavioral paradigms.
Reproducibility and Comparative Analysis
The data suggest that while Antalarmin consistently demonstrates in vitro and in vivo antagonism of the CRF1 receptor, the reproducibility of its behavioral effects, particularly in models of depression like the forced swim test, is variable. Some studies report antidepressant-like effects, while others find no significant impact on immobility.[3][4] This variability may stem from differences in experimental protocols, including the specific strain of animal used, the dosing regimen, and the timing of administration relative to the stressor.
In direct comparisons, other CRF1 antagonists like LWH234 have shown more robust antidepressant-like effects in the forced swim test under certain conditions.[3] Conversely, compounds like CP-154,526 and R121919 have also shown inconsistent results in this paradigm.[3][4] This highlights the challenge in translating the clear HPA axis modulation by these antagonists into consistent behavioral outcomes in all preclinical models.
Signaling Pathways and Experimental Workflows
The mechanism of action of Antalarmin and other CRF1 antagonists is centered on the blockade of the CRF1 receptor, a G-protein coupled receptor (GPCR).
A typical in vivo experiment to assess the efficacy of Antalarmin involves several key steps, from animal preparation to data analysis.
Experimental Protocols
In Vivo Forced Swim Test (Rat Model)
-
Animals: Male Sprague-Dawley rats are typically used and are individually housed for at least one week before the experiment.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., a 1:1:9 solution of ethanol, emulphor, and sterile water) and administered via intraperitoneal (i.p.) injection at doses ranging from 3 to 30 mg/kg.[3] A vehicle control group receives the same volume of the vehicle solution.
-
Procedure: The forced swim test consists of two sessions. On day 1 (pre-test), rats are placed in a cylinder of water for 15 minutes. On day 2 (test), 24 hours later, they are re-exposed to the swim stress for 5 minutes. Drug administration typically occurs before the test session on day 2. The duration of immobility (floating without struggling) is recorded.
-
Hormone Measurement: Immediately after the 5-minute swim test, blood samples are collected to measure plasma ACTH and corticosterone levels.
In Vivo Social Stress Test (Rhesus Monkey Model)
-
Animals: Adult male rhesus monkeys are used.
-
Drug Administration: Antalarmin is administered orally (p.o.) at a dose of 20 mg/kg in a flavored tablet.[2]
-
Procedure: The "intruder paradigm" is used as a social stressor. This involves introducing an unfamiliar male monkey into the resident monkey's cage for a defined period. Behavioral responses, such as anxiety-like and aggressive behaviors, are quantified.
-
Physiological Measurement: Blood and cerebrospinal fluid (CSF) samples are collected to measure levels of ACTH, cortisol, and CRH.[2]
Conclusion
The available evidence indicates that this compound is a potent and selective CRF1 receptor antagonist that effectively modulates the HPA axis in response to stress. While its anxiolytic-like effects are generally reproducible, its efficacy in animal models of depression is less consistent. Researchers and drug development professionals should consider the specific experimental context and endpoints when evaluating the potential of Antalarmin and other CRF1 antagonists. Further studies with standardized protocols are needed to fully elucidate the therapeutic potential of this class of compounds and to clarify the discrepancies observed in behavioral studies.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Antalarmin Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of Antalarmin hydrochloride, a selective corticotropin-releasing hormone receptor 1 (CRF1) antagonist used in laboratory research.
Summary of Disposal Guidelines
While this compound is not classified as a dangerous good for transport, it must be disposed of in accordance with national, state, and local regulations.[1][2] The toxicological properties of this compound have not been thoroughly investigated, and it may be irritating to the mucous membranes and upper respiratory tract.[3] Therefore, it is prudent to handle it as a potentially hazardous chemical waste.
| Disposal Consideration | Guideline | Source |
| Regulatory Compliance | Waste material must be disposed of in accordance with national and local regulations. | [1][2] |
| Waste Segregation | Do not mix this compound waste with other waste streams. | [1] |
| Container Management | Leave the chemical in its original container if possible. Handle uncleaned containers as you would the product itself. | [1] |
| Spill Management | In case of a spill, collect, bind, and pump off the material. Take up the dry material and dispose of it properly, preventing it from entering drains. | [1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".
-
Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[1]
-
-
Container Selection:
-
If possible, use the original container for disposal.[1]
-
If the original container is not available or is compromised, use a new, clean, and compatible container with a secure lid.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
-
-
Disposal Request:
-
Contact your institution's EHS office or the designated chemical waste management provider to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
-
Record Keeping:
-
Maintain a log of the chemical waste generated, including the date of disposal and the amount.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your local environmental health and safety office for detailed procedures and regulatory requirements in your area.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
